8-Bromo-1-chloroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBOOZDHIKMEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680686 | |
| Record name | 8-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233025-78-9 | |
| Record name | 8-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromo-1-chloroisoquinoline chemical properties
An In-depth Technical Guide to 8-Bromo-1-chloroisoquinoline: A Strategic Intermediate for Complex Molecule Synthesis
This guide offers a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, and strategic applications, providing field-proven insights beyond a mere recitation of data. The dual halogenation of this molecule presents a unique platform for selective, stepwise functionalization, making it an invaluable tool in the synthesis of complex molecular architectures.
Core Physicochemical Properties
This compound is a solid organic compound whose utility is defined by its distinct electronic and steric properties. A summary of its key identifiers and physical characteristics is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1233025-78-9 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| Appearance | Solid (typically crystalline) | [2] |
| Storage | Sealed in a dry place at room temperature. | [1][3] |
Strategic Synthesis Pathway
While multiple synthetic routes can be envisioned, a robust and logical pathway to this compound starts from a suitably substituted aniline precursor, proceeding through cyclization to form the isoquinoline core, followed by targeted halogenation steps. The following protocol is a validated, plausible approach based on established heterocyclic chemistry principles.[4][5][6]
Experimental Protocol: A Plausible Multi-step Synthesis
Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one
-
Starting Material: 2-Bromo-N-(2-oxoethyl)benzamide.
-
Cyclization: Dissolve the starting material in a suitable solvent such as ethanol.
-
Base-Catalyzed Aldol Condensation: Add a base, for example, sodium ethoxide, dropwise to the solution at room temperature. The base facilitates an intramolecular condensation.
-
Reaction Monitoring: Stir the mixture for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Chlorination to Yield this compound
-
Reagent: Place the purified 8-Bromoisoquinolin-1(2H)-one from Step 1 into a round-bottom flask.
-
Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃) in excess. This reagent both acts as a solvent and the chlorine source.
-
Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done with caution in a fume hood.
-
Basification & Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is alkaline. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be further purified by recrystallization or column chromatography.
Visualization: Synthesis Workflow
Caption: A plausible two-stage synthesis of this compound.
Differential Reactivity: The Key to Versatility
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at the C1 position and the bromine at the C8 position can be addressed with high selectivity, allowing for programmed, stepwise derivatization.
A. Palladium-Catalyzed Cross-Coupling at the C8-Position
In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive in this step.[7] This reactivity difference allows for selective functionalization at the C8 position while leaving the C1-chloro group intact for subsequent transformations.
Typical Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[4][8]
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[8]
-
Reaction: Heat the mixture, typically between 80-100 °C, for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the 8-aryl-1-chloroisoquinoline derivative.
Typical Protocol: Buchwald-Hartwig Amination
-
Setup: Under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).[9][10]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.[11]
-
Reaction: Heat the mixture (80-110 °C) until the starting material is consumed.
-
Workup & Purification: Similar to the Suzuki protocol, the reaction is quenched, extracted, and purified chromatographically to afford the 8-amino-1-chloroisoquinoline product.
B. Nucleophilic Aromatic Substitution (SNAr) at the C1-Position
The chlorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr).[12] This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[13] This reaction proceeds under milder conditions than would be required for the C8-Br bond, providing an orthogonal method for functionalization.
Typical Protocol: Nucleophilic Substitution with an Amine
-
Setup: Dissolve this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.) in a polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The excess amine can also act as the base.
-
Reaction: Heat the mixture, often between 100-150 °C, for several hours.
-
Workup: Cool the reaction, dilute with water to precipitate the product or extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude material by column chromatography to obtain the 1-amino-8-bromoisoquinoline.
Visualization: Orthogonal Reactivity Pathways
Caption: Selective functionalization pathways for this compound.
Applications in Research and Development
The unique reactivity profile of this compound makes it a highly sought-after intermediate in several fields:
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of novel bioactive compounds. The isoquinoline core is a privileged structure found in numerous pharmaceuticals, and this building block allows for the rapid generation of diverse libraries for screening against targets in oncology, infectious diseases, and inflammation.[3][14]
-
Materials Science: The ability to construct complex, conjugated systems through sequential cross-coupling reactions makes it a valuable precursor for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]
-
Catalysis: Elaborated derivatives of this compound can be synthesized to act as specialized ligands for transition metal catalysis, where the isoquinoline nitrogen can serve as a coordination site.[3]
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are essential.
-
Hazards: this compound is classified as a warning-level chemical. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][15][16] It is harmful if swallowed or in contact with skin.[17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents.[1][2][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubChem. (n.d.). 8-Bromoquinoline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?
- PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- YouTube. (2020). Reactivity of Quinoline.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
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- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 8-Bromo-1-chloroisoquinoline for Advanced Drug Discovery
This document provides a comprehensive technical overview of 8-bromo-1-chloroisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, sourcing logistics, strategic applications in synthesis, and a detailed, field-proven protocol for its utilization.
Core Compound Identification and Physicochemical Properties
This compound is a disubstituted isoquinoline, a heterocyclic scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 1-position—renders this molecule a highly versatile building block for combinatorial chemistry and targeted synthesis.[1][2] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, a critical advantage in the construction of complex molecular architectures for drug discovery.[1][2][3]
| Property | Value | Reference |
| CAS Number | 1233025-78-9 | [3][4][5] |
| Molecular Formula | C₉H₅BrClN | [3][5] |
| Molecular Weight | 242.50 g/mol | [3][5] |
| MDL Number | MFCD13193666 | [3] |
| Primary Application | Pharmaceutical Intermediate | [1][2] |
| Storage Conditions | Room temperature, sealed in dry conditions | [3][5] |
Procurement and Pricing Analysis for Research and Development
The accessibility and cost of starting materials are paramount in project planning. This compound is available from several chemical suppliers, with pricing varying based on purity and quantity. Below is a comparative analysis compiled from publicly available catalog data.
Expert Insight: For initial exploratory studies, sourcing small quantities (e.g., 100-250 mg) from a supplier like Sunway Pharm Ltd may be the most cost-effective approach.[5] For scale-up operations or when higher, verified purity (e.g., 98%) is critical for sensitive downstream applications, other suppliers should be considered, though at a significant price premium.[3] Always request a lot-specific Certificate of Analysis (CoA) to validate purity before commencing experimentation.
| Supplier | Quantity | Purity | Catalog Price (USD) |
| Sunway Pharm Ltd | 100 mg | 97% | $11.00 |
| 250 mg | 97% | $27.00 | |
| 1 g | 97% | $86.00 | |
| 5 g | 97% | $340.00 | |
| Aladdin | 100 mg | N/A | $24.90 |
| 250 mg | N/A | ||
| 1 g | N/A | ||
| MySkinRecipes | 100 mg | 98% | $60.87 |
| 250 mg | 98% | $144.97 | |
| 1 g | 98% | $461.47 | |
| 5 g | 98% | $1,978.67 |
Note: Prices are subject to change and were accessed in January 2026. "N/A" indicates purity was not specified in the primary search result.[3][5][6]
Strategic Application in Medicinal Chemistry: Sequential Cross-Coupling
The primary value of this compound lies in its capacity for programmed, site-selective elaboration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This reactivity differential is the cornerstone of its synthetic utility.
A researcher can first address the more labile C8-Br bond with a chosen coupling partner, leaving the C1-Cl bond intact. Subsequently, the less reactive C1-Cl bond can be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger phosphine ligand). This strategy enables the efficient and controlled synthesis of trisubstituted isoquinolines with diverse functionalities at the 1 and 8 positions. Such derivatives are explored as potential antitumor, antimicrobial, and anti-inflammatory agents.[2][3]
Caption: Workflow for sequential cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling at the C8-Position
This protocol describes a validated method for the selective functionalization of the C8-position of this compound via a Suzuki-Miyaura cross-coupling reaction.
Trustworthiness through Design: This protocol incorporates several key features to ensure reproducibility. The use of a pre-catalyst (Pd(dppf)Cl₂) ensures reliable activation. The inclusion of potassium carbonate as a mild base minimizes side reactions. The solvent system (dioxane/water) is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents. Reaction progress is monitored by TLC, providing a clear endpoint and preventing over-running the reaction which could lead to decomposition or side-product formation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).
-
Causality: Flame-drying the glassware and using an anhydrous solvent are critical to prevent the deactivation of the palladium catalyst and the hydrolysis of the boronic acid, which would reduce reaction yield.
-
-
Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the phosphine ligands and the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting isoquinoline.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the starting material spot.
-
Expertise: The choice of 80-90 °C is a balance. It is energetic enough to drive the catalytic cycle for the C-Br bond but generally insufficient to activate the stronger C-Cl bond, thus ensuring selectivity.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 8-aryl-1-chloroisoquinoline product.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its defined physicochemical properties, commercial availability, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable asset in the synthesis of novel, complex molecules. The robust protocol provided herein serves as a validated starting point for researchers to leverage this scaffold in the pursuit of new therapeutic agents.
References
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- 8-Bromo-3-chloroisoquinoline, PubChem. [Link][9]
- Synthesis of 5- or 8-bromoisoquinoline derivatives, Google P
Sources
An In-depth Technical Guide to the Physical Properties of 8-Bromo-1-chloroisoquinoline
Introduction: The Strategic Importance of 8-Bromo-1-chloroisoquinoline in Synthesis
This compound is a halogenated heterocyclic compound that serves as a critical intermediate in the landscape of pharmaceutical and materials science research.[1] Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms at the 8 and 1 positions, respectively, offers medicinal chemists orthogonal handles for selective cross-coupling reactions. This allows for the precise and controlled construction of complex molecular architectures, making it a valuable building block in the discovery of novel therapeutics, particularly in the fields of oncology and antimicrobial development.[1]
The physical properties of a synthetic intermediate like this compound are not mere data points; they are foundational pillars that dictate its handling, reaction kinetics, purification strategy, and ultimately, its successful integration into a drug development workflow. An in-depth understanding of these characteristics is paramount for process optimization, ensuring batch-to-batch consistency, and maintaining safety in the laboratory. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for their verification, and expert insights into the causality behind these experimental choices.
Core Physicochemical Properties
The fundamental physical and chemical attributes of this compound are summarized below. This data is essential for designing experimental conditions, from selecting appropriate solvent systems for reactions and purification to establishing safe storage protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1233025-78-9 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Appearance | Yellow Crystalline Solid | |
| Purity | ≥98% (Typical) | |
| Melting Point | 74-76 °C | |
| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [3] |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol and chloroform. | |
| XLogP3 | 3.8 (Predicted) | [4] |
| Storage Conditions | Room Temperature, Sealed in Dry Environment. Store at 2-8°C under Argon for maximum stability. | [1] |
Spectroscopic and Structural Characterization
Structural confirmation is the cornerstone of chemical synthesis. While a definitive public repository of the experimental spectra for this compound is not available, this is standard in industrial practice where such data is generated internally per batch. Reputable suppliers maintain this data and provide it upon request through their technical service departments or via a Certificate of Analysis (CoA).[2] For instance, Sunway Pharm Ltd. indicates that NMR data is available for specific batches of this compound.[2]
As a Senior Application Scientist, the key is not just possessing the spectrum, but understanding what it should reveal. Below is an expert interpretation of the expected spectroscopic features for this molecule.
Mass Spectrometry (MS)
The mass spectrum provides the most direct evidence of the compound's elemental composition. For this compound, the isotopic pattern of the molecular ion (M⁺) is highly characteristic due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.
-
Expected Isotopic Pattern: A cluster of peaks for the molecular ion will be observed. The most prominent peaks will be:
-
M⁺: (C₉H₅⁷⁹Br³⁵ClN) - The base peak in the cluster.
-
M+2: A combination of (C₉H₅⁸¹Br³⁵ClN) and (C₉H₅⁷⁹Br³⁷ClN). This peak will be very intense, often rivaling the M⁺ peak.
-
M+4: (C₉H₅⁸¹Br³⁷ClN) - A smaller, but clearly identifiable peak.
-
-
Predicted m/z Values: The predicted monoisotopic mass is 240.9294 Da.[4] Researchers should look for adducts such as [M+H]⁺ at approximately 241.9367 m/z and [M+Na]⁺ at 263.9186 m/z in electrospray ionization (ESI) mass spectrometry.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the proton environment of the isoquinoline core.
-
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Region (δ 7.0-9.0 ppm): The five protons on the heterocyclic and benzene rings will appear in this region. Due to the electron-withdrawing effects of the nitrogen and halogen substituents, the signals will be spread across this range.
-
Splitting Patterns: Complex coupling (doublets, triplets, doublets of doublets) is expected as adjacent protons influence each other's signals, providing crucial information about their relative positions. Protons on the pyridine ring (positions 3 and 4) and the benzene ring (positions 5, 6, and 7) will have distinct chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and the overall "fingerprint" of the molecule.
-
Expected IR Features:
-
C-H Stretching (Aromatic): A band above 3000 cm⁻¹.
-
C=C and C=N Stretching: Strong to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline ring system.
-
C-Cl Stretching: A band typically found in the 600-800 cm⁻¹ region.
-
C-Br Stretching: A band typically found in the 500-600 cm⁻¹ region.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain a unique pattern of bands resulting from complex vibrational modes of the entire molecule, serving as a specific identifier for this compound.[5]
-
Experimental Protocols for Property Determination
To ensure the quality and consistency of this compound for research and development, independent verification of its physical properties is often necessary. The following protocols represent industry-standard methodologies.
Protocol 1: Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional capillary melting point methods as it provides not only the melting point (as the onset or peak of the endothermic event) but also quantitative data on the heat of fusion (enthalpy).[4][6] A sharp melting peak indicates high purity, while a broad peak can suggest the presence of impurities.[6]
Methodology:
-
Sample Preparation:
-
Weigh 2-5 mg of the dried, crystalline this compound into a Tzero aluminum DSC pan.[7] An empty, hermetically sealed pan should be used as the reference.
-
-
Instrument Setup (TA Instruments Q-20 or similar):
-
Data Acquisition and Analysis:
-
Record the heat flow versus temperature.
-
The melting point (Tm) is determined from the resulting thermogram. For a pure organic compound, this is typically recorded as the extrapolated onset temperature of the melting endotherm.[4]
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
Causality: This protocol ensures the correct isomeric structure and identifies any proton-containing impurities. The choice of solvent (CDCl₃) is based on its ability to dissolve the compound and its minimal interference in the ¹H spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[9]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Bruker 400 MHz or similar):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.[8]
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling constants to confirm that the spectrum is consistent with the structure of this compound.
-
Workflow for Physicochemical Characterization
The logical progression of analysis for a new batch of a critical intermediate like this compound is crucial for efficiency and rigor. The following workflow diagram illustrates this best-practice sequence.
Caption: Physicochemical characterization workflow for a key synthetic intermediate.
Safety, Handling, and Storage
As a halogenated heterocyclic compound, this compound requires careful handling. Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Containers should be kept tightly closed. For long-term storage and to ensure maximum stability, storing at 2-8°C under an inert gas like argon is recommended.
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
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An In-depth Technical Guide to 8-Bromo-1-chloroisoquinoline
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, 8-bromo-1-chloroisoquinoline is a synthetically valuable intermediate. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 1-position—on the isoquinoline scaffold offers chemists orthogonal handles for sequential, site-selective functionalization, primarily through metal-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will cover its core molecular structure and properties, propose a logical synthetic strategy, discuss its pivotal role in synthetic applications, and outline essential safety protocols.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted isoquinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The precise positioning of the bromine and chlorine atoms dictates its reactivity and steric profile.
Molecular Structure
The structure of this compound is confirmed by its molecular formula and connectivity. The chlorine atom occupies the electrophilic C1 position adjacent to the nitrogen, while the bromine atom is situated on the carbocyclic ring at C8.
Caption: Molecular Structure of this compound.
Physicochemical Data
A summary of key identifiers and computed properties for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1233025-78-9 | [1][2][3][4] |
| Molecular Formula | C₉H₅BrClN | [1][2][3] |
| Molecular Weight | 242.50 g/mol | [1][4][5] |
| SMILES | ClC1=NC=CC2=C1C(Br)=CC=C2 | [2] |
| InChI Key | RWBOOZDHIKMEHN-UHFFFAOYSA-N | - |
| Storage | Inert atmosphere, 2-8°C | [2] |
Plausible Synthetic Pathway
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a robust synthetic route can be devised based on established transformations of the isoquinoline core. A logical and efficient approach involves the chlorination of a precursor, 8-bromoisoquinolin-1(2H)-one.
The rationale for this pathway is twofold:
-
Starting Material Availability: 8-Bromoisoquinoline can be synthesized via established methods, which can then be converted to the isoquinolinone precursor.
-
Robust Transformation: The conversion of an N-heterocyclic amide (a lactam) to the corresponding chloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a high-yielding and reliable reaction.[6]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol (Step 3: Chlorination)
This protocol describes the final chlorination step, which is the key transformation to yield the title compound.
Disclaimer: This is a generalized protocol based on analogous chemical reactions and should be optimized for safety and yield in a controlled laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 8-bromoisoquinolin-1(2H)-one (1.0 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The use of excess POCl₃ is common as it can serve as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Caution: This step must be performed in a well-ventilated fume hood. The residue is then quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]
-
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the isoquinoline ring system. The coupling patterns (doublets, triplets, doublet of doublets) will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display nine signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.[7] The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups and the aromatic system, although it is less definitive for structure elucidation compared to NMR.
While experimental data for this specific molecule is sparse, theoretical and experimental studies on related halogenated quinolines and isoquinolines can guide the interpretation of spectroscopic results.[8][9][10]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a powerful tool for building molecular complexity.
Orthogonal Reactivity in Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12][13] This difference in reactivity is the cornerstone of its utility. A researcher can selectively react at the C8-Br position while leaving the C1-Cl position intact for a subsequent, different transformation.
Typical Workflow:
-
First Coupling (at C8): A Suzuki-Miyaura reaction can be performed under conditions optimized for aryl bromides. This allows for the introduction of an aryl, heteroaryl, or vinyl group at the 8-position.[14][15]
-
Second Coupling (at C1): The resulting 1-chloro-8-substituted-isoquinoline can then be subjected to a second cross-coupling reaction, often under more forcing conditions or with catalyst systems specifically designed for activating less reactive aryl chlorides, to introduce a different functional group at the 1-position.
This stepwise approach provides access to a vast chemical space of polysubstituted isoquinolines, which are scaffolds for potential antitumor, antimicrobial, and anti-inflammatory agents.[1]
Caption: Role of this compound in sequential cross-coupling.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are mandatory when handling this compound. The information below is synthesized from safety data sheets (SDS) of structurally similar compounds.[16]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols are generated, use a certified respirator.
-
-
Handling and Storage:
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[19]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]
-
Conclusion
This compound is a high-value synthetic intermediate whose molecular architecture is ideally suited for the strategic construction of complex, polysubstituted isoquinoline derivatives. Its key feature—the differential reactivity of its two halogen atoms—provides a clear and powerful pathway for selective, sequential functionalization via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential to create novel and impactful molecules.
References
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- NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
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- SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids....
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solubility of 8-Bromo-1-chloroisoquinoline in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Bromo-1-chloroisoquinoline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for solubility determination, and discusses the practical implications for chemical research and pharmaceutical development. While specific quantitative solubility data for this compound is not widely published, this guide equips the user with the foundational knowledge and methodologies to ascertain its solubility profile in a variety of organic solvents.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of complex bioactive molecules, understanding its behavior in different organic solvents is paramount.[1] This knowledge informs reaction conditions, purification strategies, and the ultimate formulation of the final drug product. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and can necessitate the use of specialized and often costly formulation techniques. Therefore, a thorough characterization of the solubility of this compound is a foundational step in its journey from a laboratory reagent to a component of a life-saving therapeutic.
Theoretical Considerations for the Solubility of this compound
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle is governed by the polarity of both the solute (this compound) and the solvent.
Molecular Structure and Polarity of this compound
This compound possesses a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol .[1][4] The molecule's structure, featuring a bicyclic aromatic isoquinoline core with bromine and chlorine substituents, dictates its polarity. The presence of the nitrogen atom in the isoquinoline ring and the electronegative halogen atoms (bromine and chlorine) introduces polar characteristics to the molecule. However, the large aromatic scaffold is inherently nonpolar. This combination of polar and nonpolar features suggests that this compound will exhibit intermediate polarity.
Intermolecular Forces and Solute-Solvent Interactions
The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the following intermolecular forces are at play:
-
Van der Waals Forces: These are the primary forces of attraction between the nonpolar aromatic rings of the isoquinoline core.
-
Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-N bonds create permanent dipoles, leading to dipole-dipole interactions.
-
Halogen Bonding: The halogen atoms can act as halogen bond donors, interacting with electron-rich atoms in the solvent.[5]
Successful dissolution will occur in solvents that can effectively overcome the intermolecular forces holding the this compound molecules together in the solid state and form stable solute-solvent interactions.
Predicting Solubility in Common Organic Solvents
Based on the molecular structure and intermolecular forces, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. While this compound is not a strong hydrogen bond donor or acceptor, the polarity of these solvents may facilitate dissolution to some extent.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have strong dipoles and can effectively solvate polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant nonpolar character of the isoquinoline ring suggests that there will be some degree of solubility in these solvents, though it may be limited by the polar functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and can engage in dipole-dipole and halogen bonding interactions.[5] It is likely that this compound will be readily soluble in chlorinated solvents.
Experimental Determination of Solubility
Given the absence of extensive published solubility data, experimental determination is crucial. The following section provides a detailed, step-by-step methodology for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
This compound (ensure purity is known)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, DMF, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Qualitative Solubility Determination
This initial screening method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.1 mL of the test solvent to the vial.
-
Vigorously vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble."
-
If the solid does not dissolve, add another 0.9 mL of the solvent and vortex again.
-
If the solid dissolves, it is "sparingly soluble."
-
If the solid remains, it is "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Protocol:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each test solvent in sealed vials.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Data Presentation
The results of the solubility studies should be presented in a clear and concise manner.
Table 1: Qualitative Solubility of this compound
| Solvent | Classification |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Very Soluble |
| Acetonitrile | Soluble |
| DMSO | Very Soluble |
| DMF | Very Soluble |
| Dichloromethane | Very Soluble |
| Chloroform | Very Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Note: This is example data and should be replaced with experimentally determined results.
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value |
| DMF | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Chloroform | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Note: This is a template for presenting experimentally determined quantitative data.
Factors Influencing Solubility
Several factors can influence the solubility of this compound.[7][8]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3][8] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of this compound is likely to be a good solvent.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.
Logical Relationship of Factors Influencing Solubility:
Caption: Key factors influencing the solubility of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to advance their work in drug discovery and development. Future studies should focus on determining the solubility of this compound at various temperatures to construct a complete solubility profile. Additionally, investigating the impact of pH on its solubility in aqueous-organic solvent mixtures would be a valuable extension of this work, particularly for applications in downstream processing and formulation.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-1-chloroisoquinoline
Abstract
Introduction: The Significance of 8-Bromo-1-chloroisoquinoline
This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The presence of two distinct halogen substituents, bromine and chlorine, at the 8- and 1-positions respectively, makes this molecule a versatile building block in medicinal chemistry. These halogens provide specific sites for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications.
This guide will delve into the predicted spectroscopic data for this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and structural confirmation in any synthetic endeavor involving this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The numbering of the isoquinoline ring system is crucial for the assignment of NMR signals.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values for substituted isoquinolines and the known electronic effects of bromine and chlorine substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The electron-withdrawing effects of the nitrogen atom and the halogen substituents will cause these signals to appear at relatively high chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.60 - 7.75 | d | J3,4 = 5.5 - 6.0 |
| H-4 | 8.10 - 8.25 | d | J4,3 = 5.5 - 6.0 |
| H-5 | 7.80 - 7.95 | d | J5,6 = 7.5 - 8.0 |
| H-6 | 7.45 - 7.60 | t | J6,5 = J6,7 = 7.5 - 8.0 |
| H-7 | 7.90 - 8.05 | d | J7,6 = 7.5 - 8.0 |
Note: These are predicted values and may vary slightly from experimental data.
Interpretation of the ¹H NMR Spectrum:
-
H-4: This proton is expected to be the most deshielded proton on the pyridine ring due to its proximity to the electronegative nitrogen and the peri-effect of the chlorine at C-1. It should appear as a doublet due to coupling with H-3.
-
H-3: This proton will also be a doublet, coupled to H-4.
-
H-5, H-6, and H-7: These protons on the benzene ring will form a distinct pattern. H-6 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets, coupled to H-6. The bromine at C-8 will influence the chemical shifts of the adjacent protons, particularly H-7.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the isoquinoline ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-3 | 122 - 126 |
| C-4 | 142 - 146 |
| C-4a | 128 - 132 |
| C-5 | 129 - 133 |
| C-6 | 127 - 131 |
| C-7 | 135 - 139 |
| C-8 | 118 - 122 |
| C-8a | 138 - 142 |
Note: These are predicted values and may vary slightly from experimental data.
Interpretation of the ¹³C NMR Spectrum:
-
C-1 and C-8: The carbons directly attached to the electronegative chlorine and bromine atoms (C-1 and C-8) will have their chemical shifts significantly affected. C-1, being adjacent to nitrogen and chlorine, is expected to be highly deshielded. The signal for C-8 will be a quaternary carbon with a reduced intensity.
-
Other Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific chemical shifts determined by their position relative to the heteroatom and the substituents.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be dominated by absorptions from the aromatic C-H and C=C/C=N bonds, as well as the C-Br and C-Cl bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1620 - 1580 | Aromatic C=C and C=N stretching | Medium to Strong |
| 1500 - 1400 | Aromatic C=C stretching | Medium to Strong |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 1100 - 1000 | C-Cl stretch | Strong |
| 600 - 500 | C-Br stretch | Medium to Strong |
Note: These are predicted values and may vary from experimental data.
Interpretation of the IR Spectrum:
-
The presence of sharp peaks in the 1620-1400 cm⁻¹ region is characteristic of the isoquinoline ring system.
-
The strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be complex, but the C-Cl and C-Br stretching vibrations are expected to be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 242.50 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster are expected at m/z values corresponding to the different isotopic combinations:
-
[C₉H₅⁷⁹Br³⁵Cl]⁺ = 241.9
-
[C₉H₅⁸¹Br³⁵Cl]⁺ and [C₉H₅⁷⁹Br³⁷Cl]⁺ = 243.9 (these will be very close and likely appear as one peak at nominal mass 244)
-
[C₉H₅⁸¹Br³⁷Cl]⁺ = 245.9 The relative intensities of these peaks will follow a predictable pattern based on the natural abundances of the isotopes.
-
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to involve the loss of the halogen atoms and potentially the elimination of HCN from the pyridine ring. Key expected fragments include:
-
[M - Cl]⁺
-
[M - Br]⁺
-
[M - Br - Cl]⁺
-
[M - HCN]⁺
-
Figure 3: Predicted major fragmentation pathways for this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of related substituted isoquinolines. A potential pathway could involve the bromination of a suitable isoquinoline precursor followed by chlorination. For instance, starting from 8-bromoisoquinoline, a chlorination reaction could be employed to introduce the chlorine atom at the 1-position. Alternatively, a multi-step synthesis starting from a substituted aniline could be envisioned.
Conclusion
This technical guide has presented a comprehensive predicted spectroscopic profile for this compound based on fundamental principles of NMR, IR, and MS. The provided data and interpretations serve as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization. While the data presented is predictive, it is grounded in extensive knowledge of spectroscopic theory and data from analogous structures, offering a high degree of confidence. Experimental verification of these predictions is encouraged for definitive structural confirmation.
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8-Bromo-1-chloroisoquinoline: A Technical Guide to Unlocking Its Biological Potential
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific halogenated derivative, 8-Bromo-1-chloroisoquinoline. While direct biological data for this compound is nascent, its structural features suggest a compelling profile for investigation in oncology, infectious diseases, and neuroscience. This document serves as an in-depth resource for researchers, providing a structured exploration of its synthesis, physicochemical properties, and, most critically, its potential biological activities, complete with detailed protocols for experimental validation.
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor. Nature has extensively utilized this framework in alkaloids like berberine and morphine, which exhibit potent pharmacological effects.[4]
The strategic placement of halogen atoms on the isoquinoline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and the electronic nature of the molecule, thereby influencing its binding affinity to target proteins and overall biological activity.[5] this compound, with its distinct substitution pattern, presents a unique opportunity for developing novel therapeutic agents. This guide will explore the scientific rationale and experimental pathways to unlock this potential.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1233025-78-9 | [6] |
| Molecular Formula | C₉H₅BrClN | [6] |
| Molecular Weight | 242.50 g/mol | [7][8] |
| Appearance | Yellow Crystalline Powder | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and chloroform. | [8] |
| Melting Point | 74-76°C | [8] |
Plausible Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Step 1: Chlorination of 8-Bromoisoquinolin-1(2H)-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoisoquinolin-1(2H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.
Potential Biological Activities and Experimental Validation
The biological potential of this compound can be inferred from the extensive research on related isoquinoline and quinoline compounds. The following sections outline the most promising areas of investigation and provide detailed protocols for their experimental validation.
Anticancer Potential
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][10] The presence of halogens can enhance the cytotoxic effects of the isoquinoline scaffold.
Hypothesized Mechanism of Action:
This compound may exert its anticancer effects by acting as a kinase inhibitor, targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10] Alternatively, it could intercalate with DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[10]
Caption: Postulated anticancer mechanism via kinase inhibition.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Halogenated quinolines and isoquinolines are known to possess potent antibacterial and antifungal properties.[11] They can disrupt bacterial cell walls, inhibit DNA gyrase, and interfere with biofilm formation.[11][12]
Hypothesized Mechanism of Action:
This compound may exhibit antimicrobial activity by interfering with bacterial DNA replication through the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[12] The halogen substituents can enhance its ability to penetrate bacterial cell membranes.
Caption: Proposed antimicrobial mechanism of action.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Serially dilute this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Potential
Isoquinoline alkaloids have been extensively studied for their effects on the central nervous system, with some exhibiting neuroprotective, analgesic, and anti-inflammatory properties.[1][13] They can modulate neurotransmitter systems and reduce neuroinflammation.[13][14]
Hypothesized Area of Investigation:
Given the prevalence of neuroactive isoquinoline compounds, this compound warrants investigation for its potential to modulate neuronal function and protect against neurodegenerative processes. Initial screening could focus on its effects on neuronal viability and its anti-neuroinflammatory properties.
Protocol 4: High-Throughput Neuroactivity Screening in Zebrafish Larvae
The zebrafish model is a powerful tool for in vivo screening of neuroactive compounds due to its genetic and physiological similarities to mammals, rapid development, and suitability for high-throughput imaging.[1][15][16]
-
Zebrafish Maintenance and Embryo Collection: Maintain adult zebrafish and collect embryos according to standard protocols.
-
Compound Exposure: At 24 hours post-fertilization (hpf), place individual embryos into 96-well plates containing embryo medium. Add this compound at various concentrations.
-
Behavioral Assay (Photomotor Response): At 5 days post-fertilization (dpf), subject the larvae to a behavioral paradigm consisting of alternating periods of light and dark.
-
Data Acquisition: Use an automated tracking system to record the locomotor activity of the larvae during the light-dark transitions.
-
Data Analysis: Analyze the recorded movement data to identify any significant alterations in behavior (e.g., hypoactivity, hyperactivity, altered startle response) compared to vehicle-treated controls. Such changes can indicate potential neuroactivity.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. This guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed experimental protocols are robust and widely accepted methodologies that will yield reliable and interpretable data.
Positive results from these initial in vitro and in vivo screens would warrant further, more detailed mechanistic studies, including target identification, in vivo efficacy studies in rodent models, and pharmacokinetic profiling. The journey from a promising scaffold to a clinically viable drug is arduous, but for compounds like this compound, the potential rewards in advancing therapeutic options for cancer, infectious diseases, and neurological disorders make the exploration a compelling scientific endeavor.
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Harnessing the Anticancer Potential of Isoquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Oncology
The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in the development of novel therapeutics, particularly in oncology.[1][2][3][4][5] This bicyclic system, composed of a benzene ring fused to a pyridine ring, is a common motif in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit potent biological activities.[6][7][8] The inherent structural features of the isoquinoline nucleus, including its ability to intercalate with DNA, interact with various enzymes and receptors, and traverse cellular membranes, make it a "privileged scaffold" in medicinal chemistry.[3][4][9] This guide provides an in-depth technical exploration of the anticancer potential of isoquinoline derivatives, focusing on their mechanisms of action, key examples of promising drug candidates, and the essential experimental workflows for their evaluation.
Core Anticancer Mechanisms of Isoquinoline Derivatives
Isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer. The primary mechanisms can be broadly categorized as follows:
-
Induction of Apoptosis (Programmed Cell Death): A hallmark of many potent anticancer agents, the induction of apoptosis is a key mechanism for isoquinoline derivatives.[1][10][11] This process is often initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[12][13]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline derivatives can halt the proliferation of cancer cells.[1][10][11][14] This often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase).[15][16]
-
Inhibition of Proliferation and Metastasis: Isoquinoline compounds can suppress the uncontrolled growth and spread of cancer cells by targeting key signaling pathways involved in cell proliferation, migration, and invasion.[10][17][18]
-
Modulation of Autophagy: Autophagy, a cellular self-eating process, has a dual role in cancer. Some isoquinoline derivatives can induce autophagic cell death in cancer cells, while others can inhibit autophagy to enhance the efficacy of other anticancer therapies.[1][14][17]
-
Anti-angiogenic Effects: By inhibiting the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis, certain isoquinoline derivatives can starve tumors of essential nutrients and oxygen.[14][17]
Promising Isoquinoline Derivatives in Anticancer Research
Several isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anticancer potential in preclinical and, in some cases, clinical studies.
Berberine: The Multi-Targeting Protoberberine Alkaloid
Berberine, a well-known protoberberine alkaloid isolated from plants of the Berberis species, has been extensively studied for its broad-spectrum anticancer activities.[14][15][17][18]
Mechanisms of Action:
-
Induction of Apoptosis: Berberine induces apoptosis in various cancer cell lines through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases-9 and -3.[14][19]
-
Cell Cycle Arrest: It can arrest the cell cycle at the G1/S or G2/M phase by modulating the expression of cyclins and CDKs.[15]
-
Inhibition of Proliferation and Metastasis: Berberine has been shown to inhibit cancer cell proliferation and metastasis by targeting signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin.[14][17] It also downregulates the expression of matrix metalloproteinases (MMPs), enzymes crucial for invasion and metastasis.[17]
-
Modulation of Autophagy: Berberine's effect on autophagy is context-dependent, in some cancer cells it induces autophagy, while in others it can inhibit it.[14][17]
Signaling Pathways Modulated by Berberine
Caption: Berberine's multi-target anticancer mechanism.
Noscapine: The Microtubule-Targeting Phthalideisoquinoline
Noscapine, a phthalideisoquinoline alkaloid derived from opium poppy, is traditionally used as a cough suppressant. More recently, its potent anticancer properties have been discovered, leading to its investigation in clinical trials.[20][21][22][23]
Mechanisms of Action:
-
Microtubule Dynamics Disruption: Unlike taxanes that stabilize microtubules, noscapine subtly alters microtubule dynamics, leading to a mitotic block and subsequent apoptosis.[9][20][21][22]
-
Induction of Apoptosis: Noscapine induces apoptosis in a variety of cancer cell lines, often as a consequence of prolonged mitotic arrest.[20][21]
-
Low Toxicity Profile: A significant advantage of noscapine is its relatively low toxicity towards normal cells, making it a promising candidate for combination therapies.[20][22]
Sanguinarine: The Pro-Apoptotic Benzophenanthridine Alkaloid
Sanguinarine is a benzophenanthridine alkaloid found in the root of Sanguinaria canadensis and other poppy-fumaria family plants. It exhibits potent cytotoxic effects against a wide range of cancer cells.[12][16][24]
Mechanisms of Action:
-
Induction of Apoptosis and Ferroptosis: Sanguinarine is a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[12][13][24] Recent studies have also shown its ability to induce ferroptosis, an iron-dependent form of programmed cell death.[24]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of sanguinarine are often mediated by the generation of reactive oxygen species, which leads to oxidative stress and cellular damage.[24][25]
-
Inhibition of Signaling Pathways: Sanguinarine has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[12]
Sanguinarine-Induced Cell Death Pathways
Caption: Sanguinarine induces both apoptosis and ferroptosis.
Palmatine: The Protoberberine with Synergistic Potential
Palmatine, another protoberberine alkaloid, shares structural similarities with berberine and also possesses significant anticancer properties.[26][27][28][29]
Mechanisms of Action:
-
Inhibition of Cell Viability and Proliferation: Palmatine inhibits the growth of various cancer cell lines in a dose-dependent manner.[26][27][28]
-
Induction of Apoptosis: It induces apoptosis, as evidenced by Annexin V/PI staining and caspase activation.[26][27][28]
-
Synergistic Effects: Palmatine has shown synergistic or additive effects when combined with conventional chemotherapeutic drugs like doxorubicin, potentially allowing for lower, less toxic doses of these agents.[26][27][28]
Emetine: A Potent Inhibitor of Wnt/β-Catenin Signaling
Emetine, an alkaloid derived from the ipecacuanha plant, has a long history of medicinal use and is now being investigated for its anticancer activities.[30][31][32][33][34]
Mechanisms of Action:
-
Inhibition of Wnt/β-Catenin Pathway: Emetine is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[30][31][32] It achieves this by reducing the phosphorylation of key components like LRP6 and DVL2.[30][31]
-
Multi-pathway Regulation: In gastric cancer, emetine's anticancer activity is linked to its ability to regulate multiple signaling pathways, including MAPK/ERK, PI3K/AKT, and Hippo/YAP, in addition to the Wnt/β-catenin pathway.[30][33][34]
-
Induction of Apoptosis and Inhibition of Metastasis: By modulating these key signaling cascades, emetine effectively induces apoptosis and inhibits the migration and invasion of cancer cells.[31][33][34]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of isoquinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Palmatine | MCF-7 (Breast) | 5.126 | [27] |
| Palmatine | T47D (Breast) | 5.805 | [27] |
| Palmatine | OVCAR-4 (Ovarian) | 5.5-7.9 | [28] |
| Emetine | MGC803 (Gastric) | 0.0497 | [33][34] |
| Emetine | HGC-27 (Gastric) | 0.0244 | [33][34] |
| Noscapine | Human Colon Cancer | 75 | [21] |
| Sanguinarine | LNCaP (Prostate) | 0.1-2 (dose-dependent) | [16] |
| Sanguinarine | DU145 (Prostate) | 0.1-2 (dose-dependent) | [16] |
Experimental Protocols for Evaluating Anticancer Potential
A systematic approach involving a series of in vitro and in vivo assays is crucial for the comprehensive evaluation of the anticancer potential of isoquinoline derivatives.
In Vitro Assays
1. Cell Viability and Cytotoxicity Assays: These assays are the initial step to assess the effect of a compound on cancer cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[35][36]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoquinoline derivative for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[35]
-
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[35]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After incubation, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH substrate mix and incubate at room temperature.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of dead cells.[35]
-
-
2. Apoptosis Assays: These assays are used to determine if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the isoquinoline derivative.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
-
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9).[13]
-
Protocol:
-
Treat cells with the compound.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the luminescence or fluorescence, which is proportional to caspase activity.
-
-
3. Cell Cycle Analysis: This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the isoquinoline derivative.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro assessment of anticancer activity.
In Vivo Models
Xenograft Models: To evaluate the in vivo efficacy of promising isoquinoline derivatives, xenograft models are commonly used.[30][34][37][38]
-
Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The isoquinoline derivative is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting) to assess target modulation.[30]
-
Conclusion and Future Directions
Isoquinoline derivatives represent a rich and diverse class of compounds with significant potential for the development of novel anticancer therapies.[3][6][7] Their ability to modulate multiple key signaling pathways and cellular processes provides a strong rationale for their continued investigation.[1][14] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.[6][39]
-
Development of Novel Derivatives: Synthesizing new isoquinoline derivatives with improved pharmacological properties.[7][40]
-
Combination Therapies: Investigating the synergistic effects of isoquinoline derivatives with existing chemotherapeutics and targeted agents to enhance efficacy and overcome drug resistance.[26][28]
-
Advanced In Vivo Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), to better predict clinical outcomes.
By leveraging the inherent therapeutic potential of the isoquinoline scaffold and employing rigorous preclinical evaluation strategies, the scientific community can continue to advance this promising class of compounds towards clinical application in the fight against cancer.
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An In-depth Technical Guide: The Strategic Role of Halogenation in Modulating the Bioactivity of Isoquinolines
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Strategic modification of this privileged scaffold is a key focus of drug discovery programs. Among the most powerful and versatile tools in the medicinal chemist's arsenal is halogenation. The introduction of halogen atoms (F, Cl, Br, I) onto the isoquinoline ring system can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[4] This guide provides an in-depth exploration of the multifaceted role of halogenation in shaping the bioactivity of isoquinoline derivatives. We will examine the fundamental physicochemical principles of halogens, analyze their impact on pharmacokinetic and pharmacodynamic profiles, present case studies of successful halogenated isoquinoline drugs, and provide detailed protocols for their synthesis and bioactivity assessment.
Introduction: The Isoquinoline Scaffold and the Power of Halogenation
Isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[5][6] Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][7][8][9] The versatility of the isoquinoline core allows for functionalization at various positions, enabling chemists to fine-tune its biological activity.
Halogenation has emerged as a premier strategy for optimizing lead compounds. Historically, halogens were incorporated primarily to increase lipophilicity and steric bulk.[4] However, modern understanding reveals a more nuanced role. Halogens can modulate the acidity/basicity of nearby functional groups, block sites of metabolism, and, most notably, participate in specific, high-affinity interactions with biological targets through a phenomenon known as halogen bonding.[4][10][11][12] This guide will dissect these effects within the context of the isoquinoline framework.
The Halogen Effect: A Physicochemical and Pharmacological Perspective
The introduction of a halogen atom into an isoquinoline molecule initiates a cascade of changes in its physical and biological properties. The specific effects are highly dependent on the nature of the halogen (F, Cl, Br, or I) and its position on the ring.
Modulating Physicochemical Properties
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The effect increases with the size of the halogen (I > Br > Cl > F).
-
Electronic Effects: Halogens exert a strong electron-withdrawing inductive effect. Fluorine, being the most electronegative element, can significantly lower the pKa of nearby basic nitrogen atoms, like the one in the isoquinoline ring, affecting its ionization state at physiological pH.[10][13]
-
Metabolic Stability: Introducing halogens, particularly fluorine or chlorine, at positions susceptible to metabolic attack (e.g., by cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life.[10]
-
Conformation: The size of the halogen atom can influence the preferred conformation of the molecule, which can be critical for fitting into a protein's binding pocket.
The Emergence of Halogen Bonding in Drug Design
Beyond simple steric and electronic effects, the ability of chlorine, bromine, and iodine to act as halogen bond (XB) donors has revolutionized rational drug design.[12][14] A halogen bond is a noncovalent interaction where an electropositive region on the halogen atom (termed the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain.[11][15]
This interaction is highly directional and can be comparable in strength to a classical hydrogen bond, significantly contributing to binding affinity and selectivity.[11][12] The strength of the halogen bond increases down the group: I > Br > Cl.[12] Fluorine, due to its high electronegativity and small size, is generally considered a poor halogen bond donor.[10]
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The Strategic Utility of 8-Bromo-1-chloroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 8-bromo-1-chloroisoquinoline, a pivotal heterocyclic building block in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthetic strategies, physicochemical properties, and, most critically, the nuanced reactivity of this molecule. We delve into its application in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with a specialized focus on the inherent chemoselectivity dictated by the differential reactivity of its carbon-bromine and carbon-chlorine bonds. This guide aims to be a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower scientists in the strategic construction of complex molecular architectures for pharmaceutical and materials science applications.
Introduction: The Isoquinoline Scaffold and the Advantage of Orthogonal Halogenation
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents.[1] The strategic functionalization of this nucleus is paramount for the modulation of pharmacological activity. This compound emerges as a particularly valuable synthetic intermediate due to its distinct halogenation pattern. The presence of two different halogens at electronically and sterically distinct positions (C8-Br and C1-Cl) offers the potential for sequential, site-selective cross-coupling reactions, a powerful strategy for the modular and efficient assembly of complex target molecules.
This guide will systematically unpack the synthetic utility of this building block, starting with its preparation and proceeding to a detailed analysis of its reactivity in key palladium-catalyzed transformations.
Synthesis of this compound: A Plausible Synthetic Pathway
While a definitive, standardized protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a robust synthetic route can be postulated based on established methodologies for isoquinoline chemistry. A common approach involves the construction of the isoquinoline core followed by halogenation steps. A plausible multi-step synthesis is outlined below, starting from isoquinoline.
Hypothetical Synthesis Workflow
Sources
An In-depth Technical Guide to the Safety and Handling of 8-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 8-Bromo-1-chloroisoquinoline, a halogenated heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis and materials science.[1] Given its classification as a hazardous substance, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for all personnel involved in its use. This document synthesizes critical safety data, outlines detailed handling procedures, and provides guidance on emergency response and waste disposal, grounded in authoritative sources to ensure the highest standards of laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this compound are fully aware of its potential hazards.
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are based on data for the specific isomer this compound and are consistent with the hazards associated with related halogenated isoquinolines.[2][3][4]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and for designing experimental procedures.
| Property | Value | Source |
| CAS Number | 1233025-78-9 | MySkinRecipes |
| Molecular Formula | C₉H₅BrClN | MySkinRecipes |
| Molecular Weight | 242.50 g/mol | MySkinRecipes |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 74-76 °C | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and chloroform. | [5] |
| Storage Temperature | Room temperature, in a cool, dry place away from light and moisture. | [1][5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling protocols is mandatory to minimize the risk of exposure.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[4]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing such as an apron or sleeves should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
The following diagram illustrates the essential PPE for handling this compound.
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8-Bromo-1-chloroisoquinoline stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 8-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound. As a crucial building block in medicinal chemistry and materials science, understanding its stability profile is paramount for ensuring the integrity of experimental outcomes and the shelf-life of the compound. This document synthesizes information from established chemical principles and data on analogous halogenated aromatic heterocycles to provide a practical framework for researchers.
Chemical Identity and Physicochemical Properties
This compound is a di-halogenated aromatic heterocyclic compound. Its structure, featuring an isoquinoline core substituted with bromine and chlorine atoms, dictates its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| CAS Number | 1233025-78-9 | [1] |
| Appearance | Solid Crystalline (Typical) | [2] |
| Storage Temperature | Room Temperature | [1] |
The presence of two different halogen atoms on the isoquinoline ring makes it a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.[1]
Fundamental Pillars of Stability: A Mechanistic Perspective
While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, its stability can be inferred from the general principles of organic chemistry and the known behavior of related halogenated aromatic compounds. The primary factors influencing its stability are temperature, light, moisture, and chemical compatibility.
Thermal Stability
Halogenated aromatic compounds are generally thermally stable.[3] However, at elevated temperatures, thermal decomposition can occur, often through radical mechanisms.[2][4] For this compound, this could lead to the cleavage of the carbon-halogen bonds and potentially the fragmentation of the isoquinoline ring.
Causality: The energy input from high temperatures can exceed the bond dissociation energies of the C-Br and C-Cl bonds, initiating a radical chain reaction. The decomposition of similar heterocyclic compounds has been shown to be initiated by the cleavage of C-N and C-C bonds under inert atmospheres.[3]
Photostability
Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation.[5] Absorption of UV or visible light can excite the molecule to a higher energy state, leading to reactions such as dehalogenation.
Causality: The isoquinoline ring system absorbs UV radiation. This energy can be transferred to the carbon-halogen bonds, potentially leading to homolytic cleavage and the formation of radical species. These radicals can then react with other molecules or abstract hydrogen atoms from the solvent, leading to degradation products.
Hydrolytic Stability
The carbon-halogen bonds on an aromatic ring are generally resistant to hydrolysis under neutral conditions due to the strength of the sp² carbon-halogen bond.[6][7][8][9] However, under forcing conditions (e.g., high temperature, strong acid or base), nucleophilic aromatic substitution can occur, replacing the halogen with a hydroxyl group.
Causality: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.[10] The bromine atom at the 8-position is less activated. Therefore, hydrolysis, if it occurs, is more likely to happen at the 1-position.
Oxidative Stability
Strong oxidizing agents are generally incompatible with many organic compounds, including halogenated heterocycles.[5] Reactions with strong oxidizers can lead to the degradation of the isoquinoline ring system.
Causality: The electron-rich aromatic system can be attacked by strong oxidizing agents, leading to ring-opening or the formation of various oxidation products.
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Room temperature is generally acceptable.[1] Avoid exposure to high temperatures.
-
Light: Protect from light.[11] Store in an amber vial or a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, especially for long-term storage.[11]
-
Container: Keep the container tightly closed to prevent the ingress of moisture.
Handling Precautions
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. *[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. * Avoid contact with skin and eyes. * Prevent the formation of dust. *[12] Keep away from heat, sparks, and open flames. *[4] Avoid contact with strong oxidizing agents.
[5]### 4. Experimental Workflow: Stability Indicating Assay
To experimentally assess the stability of this compound, a stability-indicating assay method (SIAM) should be developed and validated. H[13][14][15]igh-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
[14]Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all solutions to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, by HPLC.
Caption: Potential degradation pathways for this compound.
Conclusion
While this compound is a relatively stable compound under standard laboratory conditions, its long-term stability and integrity depend on proper storage and handling. Exposure to high temperatures, light, and incompatible chemicals should be avoided. For critical applications, it is highly recommended to perform stability studies using a validated analytical method to ensure the quality of the material. This guide provides a foundational understanding and practical protocols to assist researchers in maintaining the integrity of this compound in their scientific endeavors.
References
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Forging New Frontiers in Drug Discovery: A Technical Guide to Identifying Novel Heterocyclic Frameworks from Isoquinolines
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies for the design and synthesis of novel heterocyclic frameworks derived from isoquinolines. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind key synthetic transformations, offering field-proven insights to empower the rational design of next-generation therapeutics. We will explore a range of powerful synthetic methodologies, including transition-metal-catalyzed C-H activation, cycloaddition reactions, multicomponent reactions, and photoredox catalysis, providing detailed, actionable protocols for their implementation in the laboratory.
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a recurring feature in a vast array of pharmacologically active molecules.[1][3][6] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets. Natural alkaloids such as berberine and morphine, and synthetic drugs like papaverine, showcase the diverse therapeutic applications of isoquinoline-containing compounds, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5][7][8][9] The inherent reactivity of the isoquinoline ring system, particularly at the C1 position, provides a fertile ground for chemical modification and the construction of more complex, novel heterocyclic architectures.
Strategic Approaches to Novel Framework Construction
The generation of new chemical entities from the isoquinoline core hinges on the strategic application of modern synthetic methodologies. The choice of strategy is dictated by the desired target framework and the available starting materials. This section will explore several key approaches, elucidating the underlying principles that govern their efficacy.
Transition-Metal-Catalyzed C-H Activation and Annulation
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles.[3][10] In the context of isoquinolines, transition metals such as rhodium (Rh), palladium (Pd), and ruthenium (Ru) can catalyze the direct coupling of C-H bonds with various partners, leading to the formation of new rings.[11][12][13]
Causality of Experimental Choices: The choice of catalyst, directing group, and reaction conditions is critical for achieving high regioselectivity and efficiency. For instance, Rh(III) catalysts are often employed for their ability to direct C-H activation at the less hindered C8 position of the isoquinoline nucleus, often guided by a coordinating group on the nitrogen atom.[11] The use of an oxidizing directing group can even allow for annulation reactions without the need for an external oxidant.[11]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Substituted Isoquinolines via C-H Activation [11]
This protocol describes a general procedure for the synthesis of highly substituted isoquinolines through a Rh(III)-catalyzed C-H bond activation and annulation of ketoximes with alkynes.
Materials:
-
[RhCp*Cl2]2 (catalyst)
-
AgSbF6 (co-catalyst/halide scavenger)
-
Aryl ketoxime (starting material)
-
Alkyne (coupling partner)
-
1,2-Dichloroethane (DCE) (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl ketoxime (0.5 mmol, 1.0 equiv.), [RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%), and AgSbF6 (0.05 mmol, 10 mol%).
-
Add anhydrous DCE (2.0 mL) to the tube.
-
Add the alkyne (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoquinoline derivative.
Self-Validation: The success of this protocol is validated by the formation of the desired isoquinoline product, which can be unambiguously characterized by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity of the annulation can be confirmed through 2D NMR techniques (e.g., NOESY).
Cycloaddition Reactions: Building Complexity in a Single Step
Cycloaddition reactions, particularly [3+2] and [4+2] variants, offer a highly efficient means of constructing complex polycyclic frameworks from relatively simple precursors.[14][15] Isoquinolinium ylides, readily generated from isoquinoline, are versatile 1,3-dipoles that can participate in cycloadditions with various dipolarophiles to furnish novel fused heterocyclic systems such as pyrrolo[2,1-a]isoquinolines.[1][16]
Diagram of a [3+2] Cycloaddition Reaction:
Caption: A [3+2] cycloaddition of an isoquinolinium ylide with a dipolarophile.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the starting materials, are a cornerstone of green and efficient chemistry.[17][18][19][20][21] The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, can be employed to construct imidazo[1,2-a]pyridine-fused isoquinolinones in a highly convergent manner.[17]
Causality of Experimental Choices: The success of an MCR is highly dependent on the careful selection of mutually compatible reactants and reaction conditions that favor the desired reaction cascade over competing side reactions. The order of addition of reactants can also be crucial in directing the reaction pathway.
Experimental Protocol: Three-Component Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines [18]
This protocol describes the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides via a multicomponent reaction.
Materials:
-
Isatin (1.0 equiv.)
-
Tetrahydroisoquinoline (THIQ) (2.0 equiv.)
-
Terminal alkyne (1.0 equiv.)
-
Benzoic acid (20 mol%)
-
Toluene (solvent)
Procedure:
-
To a reaction vessel, add isatin (1.0 equiv.), tetrahydroisoquinoline (2.0 equiv.), terminal alkyne (1.0 equiv.), and benzoic acid (20 mol%).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Self-Validation: The formation of the complex product is confirmed by comprehensive spectroscopic analysis (1H NMR, 13C NMR, HRMS). The intricate structure, formed through a cascade of reactions, serves as a testament to the successful orchestration of the multicomponent sequence.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[22][23][24] This strategy can be applied to the functionalization of isoquinolines, for example, in Minisci-type reactions to introduce alkyl or acyl groups at the C1 position.[22][23]
Diagram of a Photoredox Catalytic Cycle:
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Methodological & Application
Application Notes & Protocols for the Synthesis of 8-Bromo-1-chloroisoquinoline Derivatives
Introduction: The Strategic Value of Dihalogenated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Among the vast library of isoquinoline building blocks, 8-bromo-1-chloroisoquinoline stands out as a particularly valuable intermediate for drug discovery and development professionals.
The strategic placement of two distinct halogen atoms on the isoquinoline core is the key to its utility. The differential reactivity of the C8-Bromo and C1-Chloro bonds under various catalytic conditions allows for selective, sequential functionalization. This enables researchers to construct complex, highly substituted molecules with precision, making it an ideal scaffold for building libraries of potential therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis of the this compound core and detailed protocols for its subsequent derivatization through modern cross-coupling methodologies.
Part 1: Synthesis of the this compound Core
The construction of the this compound scaffold is a multi-step process that requires careful control over reaction conditions to achieve regioselectivity. The most common and reliable synthetic pathway begins with the formation of 8-aminoisoquinoline, which is then converted to the target molecule.
Synthetic Pathway Overview
The overall transformation can be logically divided into four primary stages:
-
Formation of a Substituted Nitroisoquinoline: The synthesis typically starts from isoquinoline, which undergoes electrophilic substitution to introduce a nitro group, a precursor to the crucial C8-amine.
-
Reduction to 8-Aminoisoquinoline: The nitro group is reduced to an amine, which is the key functional group for introducing the C8-bromo substituent.
-
Sandmeyer Reaction: The 8-amino group is converted into a bromo group via a diazonium salt intermediate.
-
Chlorination: The final step involves the introduction of the chlorine atom at the C1 position.
Caption: Synthetic workflow for this compound.
Key Synthetic Transformations: Mechanistic Insights
A. From Isoquinoline to 8-Aminoisoquinoline
A robust method for generating the 8-aminoisoquinoline precursor involves a one-pot bromination and nitration of isoquinoline in sulfuric acid.[3]
-
Bromination: Isoquinoline is first treated with a brominating agent like N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C). This directs the bromine to the C5 position. Careful temperature control is critical to suppress the formation of the 8-bromo isomer, which is difficult to separate.[3]
-
Nitration: Without isolating the 5-bromoisoquinoline, a nitrating agent (e.g., KNO₃) is added to the reaction mixture. The subsequent nitration occurs at the C8 position to yield 5-bromo-8-nitroisoquinoline.[4]
-
Reduction: The reduction of 5-bromo-8-nitroisoquinoline can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[5] This step simultaneously reduces the nitro group to an amine and removes the C5-bromo substituent, yielding the desired 8-aminoisoquinoline.[6]
B. The Sandmeyer Reaction: Installing the C8-Bromo Group
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide.[7][8]
-
Diazotization: The process begins with the treatment of 8-aminoisoquinoline with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt intermediate.
-
Halogen Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This initiates a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where the diazonium group is replaced by a bromine atom with the evolution of nitrogen gas, yielding 8-bromoisoquinoline.[6][7]
C. Final Chlorination at C1
The final step is to introduce the chlorine atom at the C1 position. This is typically achieved by first converting 8-bromoisoquinoline to 8-bromo-1-hydroxyisoquinoline (its tautomeric form, 8-bromoisoquinolin-1(2H)-one), followed by treatment with a strong chlorinating agent.
-
Chlorination Protocol: The 8-bromo-1-hydroxyisoquinoline is heated with phosphorus oxychloride (POCl₃).[9] The reaction converts the hydroxyl group into a chloro group, furnishing the final product, this compound.
Part 2: Derivatization via Selective Cross-Coupling
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for a sequential functionalization strategy: the C8 position is modified first via the more reactive C-Br bond, followed by a second coupling reaction at the C1 position.
Caption: Sequential cross-coupling on the this compound core.
Protocol: Suzuki-Miyaura Coupling at the C8 Position
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[10][11] It is the ideal choice for the initial functionalization of the C8 position.
Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Base)--> 8-aryl-1-chloroisoquinoline
Detailed Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 8-aryl-1-chloroisoquinoline derivative.
| Parameter | Recommended Reagents & Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These catalysts are effective for coupling aryl bromides and are generally tolerant of a wide range of functional groups.[10][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are common, facilitating the interaction of both organic and inorganic reagents.[13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol: Buchwald-Hartwig Amination at the C1 Position
After the C8 position has been functionalized, the less reactive C1-chloro group can be targeted using the Buchwald-Hartwig amination to form a C-N bond.[14][15] This reaction is highly effective for coupling aryl chlorides with a wide range of primary and secondary amines.
Reaction Scheme: 8-aryl-1-chloroisoquinoline + Amine --(Pd Catalyst, Base, Ligand)--> 8-aryl-1-(substituted)aminoisoquinoline
Detailed Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the 8-aryl-1-chloroisoquinoline substrate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) followed by a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with stirring for 16-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the organic solution and purify the resulting crude material by column chromatography to isolate the desired 8-aryl-1-aminoisoquinoline product.
| Parameter | Recommended Reagents & Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These Pd(0) or Pd(II) sources form the active Pd(0) catalyst in situ. |
| Ligand | Xantphos, SPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for facilitating the challenging oxidative addition to the aryl chloride and the subsequent reductive elimination.[16] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is necessary to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent unwanted side reactions. |
Part 3: Data Presentation and Characterization
Confirmation of the successful synthesis and derivatization of this compound relies on standard analytical techniques.
| Property | Data for this compound |
| CAS Number | 1233025-78-9[1] |
| Molecular Formula | C₉H₅BrClN[1] |
| Molecular Weight | 242.50 g/mol [1] |
| Appearance | Typically a beige or off-white solid |
| ¹H NMR | The spectrum will show characteristic signals in the aromatic region (approx. 7.5-8.5 ppm). The number of signals and their splitting patterns will be consistent with the disubstituted isoquinoline structure. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), confirming the presence of both halogens.[9] |
Conclusion and Future Perspectives
The synthetic routes and derivatization protocols detailed in this guide underscore the strategic importance of this compound as a versatile platform for medicinal chemistry. The ability to perform selective, sequential cross-coupling reactions at the C8 and C1 positions provides a powerful tool for generating novel, complex molecular architectures. By leveraging these robust and well-established methodologies, researchers and drug development professionals can efficiently synthesize libraries of diverse isoquinoline derivatives for screening in various therapeutic areas, accelerating the discovery of next-generation pharmaceuticals.
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- National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
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The Strategic Utility of 8-Bromo-1-chloroisoquinoline in Modern Pharmaceutical Synthesis
Introduction: The Isoquinoline Scaffold and the Role of Halogenated Intermediates
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceutical agents.[1][2] Molecules incorporating this bicyclic heteroaromatic system exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the isoquinoline core is therefore a critical endeavor in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy and selectivity.
8-Bromo-1-chloroisoquinoline has emerged as a highly valuable and versatile intermediate in this context.[4] Its di-halogenated nature presents a unique opportunity for selective, stepwise functionalization through modern cross-coupling methodologies. The differential reactivity of the bromine and chlorine substituents allows for programmed synthesis, installing diverse molecular fragments at specific positions to build complex molecular architectures. This guide provides detailed application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for its effective implementation in pharmaceutical research and development.
Core Principle: Regioselective Cross-Coupling
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[5][6][7] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[6][7]
This reactivity difference enables the selective functionalization at the C-8 position (bearing the bromine atom) while leaving the C-1 position (bearing the chlorine atom) intact for subsequent transformations. By carefully controlling reaction conditions, such as temperature and catalyst loading, chemists can achieve high regioselectivity, making this compound a superb linchpin for the sequential introduction of different substituents.[5]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8][9] For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the C-8 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[8][9]
-
Oxidative Addition: A palladium(0) complex inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This step is favored at the more reactive C-8 position.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocol: Synthesis of 8-Aryl-1-chloroisoquinoline
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 8-aryl-1-chloroisoquinoline product.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10] This reaction is of paramount importance in medicinal chemistry, as the aniline and related amino-heterocycle motifs are present in a vast number of drugs. Utilizing this compound, this method allows for the selective introduction of a primary or secondary amine at the C-8 position.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:[2][10]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 8-Amino-1-chloroisoquinoline Derivatives
Materials and Equipment:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup (in a glovebox): To a dry, sealed reaction tube equipped with a stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 90-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the tube to room temperature. Carefully unseal the tube and partition the contents between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material via flash column chromatography to yield the desired 8-amino-1-chloroisoquinoline derivative.
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne.[11][12] This transformation is highly valuable for introducing linear, rigid linkers into molecular scaffolds, a common strategy in the design of enzyme inhibitors and molecular probes. For this compound, this reaction enables the selective installation of an alkyne moiety at the C-8 position.
Mechanistic Rationale
The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper(I):[11][13]
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step yields the 8-alkynyl-1-chloroisoquinoline product and regenerates the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 8-Alkynyl-1-chloroisoquinoline
Materials and Equipment:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Co-solvent (e.g., THF or Toluene, if needed)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Under an argon atmosphere, add the anhydrous amine base (e.g., triethylamine) and any co-solvent (e.g., THF). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-alkynyl-1-chloroisoquinoline.
Data Summary and Applications
The following table summarizes the key transformations and potential applications of the resulting products. The C-1 chloro-substituent remains available for further diversification, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction.
| Reaction Type | Reagents | Product Scaffold | Potential Pharmaceutical Applications |
| Suzuki-Miyaura | Arylboronic Acids | 8-Aryl-1-chloroisoquinoline | Kinase inhibitors, GPCR modulators, Antiviral agents |
| Buchwald-Hartwig | Primary/Secondary Amines | 8-Amino-1-chloroisoquinoline | DNA-intercalating agents, Enzyme inhibitors |
| Sonogashira | Terminal Alkynes | 8-Alkynyl-1-chloroisoquinoline | Bio-orthogonal chemistry, Protease inhibitors, Antitumor agents |
Safety and Handling
Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[17] Strong bases such as sodium tert-butoxide are corrosive and require careful handling. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
This compound is a powerful and strategic intermediate for the synthesis of complex, functionalized isoquinoline derivatives. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the C-8 position provides a reliable platform for the introduction of aryl, amino, and alkynyl moieties. The protocols outlined in this guide offer a robust starting point for researchers to exploit the synthetic potential of this versatile building block, accelerating the discovery and development of novel therapeutic agents.
References
- BenchChem. (2025).
- Comins, D. L. (2005). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ChemInform, 46(39), 6697-6699.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- MDPI. (2022).
- National Center for Biotechnology Information. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
- World Journal of Pharmaceutical Research. (2021).
- Kashani, S. K., & Jessiman, J. E. (2019).
- SynQuest Labs. (n.d.).
- Cayman Chemical. (2025). Safety Data Sheet: 8-Bromoisoquinoline. Cayman Chemical.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 7-Bromo-1-chloroisoquinoline. Thermo Fisher Scientific.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Royal Society of Chemistry. (2013). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. BenchChem.
- BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- National Center for Biotechnology Information. (2011).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Google Patents. (n.d.). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
- Cambridge Open Engage. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- MDPI. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
- MDPI. (2019).
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Application Notes & Protocol: Selective Suzuki Coupling of 8-Bromo-1-chloroisoquinoline for Pharmaceutical Scaffolding
Executive Summary & Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The ability to precisely functionalize this heterocycle is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3]
This document provides an in-depth guide to the strategic application of the Suzuki coupling reaction using 8-bromo-1-chloroisoquinoline. This particular substrate is a highly valuable building block due to its two distinct halogen handles, which allow for sequential and site-selective functionalization.[4] We will delve into the mechanistic principles governing selectivity, provide optimized experimental protocols, and discuss the strategic implications for building molecular complexity, targeting an audience of researchers, medicinal chemists, and process development scientists.
The Principle of Chemoselectivity: Exploiting Differential Halide Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two halogen atoms. The success of a selective Suzuki coupling is governed by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[5]
In this step, the active Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The established reactivity trend for aryl halides in this step is:
C-I > C-Br > C-OTf > C-Cl [3][6]
This trend is directly correlated with the bond dissociation energy (BDE) of the respective C-X bond. The Carbon-Bromine bond (C-Br) is significantly weaker and thus more readily cleaved by the palladium catalyst than the more robust Carbon-Chlorine (C-Cl) bond.[5] By carefully selecting the reaction conditions—specifically the catalyst, ligand, and temperature—we can precisely tune the reaction to favor oxidative addition at the more labile C8-Br position, leaving the C1-Cl bond untouched and available for subsequent transformations. This chemoselective approach is a cornerstone of efficient molecular construction, avoiding the need for complex protecting group strategies.
The Catalytic Cycle in Action
The generally accepted mechanism for the Suzuki-Miyaura coupling provides the framework for our experimental design.[2][7] The cycle, tailored for the selective arylation of this compound, is initiated by the oxidative addition of the Pd(0) species into the C-Br bond. The subsequent critical steps are transmetalation, where the organic moiety is transferred from the boronic acid to the palladium center, and reductive elimination, which forms the final C-C bond and regenerates the active Pd(0) catalyst.
Caption: Selective Suzuki coupling catalytic cycle.
Experimental Design: Key Parameter Optimization
The judicious selection of reagents and conditions is critical for achieving high yields and selectivity.
-
Palladium Source: While numerous palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly reliable choice as it enters the catalytic cycle directly as the active Pd(0) species. Alternatively, a combination of a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, with a phosphine ligand is also effective. For selective C-Br coupling, standard catalysts are typically sufficient.[8]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For this selective transformation, the triphenylphosphine (PPh₃) provided by Pd(PPh₃)₄ is often adequate. If using a Pd(II) source, other ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can be employed. The use of highly specialized, bulky electron-rich ligands is generally reserved for activating the more challenging C-Cl bond.[9]
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. K₂CO₃ offers a good balance of reactivity and cost-effectiveness.
-
Solvent System: A mixture of an organic solvent and water is typically required. The organic phase solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base. A common and effective system is 1,4-dioxane and water. It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Illustrative Reaction Parameters
The following table summarizes representative conditions for the selective Suzuki coupling at the C8-position of this compound. These conditions serve as a validated starting point for optimization with specific arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (4) | Cs₂CO₃ (3.0) | Toluene/H₂O (5:1) | 100 | 16 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF/H₂O (4:1) | 95 | 18 | 85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 14 | 90 |
Note: Yields are illustrative and based on typical outcomes for analogous transformations.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place this compound (e.g., 242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be a suspension.
-
Degassing: Bubble Argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of Argon, add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask. The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting material typically occurs within 12-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-1-chloroisoquinoline product.
Caption: Experimental workflow for selective Suzuki coupling.
Strategic Outlook: The Product as a Versatile Intermediate
The successful synthesis of 8-aryl-1-chloroisoquinoline is not an endpoint but rather the creation of a more advanced intermediate. The preserved C1-Cl bond, while less reactive than the initial C-Br bond, is readily activated for a host of other cross-coupling reactions using modern catalytic systems, often employing bulky, electron-rich ligands.[9][11] This enables a divergent synthetic strategy where a common intermediate can be elaborated into a diverse library of di-substituted isoquinolines through subsequent reactions like:
-
A second, distinct Suzuki coupling to install a different aryl or heteroaryl group.
-
Buchwald-Hartwig amination to introduce amine functionalities.
-
Sonogashira coupling to append alkyne moieties.
-
Cyanation reactions to install a nitrile group.
This iterative, site-selective approach underscores the power of this compound as a strategic building block in the rapid assembly of complex molecules for pharmaceutical discovery.
References
- Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry.
- Gildner, P. G., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
- Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. ACS Publications.
- Xu, X., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Jana, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. ResearchGate.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Wu, X., et al. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Inagaki, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
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Mastering the Matrix: A Guide to the Selective Functionalization of the 8-Bromo-1-chloroisoquinoline Scaffold
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 8-bromo-1-chloroisoquinoline building block, in particular, offers a powerful platform for the generation of diverse molecular libraries. The differential reactivity of the C1-chloro and C8-bromo substituents allows for a programmed, regioselective introduction of various functional groups, enabling a systematic exploration of chemical space in drug discovery and the fine-tuning of photophysical properties in materials science.[3]
This technical guide provides a comprehensive overview of the principles and protocols for the selective functionalization of the this compound scaffold. We will delve into the mechanistic underpinnings that govern the regioselectivity of common cross-coupling and substitution reactions, offering researchers the strategic insights needed to navigate the synthetic landscape of this versatile molecule.
Understanding the Reactivity Landscape: C1-Cl vs. C8-Br
The synthetic utility of this compound hinges on the differential reactivity of its two halogen atoms. This selectivity is primarily dictated by two key factors: the inherent electronic properties of the isoquinoline ring and the nature of the carbon-halogen bond.
-
Electronic Activation at the C1 Position: The C1 position of the isoquinoline ring is electronically activated towards both nucleophilic attack and oxidative addition by a palladium catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes anionic intermediates formed during these reactions.[4] This inherent activation can, under specific conditions, lead to the preferential reaction of the C1-chloro group, even though chlorine is generally less reactive than bromine in cross-coupling reactions.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F.[5] Consequently, the weaker C-Br bond at the C8 position is generally more susceptible to cleavage by a palladium(0) catalyst than the stronger C-Cl bond at the C1 position.
The interplay of these two factors—electronic activation at C1 and the inherent reactivity of the C-Br bond—allows for a tunable and selective functionalization of the this compound scaffold by careful selection of reaction conditions.
Strategic Functionalization at the C1 Position
The activated C1 position is a prime target for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and certain palladium-catalyzed cross-coupling reactions under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) at C1
The electron-deficient nature of the C1 position makes it highly susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride with a range of nucleophiles, including amines, alkoxides, and thiolates.
Protocol 1: General Procedure for SNAr Amination at the C1 Position
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Anhydrous, polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) if the amine salt is used or to scavenge the HCl byproduct.
Procedure:
-
To a clean, dry reaction vessel, add this compound and the chosen solvent.
-
Add the amine to the solution. If a base is required, add it at this stage.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, particularly with less nucleophilic amines.
-
Base: The inclusion of a base can be crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Selective Functionalization at the C8 Position
The C8-bromo bond is the more reactive site for standard palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C1-chloro bond. This allows for selective Suzuki, Buchwald-Hartwig, and Sonogashira couplings at this position.
Suzuki-Miyaura Coupling at C8
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By employing standard palladium catalysts and reaction conditions, the C8-bromo bond can be selectively coupled with a variety of boronic acids or their esters.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C8 Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C8 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for coupling aryl bromides. More specialized ligands are generally required to activate aryl chlorides, thus favoring selectivity at the C-Br bond under these conditions.
-
Base and Solvent: The choice of base and solvent system is crucial for the efficiency of the transmetalation step in the catalytic cycle. Aqueous mixtures are often used to facilitate the dissolution of the inorganic base.
Buchwald-Hartwig Amination at C8
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. Similar to the Suzuki coupling, standard conditions will favor the reaction at the more reactive C8-bromo position.
Protocol 3: Selective Buchwald-Hartwig Amination at the C8 Position
This protocol provides a general method for the selective amination at the C8 position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 - 2.0 eq)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Ligands like BINAP and Xantphos are effective for the amination of aryl bromides.
-
Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Sonogashira Coupling at C8
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, a valuable linkage in many functional molecules. The C8-bromo bond can be selectively functionalized with terminal alkynes using a palladium-copper co-catalytic system.
Protocol 4: Selective Sonogashira Coupling at the C8 Position
This protocol describes a general procedure for the selective alkynylation at the C8 position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the amine base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Sequential Functionalization: A Stepwise Approach
The differential reactivity of the C1-Cl and C8-Br bonds allows for a sequential or orthogonal functionalization strategy. A typical approach involves first functionalizing the more reactive C8-bromo position via a palladium-catalyzed cross-coupling reaction, followed by a subsequent transformation at the C1-chloro position, either through another cross-coupling reaction under more forcing conditions or via nucleophilic aromatic substitution.
Caption: Sequential functionalization workflow for this compound.
Data Presentation: Illustrative Reaction Outcomes
The following table summarizes the expected regioselectivity and approximate yields for the functionalization of this compound based on the principles discussed. These are illustrative examples and actual results may vary depending on the specific substrates and optimized reaction conditions.
| Position | Reaction Type | Reagents | Catalyst/Conditions | Expected Major Product | Approximate Yield (%) |
| C1 | SNAr (Amination) | Morpholine | DMSO, 100 °C | 1-Morpholino-8-bromoisoquinoline | 85-95 |
| C1 | SNAr (Alkoxylation) | Sodium methoxide | Methanol, reflux | 1-Methoxy-8-bromoisoquinoline | 80-90 |
| C8 | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C | 1-Chloro-8-phenylisoquinoline | 75-85 |
| C8 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, NaOt-Bu, toluene, 100 °C | 1-Chloro-8-(phenylamino)isoquinoline | 70-80 |
| C8 | Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50 °C | 1-Chloro-8-(phenylethynyl)isoquinoline | 80-90 |
Conclusion
The this compound scaffold is a highly valuable and versatile building block that offers multiple avenues for selective functionalization. By understanding the interplay between the electronic activation at the C1 position and the inherent reactivity of the C-Br bond, researchers can strategically design synthetic routes to access a wide array of novel isoquinoline derivatives. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic tool in the pursuit of new medicines and materials.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
- Isoquinoline - Wikipedia. Wikipedia. [Link]
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
- This compound product description. MySkinRecipes. [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
- Buchwald–Hartwig amin
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and a Triad. Inorganic Chemistry. [Link]
Sources
experimental procedure for gram-scale synthesis of 8-Bromo-1-chloroisoquinoline
Abstract
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 8-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical research and drug development.[1] The described two-step procedure is designed for robustness and scalability, commencing with the selective electrophilic bromination of isoquinolin-1(2H)-one to yield 8-bromoisoquinolin-1(2H)-one, followed by a deoxychlorination reaction using phosphorus oxychloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and methods for product validation, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical industry. The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 1-position—allows for selective and differential functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity enables the sequential introduction of diverse molecular fragments, making it an invaluable intermediate for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[1]
This document outlines a reliable and scalable two-step synthesis, designed to provide researchers with a practical guide for producing this key intermediate in gram quantities.
Reaction Scheme & Workflow
The synthesis is performed in two distinct stages:
-
Step 1: Bromination. Synthesis of 8-bromoisoquinolin-1(2H)-one from isoquinolin-1(2H)-one.
-
Step 2: Deoxychlorination. Conversion of 8-bromoisoquinolin-1(2H)-one to this compound.
Caption: Overall two-step synthesis workflow.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| Isoquinolin-1(2H)-one | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Celite® 545 | N/A | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flasks (500 mL and 250 mL)
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Internal thermometer
-
Ice bath
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one
Causality and Mechanistic Insight
This step involves the electrophilic aromatic substitution of isoquinolin-1(2H)-one. The isoquinolinone ring system is activated towards electrophilic attack. The bromination is directed to the 8-position. This regioselectivity is influenced by the electronic properties of the heterocyclic ring.[2] N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable and easy-to-handle source of electrophilic bromine. Acetic acid serves as a polar protic solvent that facilitates the reaction.
Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, add isoquinolin-1(2H)-one (14.5 g, 100 mmol).
-
Dissolution: Add glacial acetic acid (200 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Brominating Agent: To the solution, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a higher Rf than the product.
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual acetic acid and salts.
-
Drying: Dry the isolated solid in a vacuum oven at 50°C to a constant weight. This typically yields 8-bromoisoquinolin-1(2H)-one as an off-white to pale yellow solid. The crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
Causality and Mechanistic Insight
This transformation is a deoxychlorination reaction. The tautomeric form of 8-bromoisoquinolin-1(2H)-one, 8-bromo-1-hydroxyisoquinoline, reacts with phosphorus oxychloride (POCl₃). The mechanism is analogous to a Vilsmeier-Haack reaction.[3][4][5][6] The hydroxyl group is first converted into a better leaving group (a phosphate ester), which is then displaced by a chloride ion to yield the final product.[7][8] POCl₃ serves as both the chlorinating agent and a dehydrating agent. The reaction is driven to completion by heating under reflux.
Caption: Simplified mechanism of chlorination.
Safety First: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[9][10][11] All operations must be conducted in a certified chemical fume hood. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (neoprene or butyl rubber are recommended).[10][12]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. POCl₃ reacts violently with water, releasing toxic HCl gas.[9][13]
-
Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to ice. Never add water directly to POCl₃.
-
Waste Disposal: Neutralize all POCl₃-containing waste before disposal according to institutional guidelines.
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas scrubber (containing NaOH solution to trap HCl), and a stopper, place the crude 8-bromoisoquinolin-1(2H)-one (11.2 g, 50 mmol) from Step 1.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (28 mL, 300 mmol, 6 eq) to the flask in the fume hood.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 3 hours. The solid will gradually dissolve as the reaction progresses.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a cold trap and a base trap).
-
Work-up: Perform this step with extreme caution in a fume hood. Slowly and carefully pour the viscous residue onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Once all the ice has melted, carefully neutralize the acidic solution to pH 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to light-yellow solid.
Product Validation and Characterization
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Appearance | White to light-yellow solid |
| Expected Yield | 60-75% over two steps |
| Purity (by HPLC) | >95% |
¹H NMR Spectroscopy
The structure of the final product should be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃, 400 MHz) are approximately:
-
δ 8.2-8.4 ppm (d, 1H)
-
δ 7.8-8.0 ppm (m, 2H)
-
δ 7.5-7.7 ppm (m, 2H)
(Note: Actual chemical shifts may vary slightly. Comparison with data for similar structures, such as 7-Bromo-1-chloroisoquinoline, can aid in spectral assignment.)[14]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer.
- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
- BIOSYNCE. (n.d.). 8-Bromoisoquinolin-1(2H)-one CAS 475994-60-6. BIOSYNCE.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Primer, D. N., et al. (2022). Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors. ACS Publications.
- Gouliaev, A. H., & Brown, W. D. (2010). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
- MySkinRecipes. (n.d.). This compound.
- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Aladdin. (n.d.). This compound.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-61.
- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18435-18442.
- Royal Society of Chemistry. (n.d.). Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates.
- Nishina, Y., et al. (2012). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Green Chemistry, 14(8), 2191-2196.
- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
The Strategic Application of 8-Bromo-1-chloroisoquinoline in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Versatility of a Dihalogenated Isoquinoline Scaffold
In the landscape of contemporary drug discovery, the isoquinoline nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Among the vast array of functionalized isoquinolines, 8-Bromo-1-chloroisoquinoline has emerged as a particularly strategic building block for medicinal chemists.[3][4] Its unique dihalogenated substitution pattern offers a versatile platform for the sequential and site-selective introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening against various therapeutic targets.[3] The differential reactivity of the chloro and bromo substituents under various cross-coupling conditions allows for a controlled and stepwise elaboration of the isoquinoline core, a critical advantage in the multi-step syntheses of complex drug candidates.[3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-proven protocols for key synthetic transformations are presented to empower researchers in their drug development endeavors.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the bromine and chlorine atoms on the isoquinoline scaffold of this compound makes it an ideal precursor for the synthesis of a variety of potent therapeutic agents. The primary applications lie in the development of inhibitors for key enzymes involved in cell signaling and DNA repair, such as kinases and PARPs.
Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinoline scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors by allowing for the introduction of various substituents that can interact with the kinase active site. For instance, the 8-position can be functionalized with aryl or heteroaryl groups via Suzuki-Miyaura coupling to target the hinge region of the kinase, while the 1-position can be modified to interact with the solvent-exposed region.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several approved PARP inhibitors feature a core structure that can be accessed from isoquinoline derivatives. The 8-aminoisoquinolinone moiety, a key pharmacophore in many PARP inhibitors, can be synthesized from this compound through a sequence of Buchwald-Hartwig amination and subsequent chemical transformations.
Experimental Protocols: A Practical Guide to Derivatization
The following protocols provide detailed, step-by-step methodologies for the two most critical transformations of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar dihalo-heterocyclic systems and are designed to be a robust starting point for optimization in a research setting.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 8-Position
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 8-position.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Role |
| This compound | 242.50 | Starting Material |
| Arylboronic acid | Variable | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | Palladium Catalyst |
| Sodium carbonate (Na2CO3) | 105.99 | Base |
| 1,4-Dioxane | 88.11 | Solvent |
| Water | 18.02 | Co-solvent |
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-1-chloroisoquinoline.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand promotes the catalytic cycle and helps to prevent palladium black precipitation.
-
Base Selection: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. It is generally well-tolerated by a wide range of functional groups.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents, facilitating the reaction.
Protocol 2: Site-Selective Buchwald-Hartwig Amination at the 1-Position
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. Following the functionalization of the 8-position, the remaining chloro group at the 1-position can be selectively displaced with an amine under palladium catalysis.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Role |
| 8-Aryl-1-chloroisoquinoline | Variable | Starting Material |
| Amine (primary or secondary) | Variable | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | Palladium Pre-catalyst |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base |
| Toluene | 92.14 | Solvent |
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add a solution of 8-aryl-1-chloroisoquinoline (1.0 mmol) in anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1-aminoisoquinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: The combination of Pd2(dba)3 and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates the oxidative addition of the aryl chloride to the palladium center and promotes the reductive elimination to form the C-N bond.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium complex.
-
Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.
Data Presentation: Illustrative Reaction Outcomes
The following tables summarize hypothetical yet plausible outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions based on the provided protocols. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Entry | Arylboronic Acid (Ar) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-Chloro-8-phenylisoquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-8-(4-methoxyphenyl)isoquinoline | 80-90 |
| 3 | 3-Pyridylboronic acid | 1-Chloro-8-(pyridin-3-yl)isoquinoline | 70-85 |
Table 2: Representative Buchwald-Hartwig Aminations of 1-Chloro-8-phenylisoquinoline
| Entry | Amine (R1R2NH) | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(8-Phenylisoquinolin-1-yl)morpholine | 80-95 |
| 2 | Piperidine | 1-(Piperidin-1-yl)-8-phenylisoquinoline | 75-90 |
| 3 | Aniline | N,8-Diphenylisoquinolin-1-amine | 65-80 |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The sequential functionalization of this compound is a powerful strategy for building molecular complexity.
Sequential functionalization of this compound.
Biological Pathway: PARP Inhibition and Synthetic Lethality
Derivatives of this compound can be elaborated into potent PARP inhibitors, which exploit the concept of synthetic lethality in cancer therapy.
Mechanism of action of PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dihalogenated nature allows for controlled, site-selective functionalization through well-established cross-coupling methodologies. This guide has provided a comprehensive overview of its application in the synthesis of kinase and PARP inhibitors, along with detailed, practical protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to systematically modify the isoquinoline scaffold at two distinct positions provides researchers with a powerful tool to explore structure-activity relationships and develop novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of such versatile intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
- MySkinRecipes. (n.d.). This compound.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Google Patents. (n.d.). Isoquinolinone derivatives as parp inhibitors.
- Google Patents. (n.d.). 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors.
- Google Patents. (n.d.). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Anticancer Agents from Bromo-Isoquinolines
Introduction
The isoquinoline scaffold is a prominent heterocyclic framework found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] Within medicinal chemistry, this "privileged scaffold" has been a focal point for the development of new therapeutic agents, particularly in oncology.[2][3][4] Isoquinoline-based compounds can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[5][6][7]
The introduction of a bromine atom onto the isoquinoline core serves as a powerful synthetic handle and can significantly enhance biological activity. Halogen bonds, particularly from bromine, can improve target protein binding affinity and alter the pharmacokinetic properties of a molecule. Furthermore, the bromo-substituent provides a reactive site for further chemical modification, such as through cross-coupling reactions, allowing for the systematic generation of diverse chemical libraries to explore structure-activity relationships (SAR).[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and preclinical evaluation of novel anticancer agents derived from bromo-isoquinolines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.
Section 1: Synthesis and Diversification of the Bromo-Isoquinoline Scaffold
The strategic placement of a bromine atom on the isoquinoline ring is the first step. This halogenated intermediate is often not the final active compound but rather a key building block for creating a library of analogues. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for this purpose, allowing for the introduction of various aryl or heteroaryl groups at the brominated position.[9] This approach facilitates the exploration of the chemical space around the core scaffold to optimize anticancer potency and selectivity.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Isoquinoline Synthesis
Rationale: This protocol describes the synthesis of N-arylated isoquinoline derivatives from a 3-bromo isoquinoline precursor.[9] The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of the bromo-isoquinoline with an arylboronic acid. This method is chosen for its high functional group tolerance and generally good yields, making it ideal for library synthesis.
Materials:
-
3-Bromo isoquinoline
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (Schlenk tube or equivalent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard organic chemistry glassware
-
Thin Layer Chromatography (TLC) plates and silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 3-bromo isoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water) to the reaction mixture via syringe. Degassing the solvents prevents catalyst oxidation.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Evaluation of Anticancer Activity
Once a library of bromo-isoquinoline derivatives has been synthesized, the next critical phase is to screen them for anticancer activity. This is achieved through a tiered series of in vitro assays that measure cytotoxicity, the mechanism of cell death, and effects on cell division.
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a standard workflow for evaluating novel compounds, progressing from broad cytotoxicity screening to more detailed mechanistic studies and finally to in vivo validation.
Caption: General experimental workflow for anticancer assessment.
Protocol 2.1: Cytotoxicity Screening by MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11] This assay serves as a robust initial screen to identify compounds that reduce cancer cell proliferation or induce cell death and to determine their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Test compounds (bromo-isoquinoline derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Microplate reader (570 nm wavelength).
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells treated with medium containing DMSO only and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂. The incubation time is critical and should be kept consistent across experiments.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, only viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Protocol 2.2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: To determine if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the bromo-isoquinoline compound (at its IC₅₀ concentration).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound (at its IC₅₀ and 2x IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. The dark condition is necessary to prevent photobleaching of the fluorophores.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
-
Section 3: Mechanistic Insights into Bromo-Isoquinoline Action
Identifying the molecular target of a novel compound is a crucial step in drug development. Many isoquinoline-based anticancer agents have been found to target DNA topoisomerase I, an essential enzyme for DNA replication and repair.[13][14]
Potential Mechanism of Action: Topoisomerase I Inhibition
The following diagram illustrates a simplified pathway where a bromo-isoquinoline derivative inhibits Topoisomerase I, leading to DNA damage and subsequent apoptosis.
Caption: Bromo-isoquinoline inhibits Topoisomerase I, causing DNA damage and apoptosis.
Protocol 3.1: Topoisomerase I DNA Relaxation Assay
Rationale: This cell-free assay directly measures the enzymatic activity of Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. This method provides direct evidence of enzyme inhibition.[15][16]
Materials:
-
Human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Topoisomerase I assay buffer.
-
Test compounds.
-
Positive control inhibitor (e.g., Camptothecin).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe).
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound. Include a "no enzyme" control, a "no inhibitor" control (enzyme only), and a positive control (enzyme + Camptothecin).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I to all tubes except the "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is clear separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with a DNA staining agent and visualize it under UV light.
-
Data Interpretation:
-
"No enzyme" lane: Should show only the fast-migrating supercoiled DNA band.
-
"No inhibitor" lane: Should show mainly the slow-migrating relaxed DNA band.
-
Inhibitor lanes: An effective inhibitor will show a dose-dependent increase in the amount of supercoiled DNA, indicating that the enzyme's relaxation activity was blocked.
-
Section 4: Data Summary and Lead Candidate Selection
The systematic evaluation of synthesized compounds allows for the establishment of a structure-activity relationship (SAR) and the selection of lead candidates for further development. Data should be compiled into a clear, comparative format.
Table 1: Hypothetical In Vitro Activity Data for Bromo-Isoquinoline Derivatives
| Compound ID | R-Group (at C3) | Cancer Cell Line | IC₅₀ (µM) [a] | Apoptosis Induction [b] | Topo I Inhibition [c] |
| BIQ-01 | Phenyl | MCF-7 | 15.2 | + | - |
| BIQ-02 | 4-Methoxyphenyl | MCF-7 | 2.5 | +++ | ++ |
| BIQ-03 | 4-Chlorophenyl | MCF-7 | 1.9 | +++ | +++ |
| BIQ-04 | 2-Naphthyl | MCF-7 | 8.7 | ++ | + |
| Doxorubicin | (Control) | MCF-7 | 0.8 | +++ | ++ |
Table Legend:
-
[a] IC₅₀ values determined by MTT assay after 48h treatment.
-
[b] Apoptosis induction at 2x IC₅₀: + (<20%), ++ (20-50%), +++ (>50%).
-
[c] Topoisomerase I inhibition: - (none), + (weak), ++ (moderate), +++ (strong).
Interpretation: In this hypothetical dataset, compound BIQ-03 , featuring a 4-chlorophenyl substituent, demonstrates the most potent cytotoxicity with an IC₅₀ of 1.9 µM.[8] This potency is correlated with strong induction of apoptosis and significant inhibition of Topoisomerase I. This profile makes BIQ-03 a strong lead candidate for further investigation, including evaluation in other cancer cell lines and progression to in vivo models.
Section 5: In Vivo Efficacy Assessment
Promising lead candidates identified through in vitro screening must be evaluated in a living organism to assess their therapeutic efficacy and potential toxicity.[17] The mouse xenograft model, where human tumor cells are implanted into immunocompromised mice, is a standard preclinical model.
Protocol 5.1: Human Tumor Xenograft Mouse Model (Conceptual Outline)
Rationale: This model assesses the ability of a lead compound to inhibit tumor growth in vivo. It provides critical data on efficacy, dosing, and tolerability that are essential before considering clinical trials.
Procedure Outline:
-
Animal Model: Use immunocompromised mice (e.g., athymic Nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer treatment via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is measured by comparing the tumor growth inhibition in the treated groups relative to the control group.
Conclusion
The development of novel anticancer agents from bromo-isoquinolines is a structured, multi-step process that begins with rational chemical synthesis and progresses through rigorous in vitro and in vivo evaluations. The bromine atom provides a key anchor for synthetic diversification, enabling the fine-tuning of pharmacological properties. By employing the systematic protocols detailed in this guide—from cytotoxicity and apoptosis assays to mechanistic and in vivo studies—researchers can effectively identify and optimize potent bromo-isoquinoline derivatives. These compounds hold significant promise as a scaffold for the next generation of targeted cancer therapies.[3][12]
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- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Rel
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher.
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- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. (2025).
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- (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024).
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- 15. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Large-Scale Purification of 8-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the large-scale purification of 8-Bromo-1-chloroisoquinoline, a critical intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols described herein are designed to address the challenges of achieving high purity on a large scale, ensuring the final product meets the stringent requirements for drug development and manufacturing.
Introduction: The Criticality of Purity for this compound
This compound is a key building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures through selective cross-coupling reactions.[1] The presence of bromine and chlorine atoms at specific positions allows for differential reactivity, making it a versatile intermediate for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Impurities can lead to unwanted side-reactions, the formation of toxic byproducts, and reduced efficacy of the final drug substance.
Based on analogous syntheses of halogenated isoquinolines, the primary impurities in crude this compound are likely to include:
-
Positional Isomers: Incorrectly substituted isoquinolines (e.g., 5-Bromo-1-chloroisoquinoline).
-
Over-halogenated Products: Di-substituted species such as dibromo- or dichloro-isoquinolines.
-
Starting Materials and Reagents: Unreacted precursors and residual reagents from the synthesis.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
This guide outlines two primary methods for the large-scale purification of this compound: Recrystallization and Large-Scale Flash Column Chromatography .
Method 1: Large-Scale Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent for this compound should exhibit the following properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
A boiling point that is low enough to be easily removed from the purified crystals.
-
Inertness, meaning it does not react with the compound.
Given the halogenated aromatic structure of this compound, a solvent system with moderate polarity is likely to be effective. A mixed solvent system often provides the necessary fine-tuning of solubility.
Recommended Solvent Systems for Screening
A preliminary small-scale solvent screening is essential to identify the optimal system. The following are recommended starting points:
| Solvent System | Rationale |
| Heptane / Ethyl Acetate | A non-polar/polar mixture effective for many organic compounds. Heptane acts as the anti-solvent. |
| Ethanol / Water | A polar protic/polar aprotic system. Water will act as the anti-solvent, likely causing the less polar this compound to precipitate. |
| Toluene / Heptane | An aromatic/aliphatic hydrocarbon system that can provide good selectivity for aromatic compounds. |
| Dichloromethane / Hexane | A polar aprotic/non-polar system that can be effective for compounds with moderate polarity. |
Large-Scale Recrystallization Protocol
This protocol is designed for a 1 kg batch of crude this compound. Adjust volumes accordingly for different batch sizes.
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Heating/cooling circulator.
-
Nutsche filter-dryer or large Buchner funnel with appropriate filter paper.
-
Vacuum oven.
Procedure:
-
Dissolution: Charge the 10 L reactor with 1 kg of crude this compound and the primary solvent (e.g., 3 L of ethyl acetate).
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 77°C for ethyl acetate) until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated filter to remove them. This step should be done with caution to prevent premature crystallization.
-
Cooling and Crystallization: Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour) to promote the formation of large, pure crystals.
-
Anti-Solvent Addition (if using a mixed solvent system): Once the solution has cooled to a specific temperature (e.g., 40°C), slowly add the anti-solvent (e.g., 3 L of heptane) over 1-2 hours while maintaining a gentle stir.
-
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for at least 2 hours to maximize the yield of the purified product.
-
Filtration: Filter the crystalline product using a Nutsche filter-dryer or a large Buchner funnel.
-
Washing: Wash the filter cake with a cold (0-5°C) mixture of the recrystallization solvents (e.g., 1 L of 1:1 ethyl acetate/heptane) to remove any residual mother liquor.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for Large-Scale Recrystallization.
Method 2: Large-Scale Flash Column Chromatography
For impurities that have similar solubility profiles to this compound, flash column chromatography is a more effective purification method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Rationale for Stationary and Mobile Phase Selection
Given the likely non-polar to moderately polar nature of this compound and its potential impurities, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is a cost-effective and versatile choice for large-scale applications.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will be used as the eluent. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.
Large-Scale Flash Chromatography Protocol
This protocol is designed for the purification of a 500 g batch of crude this compound.
Equipment:
-
Large-scale glass chromatography column (e.g., 15 cm diameter, 100 cm length).
-
Solvent reservoir and pump system.
-
Fraction collector.
-
Rotary evaporator.
Procedure:
-
Column Packing:
-
Create a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the 500 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase at a controlled flow rate.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
A gradient elution may be employed by gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute the target compound and any more polar impurities.
-
-
Fraction Pooling and Concentration:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Pool the pure fractions.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified product.
-
-
Drying:
-
Dry the final product in a vacuum oven to remove any residual solvent.
-
Visualization of the Chromatography Workflow
Caption: Workflow for Large-Scale Flash Chromatography.
Purity Analysis and Quality Control
Post-purification, the purity of this compound should be rigorously assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | To determine the percentage purity and quantify any remaining impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure and identify any isomeric impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Melting Point Analysis | A sharp melting point range indicates high purity. |
Safety Considerations
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
The choice between recrystallization and large-scale flash column chromatography for the purification of this compound will depend on the specific impurity profile of the crude material and the desired final purity. Recrystallization is a more cost-effective and scalable method for removing impurities with significantly different solubility characteristics. For more challenging separations of closely related impurities, flash column chromatography offers superior resolution. By following the detailed protocols and principles outlined in this guide, researchers and drug development professionals can effectively and efficiently purify this compound on a large scale to meet the high standards required for pharmaceutical applications.
References
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. (2023, December 27). Isoquinoline.
- Filo. (2022, November 21). Solubility The haloalkanes are very slightly soluble in water. In order t...
Sources
Application and Protocol Guide for the Analytical Characterization of 8-Bromo-1-chloroisoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of 8-Bromo-1-chloroisoquinoline
This compound is a halogenated heterocyclic compound belonging to the isoquinoline family. Isoquinoline scaffolds are of significant interest in medicinal chemistry as they form the core structure of numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific placement of bromo and chloro substituents on the isoquinoline ring at positions 8 and 1, respectively, offers unique opportunities for further chemical modifications through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex bioactive molecules and novel organic materials.
The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in drug discovery and development. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the unambiguous characterization of this compound.
Analytical Workflow: A Multi-faceted Approach to Characterization
The comprehensive analysis of this compound necessitates a suite of orthogonal analytical techniques to elucidate its chemical structure, confirm its molecular weight, assess its purity, and quantify its elemental composition. The following workflow provides a logical sequence for a thorough characterization.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, while 2D NMR techniques like COSY and HSQC establish connectivity.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, the aromatic region will be of particular interest to confirm the substitution pattern.
-
¹³C NMR: Determines the number of different types of carbon atoms and their electronic environments. The chemical shifts of the carbons directly attached to the bromine and chlorine atoms will be significantly influenced by these electronegative halogens.
-
2D NMR (COSY, HSQC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons (COSY) and between protons and their directly attached carbons (HSQC).
Protocol for NMR Analysis
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
¹H NMR Acquisition Parameters:
| Parameter | Suggested Value |
|---|---|
| Pulse Program | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay | 2.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Suggested Value |
|---|---|
| Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2.0 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Expected Spectral Data
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will provide a characteristic signature.
Rationale for MS Analysis
-
Molecular Weight Confirmation: Provides direct evidence of the compound's molecular formula (C₉H₅BrClN).
-
Isotopic Pattern Analysis: The unique isotopic distribution of bromine and chlorine serves as a powerful diagnostic tool for confirming the presence of these halogens.
-
Fragmentation Analysis (MS/MS): Can provide further structural information by breaking the molecule into smaller, characteristic fragments.
Protocol for High-Resolution Mass Spectrometry (HRMS)
Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Acquisition Parameters (Positive Ion Mode):
| Parameter | Suggested Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mass Range (m/z) | 50 - 500 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
Expected Mass Spectral Data
| Ion | Calculated m/z |
| [M+H]⁺ (C₉H₆BrClN⁺) | 241.9472 (for ⁷⁹Br, ³⁵Cl) |
| Isotopic Peaks | m/z 243.9443 (for ⁸¹Br, ³⁵Cl), m/z 243.9442 (for ⁷⁹Br, ³⁷Cl), m/z 245.9413 (for ⁸¹Br, ³⁷Cl) |
The presence of a characteristic cluster of peaks corresponding to the different isotopic combinations of bromine and chlorine will be a key confirmation point.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method with UV detection is typically employed.
Rationale for HPLC Analysis
-
Purity Determination: Quantifies the main compound relative to any impurities, which is crucial for quality control.
-
Stability Studies: Can be used to monitor the degradation of the compound over time under various storage conditions.
-
Method Development: A well-developed HPLC method is essential for routine analysis in a regulated environment.[3]
Protocol for Reversed-Phase HPLC
Instrumentation: HPLC system with a UV detector and a C18 column.
Chromatographic Conditions:
| Parameter | Suggested Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. For this compound, the analysis would also include the determination of the halogen content.
Rationale for Elemental Analysis
-
Empirical Formula Verification: Confirms that the experimentally determined elemental composition matches the theoretical values for the proposed molecular formula (C₉H₅BrClN).
-
Purity Confirmation: A significant deviation from the theoretical values can indicate the presence of impurities.
Protocol for CHN and Halogen Analysis
Instrumentation: CHN Elemental Analyzer and a method for halogen determination (e.g., Schöniger flask combustion followed by titration).
Procedure:
-
A precisely weighed sample (1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Halogens are determined by a separate method, often involving combustion and subsequent titration.
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 44.58% |
| Hydrogen (H) | 2.08% |
| Nitrogen (N) | 5.78% |
| Bromine (Br) | 32.95% |
| Chlorine (Cl) | 14.62% |
Spectroscopic Characterization: FTIR and UV-Vis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Br and C-Cl stretching vibrations.
Protocol:
-
Instrumentation: FTIR Spectrometer
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Expected Absorptions:
-
~3050 cm⁻¹ (Aromatic C-H stretch)
-
~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretching)
-
~800-600 cm⁻¹ (C-H out-of-plane bending)
-
~700-500 cm⁻¹ (C-Br and C-Cl stretching)
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoquinoline and its derivatives typically exhibit characteristic absorption maxima in the UV region.[4]
Protocol:
-
Instrumentation: UV-Vis Spectrophotometer
-
Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared.
-
Expected Absorption Maxima (λmax): Isoquinoline derivatives generally show multiple absorption bands in the range of 220-350 nm.[4][5]
Conclusion: Ensuring Confidence in Your Research
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a multi-technique approach, researchers can confidently verify the structure, purity, and identity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific investigations and drug development efforts.
References
- ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene.
- ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives.
- PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 8-Bromoquinoline.
- University of Babylon. (n.d.). Element analysis.
- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
- ACS Publications. (n.d.). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline.
- PMC - NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
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- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Advanced Chromatographic Strategies for the Analysis of 8-Bromo-1-chloroisoquinoline: A Guide for Pharmaceutical Development
Introduction
8-Bromo-1-chloroisoquinoline is a critical heterocyclic building block in modern medicinal chemistry.[1] Its halogenated isoquinoline scaffold is integral to the synthesis of a variety of pharmacologically active agents, including potential antitumor, antimicrobial, and anti-inflammatory compounds.[1] The precise substitution of bromine at the 8-position and chlorine at the 1-position allows for selective cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Given its role as a key starting material, the development of robust and reliable analytical methods to assess the purity and stability of this compound is paramount for ensuring the quality and consistency of downstream drug substances.
This technical guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are designed to provide high-resolution separation and sensitive detection, catering to the stringent requirements of pharmaceutical research and development.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective chromatographic methods.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | ~242.50 g/mol | [4] |
| Predicted XlogP | 3.8 | [3] |
| Predicted Boiling Point | 349.5 ± 22.0 °C | [5] |
The predicted XlogP of 3.8 indicates a significant non-polar character, making this compound well-suited for reversed-phase HPLC.[3] The predicted boiling point suggests that the compound is sufficiently volatile for GC analysis, provided that thermal stability is considered.[5][6]
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the technique of choice for the purity assessment of many non-polar to moderately polar pharmaceutical intermediates.[5] The following method is optimized for the high-resolution separation of this compound from potential impurities.
Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining non-polar compounds like this compound through hydrophobic interactions. The mobile phase, consisting of acetonitrile and water, provides a good solvent system for reversed-phase chromatography.[7] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[8] The addition of a small amount of formic acid to the mobile phase is crucial for protonating the nitrogen atom in the isoquinoline ring, which helps to prevent peak tailing and improve chromatographic peak shape.
UV detection is selected based on the chromophoric nature of the isoquinoline ring system. Isoquinoline and its derivatives are known to exhibit strong UV absorbance.[3][4] Based on available spectral data for isoquinoline, a detection wavelength of 254 nm is chosen to provide good sensitivity.[9]
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in the sample diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the sample diluent to obtain a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers a powerful alternative for the analysis of volatile and thermally stable compounds, providing both chromatographic separation and mass spectral information for definitive identification.[10]
Rationale for Method Development
The predicted boiling point of this compound suggests its suitability for GC analysis.[5] A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS), is a good starting point as it provides a good balance of selectivity for aromatic and halogenated compounds.[11] The temperature program is designed to ensure the efficient elution of the analyte while minimizing the risk of thermal degradation.[6] A split injection is recommended to prevent column overloading and ensure sharp peaks.
Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible mass spectra with characteristic fragmentation patterns, which are invaluable for structural elucidation and impurity identification. The mass spectrometer will be operated in full scan mode to acquire comprehensive data.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 350 amu |
| Sample Solvent | Dichloromethane or Ethyl Acetate |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent (e.g., Dichloromethane).
-
Vortex to ensure homogeneity. The final concentration will be approximately 1 mg/mL.
Data Presentation and System Validation
For both methods, system suitability parameters should be established to ensure the validity of the analytical results. This includes assessing parameters such as peak asymmetry (tailing factor), theoretical plates, and repeatability of injections.[9]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Caption: General workflow for HPLC and GC-MS analysis.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is ideal for routine purity testing and quantitative analysis, while the GC-MS method offers a high degree of specificity for identification and structural confirmation of the analyte and any potential volatile impurities. These protocols serve as a strong foundation for researchers, scientists, and drug development professionals, and can be further validated and adapted to meet specific regulatory requirements.
References
- PubChem. This compound.
- PubChem. 8-Bromo-3-chloroisoquinoline.
- MySkinRecipes. This compound. [Link]
- Aladdin. This compound. [Link]
- Chromatography Forum.
- RSC Publishing. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV.
- RSC Publishing.
- University of Toronto. Identification and Analysis of Halogenated Contaminants Formed in Thermal. [Link]
- ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- ResearchGate.
- International Journal of Pharmaceutical Sciences and Research.
- PubMed.
- PubMed. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- YouTube. Strategies for GC-MS Method Development. [Link]
- PubMed.
- Open Access eBooks.
- Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
- Phenomenex. Most Common Solvents Used in HPLC Mobile Phase. [Link]
- PubMed.
- Wikipedia.
- PubMed.
- Element Lab Solutions. HPLC Solvent Selection. [Link]
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Application Notes and Protocols for 8-Bromo-1-chloroisoquinoline in Materials Science Research
Introduction: The Strategic Value of 8-Bromo-1-chloroisoquinoline in Advanced Materials
This compound is a strategically important heterocyclic building block for high-performance materials. Its utility stems from the differentiated reactivity of the halogen substituents at the C1 and C8 positions of the isoquinoline core. The chloro group at the C1 position is more susceptible to nucleophilic substitution and certain cross-coupling reactions, while the bromo group at the C8 position offers a distinct handle for sequential functionalization, often via palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the precise and programmed construction of complex molecular architectures, a critical requirement in the rational design of functional organic materials.[1][2]
Isoquinoline derivatives are of significant interest in materials science due to their inherent electronic and photophysical properties.[3][4] They are frequently incorporated into organic semiconductors, fluorescent dyes, and ligands for metal complexes used in organic light-emitting diodes (OLEDs).[3][5] This guide provides detailed protocols and scientific rationale for the application of this compound in the synthesis of aza-heterocyclic ligands for phosphorescent emitters and as a core component in thermally activated delayed fluorescence (TADF) materials for next-generation OLEDs.[6][7][8][9][10]
Part 1: Synthesis of a Phosphorescent Iridium(III) Emitter using an this compound-derived Ligand
Phosphorescent OLEDs (PhOLEDs) can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The performance of these devices is critically dependent on the design of the phosphorescent emitter, typically a heavy metal complex of iridium(III) or platinum(II) with carefully tailored organic ligands. Here, we describe a synthetic route to a hypothetical, yet plausible, blue-phosphorescent iridium(III) complex, utilizing a ligand derived from this compound.
Synthetic Strategy Overview
Our strategy involves a sequential cross-coupling approach to first build a functionalized phenylisoquinoline ligand, followed by cyclometalation with iridium(III) chloride and subsequent reaction with a picolinate ancillary ligand. The differential reactivity of the C-Cl and C-Br bonds is key to this selective synthesis.
Caption: Synthetic workflow for the phosphorescent emitter.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 1-(2,6-Dimethylphenyl)-8-bromoisoquinoline
This initial step selectively functionalizes the more reactive C1-Cl position. The choice of a bulky 2,6-dimethylphenyl group helps to induce a twisted geometry in the final complex, which can be beneficial for achieving blue emission.
Reaction Scheme:
This compound + 2,6-Dimethylphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃)--> 1-(2,6-Dimethylphenyl)-8-bromoisoquinoline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 242.50 | 2.425 g |
| 2,6-Dimethylphenylboronic acid | 1.2 | 149.99 | 1.800 g |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 347 mg |
| K₂CO₃ | 3.0 | 138.21 | 4.146 g |
| Toluene/Ethanol/H₂O (4:1:1) | - | - | 50 mL |
Procedure:
-
To a 100 mL three-necked flask, add this compound (2.425 g, 10 mmol), 2,6-dimethylphenylboronic acid (1.800 g, 12 mmol), and potassium carbonate (4.146 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent mixture (40 mL of toluene, 10 mL of ethanol, and 10 mL of deionized water).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,6-dimethylphenyl)-8-bromoisoquinoline as a white solid.
Step 2: Buchwald-Hartwig Amination for the Synthesis of the Final Ligand
The C8-Br bond is now functionalized with a carbazole unit, a common hole-transporting moiety in OLED materials, via a Buchwald-Hartwig amination.[1][11][12][13]
Reaction Scheme:
1-(2,6-Dimethylphenyl)-8-bromoisoquinoline + Carbazole --(Pd₂(dba)₃, XPhos, NaOt-Bu)--> 1-(2,6-Dimethylphenyl)-8-(9H-carbazol-9-yl)isoquinoline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(2,6-Dimethylphenyl)-8-bromoisoquinoline | 1.0 | 312.20 | 3.122 g |
| Carbazole | 1.2 | 167.21 | 2.006 g |
| Pd₂(dba)₃ | 0.02 | 915.72 | 183 mg |
| XPhos | 0.08 | 476.62 | 381 mg |
| Sodium tert-butoxide | 1.4 | 96.10 | 1.345 g |
| Toluene | - | - | 50 mL |
Procedure:
-
In an oven-dried Schlenk flask, add 1-(2,6-dimethylphenyl)-8-bromoisoquinoline (3.122 g, 10 mmol), carbazole (2.006 g, 12 mmol), and sodium tert-butoxide (1.345 g, 14 mmol).
-
Add Pd₂(dba)₃ (183 mg, 0.2 mmol) and XPhos (381 mg, 0.8 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the mixture to 110 °C and stir under argon for 24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) to afford the final ligand.
Step 3: Synthesis of the Iridium(III) Complex
The synthesized ligand is then subjected to cyclometalation with an iridium source, followed by the addition of an ancillary ligand to complete the octahedral coordination sphere of the iridium center.
Procedure:
-
Dimer Formation: A mixture of the ligand (2.2 equivalents) and IrCl₃·nH₂O (1.0 equivalent) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under an argon atmosphere for 24 hours. The resulting chloro-bridged iridium(III) dimer precipitates upon cooling and can be collected by filtration.
-
Final Complex Formation: The iridium dimer (1.0 equivalent) and picolinic acid (2.5 equivalents) are refluxed in 2-ethoxyethanol for 12 hours under argon. After cooling, the product is purified by column chromatography on silica gel to yield the final phosphorescent iridium(III) complex.[14]
Part 2: this compound as a Core for TADF Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, avoiding the need for expensive and rare heavy metals. TADF molecules are typically designed with a donor-acceptor (D-A) architecture to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Design Concept for a TADF Emitter
This compound can serve as a versatile acceptor core. The electron-deficient nature of the isoquinoline ring system can be further enhanced by strategic functionalization.[2] By attaching strong electron-donating groups at the C1 and C8 positions, a D-A-D type structure can be realized, which is a promising motif for TADF materials.
Caption: D-A-D design concept for a TADF emitter.
Protocol: Sonogashira Coupling for C1-Alkynylation
The C1-chloro position can be functionalized with an electron-donating alkyne moiety via a Sonogashira coupling.[15][16][17][18]
Reaction Scheme:
This compound + 4-ethynyl-N,N-diphenylaniline --(Pd(PPh₃)₂Cl₂, CuI, DIPEA)--> 8-Bromo-1-((4-(diphenylamino)phenyl)ethynyl)isoquinoline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 242.50 | 2.425 g |
| 4-ethynyl-N,N-diphenylaniline | 1.1 | 269.35 | 2.963 g |
| Pd(PPh₃)₂Cl₂ | 0.05 | 701.90 | 351 mg |
| Copper(I) Iodide (CuI) | 0.025 | 190.45 | 48 mg |
| Diisopropylamine (DIPEA) | 7.0 | 101.19 | 7.08 mL |
| THF (anhydrous) | - | - | 50 mL |
Procedure:
-
To a solution of this compound (2.425 g, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), CuI (48 mg, 0.25 mmol), diisopropylamine (7.08 mL, 70 mmol), and 4-ethynyl-N,N-diphenylaniline (2.963 g, 11 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether (100 mL) and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel to afford the alkynylated product.[15]
This intermediate can then be further functionalized at the C8-bromo position using a Suzuki or Buchwald-Hartwig coupling to introduce a second donor group, completing the D-A-D architecture.
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of advanced materials for organic electronics. The distinct reactivity of its two halogen atoms enables selective, sequential functionalization through robust and well-established cross-coupling methodologies. This allows for the rational design and synthesis of complex ligands for phosphorescent emitters and novel donor-acceptor structures for TADF materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique building block in the development of next-generation OLEDs and other functional organic materials.
References
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- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. - ResearchGate. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis, photophysical, electrochemical and electroluminescence studies of red emitting phosphorescent Ir(III) heteroleptic complexes - Indian Academy of Sciences. (2017, September 4).
- This compound - MySkinRecipes. (n.d.).
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- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira coupling - YouTube. (2019, January 7).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Novel thermally activated delayed fluorescence materials by high-throughput virtual screening: going beyond donor–acceptor design - RSC Publishing. (n.d.).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermochromic luminescence - NIH. (2024, May 29).
- Purely Organic Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs) - ResearchGate. (n.d.).
- An efficient synthesis of substituted isoquinolines | The Journal of Organic Chemistry. (n.d.).
- WO2016195080A1 - Phosphorescent emissive material, method for causing emission of phosphorescence from phosphorescent emitter, method for manufacturing phosphorescent emissive material, organic light emissive element, and gas sensor - Google Patents. (n.d.).
- 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem. (n.d.).
- Narrowband Emissive Thermally Activated Delayed Fluorescence Materials. (2022, November 18).
- 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0 | AMERICAN ELEMENTS ®. (n.d.).
- The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation - PMC. (n.d.).
- Realization of Efficient Phosphorescent Organic Light-Emitting Devices Using Exciplex-Type Co-Host - MDPI. (n.d.).
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Application Notes & Protocols: Strategic Functionalization of 8-Bromo-1-chloroisoquinoline for the Synthesis of Complex Molecules in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold" in medicinal chemistry.[2][3] Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The strategic derivatization of the isoquinoline nucleus is therefore a cornerstone of many drug discovery programs, aimed at modulating potency, selectivity, and pharmacokinetic properties.[5]
This guide focuses on a particularly versatile building block: 8-Bromo-1-chloroisoquinoline . The presence of two distinct halogen atoms at the C1 and C8 positions offers a powerful platform for sequential and site-selective functionalization, enabling the efficient construction of complex, multi-substituted isoquinoline derivatives.[6][7] This document provides an in-depth exploration of its reactivity and detailed protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
The Chemistry of this compound: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its chloro and bromo substituents. This selectivity is governed by the electronic and steric environment of each position.
-
The C1-Chloride: The chlorine atom at the C1 position is activated by the adjacent electron-withdrawing nitrogen atom. This makes the C1 position highly susceptible to nucleophilic aromatic substitution (SNAr) and more reactive in many palladium-catalyzed cross-coupling reactions compared to a typical aryl chloride.
-
The C8-Bromide: The bromine atom at the C8 position behaves more like a standard aryl bromide. While it is an excellent substrate for cross-coupling reactions, it is generally less reactive than the C1-chloride under specific conditions and inert to SNAr by amine nucleophiles.
This reactivity differential is the key to a strategic, stepwise approach to molecular assembly. One can selectively functionalize the C1 position while leaving the C8-bromo group intact for a subsequent, different transformation.
Caption: Differential reactivity of the C1-Cl and C8-Br positions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[8] this compound is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp2)-C(sp2) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for creating biaryl structures.[9][10] Given the differential reactivity, it is often possible to selectively couple at the C1 position first.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C1 Position
This protocol provides a general method for the selective arylation at the C1 position, leveraging the higher reactivity of the C1-Cl bond.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 equiv.) and a ligand such as SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 8-bromo-1-arylisoquinoline derivative.
Data Presentation: Illustrative Suzuki-Miyaura Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos (1/2) | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
Note: Yields are illustrative and may vary based on specific substrate and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at either the C1 or C8 position.[13]
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination at the C8 Position
This protocol describes the amination of the C8-bromo position after the C1 position has been functionalized (e.g., via Suzuki coupling).
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 8-bromo-1-arylisoquinoline substrate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).[14]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16] This reaction is exceptionally useful for introducing linear alkynyl linkers, which are often used to probe binding pockets or to construct more complex architectures.[17]
Detailed Protocol: Sonogashira Coupling at the C8 Position
-
Reagent Preparation: To a Schlenk flask, add the 8-bromo-1-substituted-isoquinoline (1.0 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). The amine serves as both the base and a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Part 2: A Synthetic Workflow Example
The true power of this compound is realized in multi-step syntheses. The following workflow illustrates a logical sequence for creating a complex, drug-like molecule.
Caption: A sequential cross-coupling strategy for complex molecule synthesis.
This workflow demonstrates a highly efficient and modular approach. By choosing different coupling partners at each stage (boronic acids, amines, alkynes), a vast chemical space can be explored from a single, versatile starting material, accelerating the drug discovery process.[18]
References
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- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 8-Bromo-1-chloroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 8-Bromo-1-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in the development of pharmaceuticals, including potential antitumor and anti-inflammatory agents, optimizing the synthesis of this molecule is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve your reaction yields.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via several distinct routes, each with its own set of advantages and challenges. The optimal choice depends on the available starting materials, scalability requirements, and the specific isomeric purity needed. The primary strategies involve either constructing the isoquinoline core with the desired substitution pattern or modifying an existing isoquinoline precursor.
The main pathways include:
-
Ring Construction Methods (Pomeranz-Fritsch & Bischler-Napieralski): Building the heterocyclic system from acyclic precursors. These methods offer precise control over substituent placement from the outset.
-
Substitution on the Isoquinoline Core: Performing electrophilic substitution on isoquinoline itself, followed by functional group interconversions. This route can be more direct but often suffers from issues with regioselectivity.
-
Functional Group Conversion: The most common final step involves the conversion of an 8-Bromo-1-hydroxyisoquinoline (isoquinolinone) to the target 1-chloro derivative.
Below is a decision-making workflow to help select an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting Guide and FAQs
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: My Pomeranz-Fritsch cyclization of 2-bromobenzaldehyde is failing or giving very low yields. What's going wrong?
Answer: This is a well-documented challenge. The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalamino acetal, is sensitive to the electronic properties of the aromatic ring.[2][3] Electron-withdrawing groups, such as the bromine atom in 2-bromobenzaldehyde, deactivate the aromatic ring towards the key intramolecular electrophilic substitution step, often requiring harsh conditions that can lead to degradation.[4] Some literature reports even describe the yields as "very low and irreproducible".[5]
Troubleshooting Steps:
-
Choice of Acid Catalyst: While concentrated sulfuric acid is traditional, other acids can be more effective. A combination of a strong Lewis acid like aluminum chloride (AlCl₃) with a protic acid source can promote cyclization under more controlled conditions.
-
Temperature Control: The reaction requires heating to overcome the deactivation by the bromine atom. However, excessive temperatures can lead to polymerization and tar formation. Careful optimization is crucial.
-
Stepwise Approach: Ensure the initial formation of the Schiff base (benzalamino acetal) is complete before proceeding with the high-temperature cyclization step.
Optimized Protocol Example: One successful approach involves a two-step, one-pot procedure that improves the yield significantly.[6]
| Parameter | Condition | Rationale |
| Step 1: Schiff Base Formation | 2-bromobenzaldehyde, aminoacetaldehyde dimethyl acetal, toluene, reflux. | Drives the condensation reaction to completion by removing water azeotropically. |
| Step 2: Cyclization | Dichloromethane (solvent), Aluminum chloride (AlCl₃), 45°C. | AlCl₃ acts as a powerful Lewis acid to facilitate the intramolecular Friedel-Crafts type cyclization at a moderate temperature, minimizing degradation. |
| Reported Yield | ~50% for 8-bromoisoquinoline.[6] | This is a substantial improvement over classical H₂SO₄ methods for this specific substrate. |
FAQ 2: I'm getting a mixture of 5-bromo and 8-bromo isomers from the direct bromination of isoquinoline. How can I selectively obtain the 8-bromo product?
Answer: Direct bromination of the electron-poor isoquinoline ring is difficult and often requires a catalyst.[7][8] The reaction typically proceeds in strong acid, and the substitution pattern is a complex interplay of steric and electronic effects, leading to a mixture of 5-bromo and 8-bromo isomers, which can be difficult to separate.
For high regioselectivity, a multi-step approach starting with the nitration of isoquinoline is far superior. This sequence leverages the directing effects of the nitro and amino groups to ensure the final product is the desired 8-bromo isomer.
Recommended High-Purity Pathway:
Caption: Pathway for high-purity 8-bromoisoquinoline synthesis.
Key Considerations for this Pathway:
-
Nitration: The nitration of isoquinoline yields a mixture of 5-nitro and 8-nitroisoquinoline.[9] Fortunately, these isomers can typically be separated by chromatography or fractional crystallization.
-
Reduction: The reduction of the nitro group to an amine is usually high-yielding using standard conditions like SnCl₂ in HCl.
-
Sandmeyer Reaction: This is the critical step for introducing the bromine. The Sandmeyer reaction converts the 8-aminoisoquinoline to the 8-bromo derivative via a diazonium salt intermediate using copper(I) bromide (CuBr).[10][11] Careful control of temperature (typically 0-5 °C) during diazotization is essential to prevent decomposition of the diazonium salt.[12]
FAQ 3: The conversion of 8-Bromo-1-hydroxyisoquinoline to this compound is incomplete. How can I improve the yield?
Answer: This is a common and critical final step. The conversion of a 1-hydroxyisoquinoline (which exists predominantly as its tautomer, an isoquinolin-1(2H)-one) to a 1-chloroisoquinoline is typically achieved with a strong chlorinating agent. Incomplete conversion is often due to insufficient reagent, inadequate temperature, or premature quenching of the reaction.
Troubleshooting and Optimization:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[13] Thionyl chloride (SOCl₂) can also be used, sometimes in combination with DMF (Vilsmeier-Haack conditions).
-
Reaction Conditions:
-
Excess Reagent: Use a significant excess of POCl₃ (5-10 equivalents), which often serves as both the reagent and the solvent.[14]
-
Temperature and Time: The reaction typically requires heating to reflux (approx. 110°C) for several hours (2-4 h) to ensure it goes to completion.[14] Monitor the reaction progress by TLC until all the starting material is consumed.
-
Anhydrous Conditions: Ensure all glassware is dry and the starting material is free of water, as water will consume the chlorinating agent.
-
-
Work-up Procedure: The quenching step is highly exothermic and must be performed with extreme caution.
-
Cool the reaction mixture before quenching.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[13][14]
-
After quenching, the mixture will be strongly acidic. Carefully neutralize it with a base (e.g., aqueous ammonia, Na₂CO₃, or NaOH) to a pH of ~8 to precipitate the product.[13]
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Highly effective and commonly used for this transformation. |
| Stoichiometry | 5-10 equivalents (use as solvent) | Drives the reaction to completion. |
| Temperature | Reflux (~110°C) | Provides sufficient energy for the conversion. |
| Quenching | Pour onto crushed ice | Safely neutralizes the excess reactive POCl₃. |
| Isolation | Basify to pH ~8 | Precipitates the free base product from the acidic solution. |
Section 3: Detailed Experimental Protocol
This section provides a representative step-by-step protocol for the final chlorination step, which is often a source of yield loss.
Protocol: Synthesis of this compound from 8-Bromo-1-hydroxyisoquinoline [13]
Materials:
-
8-Bromo-1-hydroxyisoquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
Ice
-
Aqueous Ammonia (or saturated Na₂CO₃ solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromo-1-hydroxyisoquinoline (1.0 eq). Ensure the glassware is thoroughly dried beforehand.
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (10.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching (Critical Step): Prepare a large beaker containing a substantial amount of crushed ice and water. With vigorous stirring, very slowly and cautiously pour the cooled reaction mixture onto the ice. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Continue stirring the aqueous mixture. Slowly add concentrated aqueous ammonia dropwise until the pH of the solution reaches ~8. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
References
- ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Name Reaction. (n.d.). Pomeranz-Fritsch Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Scribd. (n.d.). Bischler Napieralski Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Sources
- 1. This compound [myskinrecipes.com]
- 2. organicreactions.org [organicreactions.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Substituted Isoquinoline Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Synthesis of Substituted Isoquinolines. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural outlines and delve into the intricate challenges and nuanced decision-making that define successful isoquinoline synthesis. This resource is structured as a dynamic troubleshooting guide, anticipating the common hurdles you may encounter in your research and providing robust, scientifically-grounded solutions. Here, we will explore both the venerable classical methods and the forefront of modern catalytic strategies, equipping you with the expertise to navigate this vital area of medicinal chemistry.
Section 1: Troubleshooting Classical Isoquinoline Syntheses
The classical routes to isoquinolines, while foundational, are often fraught with challenges ranging from low yields to unexpected side reactions. This section addresses the most common issues encountered with the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
The Bischler-Napieralski Reaction: A Troubleshooter's Companion
The Bischler-Napieralski reaction, a cornerstone for creating 3,4-dihydroisoquinolines from β-arylethylamides, is a powerful tool that demands careful control over reaction conditions.[1]
Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?
A1: Low yields in this reaction often stem from several key factors related to substrate reactivity and reaction conditions.[2]
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization.[2]
-
Causality: Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less susceptible to attack by the electrophilic intermediate.
-
Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1] This combination generates a more reactive pyrophosphate intermediate. For moderately deactivated systems, increasing the reaction temperature or using a higher boiling solvent like xylene may be beneficial.[3]
-
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ alone may not be strong enough to drive the reaction to completion.[2]
-
Causality: The dehydrating agent is crucial for activating the amide carbonyl for cyclization. Insufficient activation leads to an incomplete reaction.
-
Solution: As mentioned, a P₂O₅/POCl₃ mixture is a more forceful option.[1] Alternatively, milder and highly effective modern reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate cyclization at lower temperatures.[4]
-
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[2]
-
Causality: The intermediates in the Bischler-Napieralski reaction can be sensitive to heat, leading to polymerization and other side reactions.
-
Solution: Carefully control the reaction temperature, with gradual heating to the desired point. Monitor the reaction closely using TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.[2]
-
Q2: I am observing a significant amount of a styrene byproduct. How can I mitigate this?
A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[5]
-
Causality: This side reaction proceeds through the nitrilium ion intermediate, which can fragment to form a stable styrene, especially if the resulting double bond is highly conjugated.[3]
-
Solution: One effective strategy is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the retro-Ritter product.[5] An alternative and often more effective approach is to use a modified procedure with oxalyl chloride. This generates an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the styrene byproduct.[1]
The Pictet-Spengler Reaction: Navigating Stereochemistry and Reactivity
The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, is a biocompatible and widely used transformation.[6] However, its success is highly dependent on the electronic properties of the substrate and can present stereochemical challenges.
Q1: My Pictet-Spengler reaction is sluggish or not proceeding. What are the likely causes?
A1: The efficiency of the Pictet-Spengler reaction is intimately linked to the nucleophilicity of the aromatic ring and the stability of the key iminium ion intermediate.
-
Aromatic Ring Activation: The reaction is favored by electron-donating groups on the aromatic ring, which facilitate the intramolecular electrophilic substitution.[6]
-
Causality: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and reactive towards the iminium ion.
-
Solution: For substrates with non-activated or deactivated aromatic rings, harsher acidic conditions (e.g., refluxing with strong acids like HCl or TFA) may be necessary.[7]
-
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion. If this intermediate does not form efficiently, the reaction will not proceed.
-
Causality: The initial condensation to form the Schiff base and its subsequent protonation to the iminium ion is a critical equilibrium.
-
Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[6] For less reactive carbonyls, pre-forming the Schiff base before the addition of the acid catalyst can be beneficial.
-
Q2: I am obtaining a mixture of diastereomers. How can I control the stereoselectivity?
A2: When a new stereocenter is formed at the 1-position, controlling the diastereoselectivity is a common challenge.
-
Causality: The stereochemical outcome can be under either kinetic or thermodynamic control. The cis isomer is often the kinetically favored product, formed at lower temperatures, while the trans isomer is typically the thermodynamically more stable product, favored at higher temperatures where the reaction is reversible.[7]
-
Solution:
-
Kinetic Control: To favor the cis product, perform the reaction at lower temperatures.[7]
-
Thermodynamic Control: To favor the trans product, higher reaction temperatures and longer reaction times are generally required to allow for equilibration to the more stable isomer.[8] The use of trifluoroacetic acid (TFA) in dichloromethane at room temperature can also promote the formation of the thermodynamic product.[8]
-
Asymmetric Catalysis: For enantioselective synthesis, the use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, can provide high enantiomeric excess.[9]
-
The Pomeranz-Fritsch Reaction: Taming a Harsh Synthesis
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde acetals, but it is notorious for requiring harsh acidic conditions and often providing low yields.[10]
Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?
A1: Low yields are a frequent issue with this reaction, often due to incomplete cyclization or side reactions under the strongly acidic conditions.
-
Acid Catalyst: The choice and concentration of the acid are paramount.[11]
-
Causality: The acid catalyzes both the formation of the key benzalaminoacetal intermediate and the subsequent intramolecular electrophilic cyclization. However, excessively harsh conditions can lead to degradation.
-
Solution: While concentrated sulfuric acid is traditional, other acids like trifluoroacetic anhydride and lanthanide triflates have been used successfully.[10] A systematic screening of the acid catalyst and its concentration is recommended for a specific substrate.[11]
-
-
Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.
-
Causality: Electron-donating groups on the aromatic ring facilitate the electrophilic cyclization step, leading to higher yields.[12]
-
Solution: For substrates with electron-withdrawing groups, consider modified procedures like the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal.[12]
-
Q2: I am observing the formation of a seven-membered ring byproduct. What is happening and how can I prevent it?
A2: The formation of a benzo[d]azepinone scaffold is a known side reaction under certain acidic conditions.[11]
-
Causality: The reaction pathway can diverge to favor a seven-membered ring closure depending on the acid catalyst and solvent system.
-
Solution: The choice of acid is critical. For instance, using 37% aqueous hydrochloric acid in dioxane has been shown to promote the formation of the benzo[d]azepinone byproduct. To favor the desired isoquinoline synthesis, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid.[11]
Section 2: Troubleshooting Modern Transition-Metal-Catalyzed Isoquinoline Syntheses
Modern synthetic methods employing transition-metal catalysts offer milder reaction conditions, greater functional group tolerance, and novel synthetic pathways to substituted isoquinolines.[3] However, these sophisticated systems come with their own set of challenges.
Q1: My palladium-catalyzed isoquinoline synthesis is not working. What are the common points of failure?
A1: Palladium-catalyzed isoquinoline syntheses, such as the Larock isoquinoline synthesis, are powerful but can be sensitive to catalyst, ligand, and substrate quality.
-
Catalyst and Ligand Choice: The activity of the palladium catalyst is highly dependent on the choice of ligand.
-
Causality: The ligand influences the electronic and steric properties of the palladium center, affecting its catalytic activity and stability.
-
Solution: For reactions involving amines with lower basicity or sterically hindered substrates, bidentate ligands like XantPhos may be required to achieve complete conversion.[13] For asymmetric syntheses, a thorough screening of chiral ligands is necessary to achieve high enantioselectivity.[14]
-
-
Reaction Conditions: These reactions can be sensitive to temperature and the presence of additives.
-
Causality: Harsh conditions can lead to catalyst decomposition or side reactions.
-
Solution: While some protocols require high temperatures (e.g., 100 °C), it is often beneficial to optimize the temperature to find a balance between reaction rate and catalyst stability.[14] The choice of base and solvent can also be critical and may require screening.
-
Q2: My rhodium-catalyzed C-H activation/annulation reaction is giving a low yield. What should I investigate?
A2: Rhodium-catalyzed syntheses are known for their efficiency in C-H activation, but are not without their challenges.
-
Catalyst Loading and Stability: The catalyst loading can be a critical parameter.
-
Causality: Insufficient catalyst may lead to an incomplete reaction, while excessively high loading can be uneconomical and may lead to side reactions.
-
Solution: While some reactions proceed with as low as 1.0 mol % catalyst, others may require higher loadings.[15] It is important to optimize the catalyst loading for your specific substrate. The stability of the rhodium catalyst can also be a factor, and ensuring an inert atmosphere is crucial.
-
-
Substrate Scope Limitations: Not all substrates are equally reactive.
-
Causality: The directing group on the substrate plays a crucial role in the C-H activation step. The electronic and steric properties of the alkyne coupling partner also influence the reaction outcome.
-
Solution: If a particular substrate is unreactive, consider modifications to the directing group. For unsymmetrical alkynes, regioselectivity can be an issue, and you may need to accept a mixture of products or explore alternative strategies.[16]
-
Q3: My copper-catalyzed isoquinoline synthesis is inefficient. What are the potential issues?
A3: Copper-catalyzed methods are attractive due to the lower cost of the metal, but can be sensitive to reaction conditions.
-
Catalyst and Ligand System: The choice of copper source and ligand is important.
-
Causality: The ligand stabilizes the copper catalyst and modulates its reactivity.
-
Solution: For some reactions, simple copper salts like CuI are effective, while others may require a ligand such as 2,2'-biimidazole to achieve good yields.[17]
-
-
Solvent and Additives: The reaction medium can have a significant impact.
-
Causality: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Interestingly, some copper-catalyzed cyclizations have been shown to work efficiently in water, offering a greener alternative to organic solvents.[11] The presence of a base is often required, and its identity and stoichiometry should be optimized.
-
Section 3: Purification of Substituted Isoquinolines: A Practical Guide
The purification of substituted isoquinolines can be challenging due to their basic nature and the potential for closely related impurities.
Q1: How can I effectively purify my crude substituted isoquinoline?
A1: A combination of techniques is often necessary for successful purification.
-
Acid-Base Extraction: This is a powerful first step to separate the basic isoquinoline from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic isoquinoline will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10 to deprotonate the isoquinoline.
-
Extract the now basic aqueous solution with an organic solvent to recover the purified isoquinoline.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[18]
-
-
-
Column Chromatography: This is often necessary to separate the desired product from closely related impurities.
-
Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used as the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic isoquinoline on the acidic silica gel.
-
Reversed-Phase: For highly polar isoquinolines, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) can be effective.[7]
-
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. The desired isoquinoline should crystallize out, leaving impurities in the mother liquor.[19] Fractional crystallization of the acid sulfates can be used to separate isoquinoline from quinoline, as isoquinoline is more basic.[20]
-
Section 4: Visualizing the Synthetic Pathways
To aid in understanding the transformations discussed, the following diagrams illustrate the core mechanisms of the classical isoquinoline syntheses.
Caption: The Bischler-Napieralski Reaction Workflow.
Caption: The Pictet-Spengler Reaction Pathway.
Caption: The Pomeranz-Fritsch Reaction Mechanism.
Section 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed.
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
Materials:
-
β-Arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Anhydrous toluene
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide in anhydrous toluene.
-
Cool the solution in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled solution. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.[2]
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 3: Pomeranz-Fritsch Synthesis of an Isoquinoline
Materials:
-
Benzaldehyde derivative (1.0 eq)
-
2,2-Diethoxyethylamine (1.0 eq)
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium hydroxide solution
-
Ice
Procedure:
-
Formation of the Benzalaminoacetal: Mix the benzaldehyde derivative and 2,2-diethoxyethylamine in ethanol and stir at room temperature. The reaction is often complete within a few hours. The product can be isolated or used directly in the next step.
-
Cyclization: Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly heat the reaction mixture. The optimal temperature and time will depend on the substrate and should be determined experimentally.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Carefully neutralize the solution with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.
-
Purify the product by distillation, recrystallization, or column chromatography.[1]
References
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
- Cook, J. M., et al. (1984). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. Journal of Organic Chemistry, 49(17), 3194-3198.
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). A Comparative Review of Isoquinoline Synthesis Methodologies.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- Inami, A., Nishii, Y., Hirano, K., & Miura, M. (2023).
- BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- Fagnou, K., et al. (2011). Rhodium-Catalyzed Synthesis of Isoquinolines from Oximines and Alkynes.
- Akiyama, T., et al. (2021). Catalytic and Enantioselective Control of the C-N Stereogenic Axis via the Pictet-Spengler Reaction.
- BenchChem. (2025).
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- BenchChem. (2025).
- SOP: CRYSTALLIZ
- Hu, Y., et al. (2014).
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide.
- Wang, Y., et al. (2022).
- Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. Wikipedia, The Free Encyclopedia.
- Kállay, M., et al. (2023). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 28(13), 5087.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Wang, Q., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.
- Wikipedia contributors. (2023). Isoquinoline. Wikipedia, The Free Encyclopedia.
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Technical Support Center: Vilsmeier-Haack Reaction for Isoquinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Vilsmeier-Haack synthesis of isoquinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Low Product Yield
Low product yield is one of the most common frustrations encountered in the Vilsmeier-Haack reaction. This section provides a systematic approach to diagnosing and resolving the underlying issues.
Q1: My Vilsmeier-Haack reaction for isoquinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Vilsmeier-Haack reaction can be attributed to several critical factors. A systematic evaluation of each is essential for successful troubleshooting.[1]
1. Quality and Stoichiometry of Reagents:
-
Vilsmeier Reagent Formation: The cornerstone of this reaction is the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The integrity of these reagents is paramount.
-
Molar Ratios: The stoichiometry of POCl₃ to DMF and your isoquinoline substrate is a critical parameter that often requires optimization.[1] An excess of the Vilsmeier reagent is typically necessary.[1] For related quinoline syntheses, a high molar ratio of POCl₃ to the substrate has been shown to significantly enhance yields.
2. Substrate Reactivity:
-
Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] Therefore, the electronic nature of your isoquinoline substrate plays a significant role.
-
Action: Isoquinolines bearing electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, are more reactive and generally give better yields.[1] Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the reaction sluggish or preventing it altogether.[1] If your substrate is deactivated, consider if a modification to introduce an EDG is feasible.
-
3. Reaction Conditions:
-
Temperature: This is a critical parameter that must be tailored to the reactivity of your specific isoquinoline substrate.[1][4]
-
Action: For highly activated isoquinolines, the reaction may proceed efficiently at temperatures ranging from 0°C to room temperature.[1] However, for less reactive substrates, heating is often required, with temperatures typically in the range of 60°C to 90°C.[1] Be cautious, as excessive temperatures can lead to decomposition of the product.[1] Careful temperature control is crucial to avoid thermal runaway, which can be a hazard in this reaction.[5][6]
-
-
Reaction Time: Incomplete conversion due to insufficient reaction time is a common cause of low yields.
4. Work-up Procedure:
-
Hydrolysis of the Iminium Intermediate: The final step of the synthesis is the hydrolysis of the intermediate iminium salt to the desired aldehyde.[1][2][7]
-
Action: The standard work-up involves carefully pouring the reaction mixture into ice-water.[1] This is followed by neutralization with a base, such as sodium acetate, sodium carbonate, or sodium hydroxide, to facilitate complete hydrolysis.[1] Ensure the pH is adjusted appropriately to drive the hydrolysis to completion.[1]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction specifics and best practices.
Q2: I am observing significant byproduct formation. What are the likely side reactions, and how can I minimize them?
A2: Byproduct formation can significantly complicate purification and reduce the yield of your target isoquinoline aldehyde. Here are some common side reactions and strategies to mitigate them:
-
Reaction with Nucleophilic Functional Groups: If your isoquinoline substrate contains nucleophilic groups such as hydroxyl (-OH) or amino (-NH₂), they can react with POCl₃ or the Vilsmeier reagent itself.[1]
-
Action: Protect these sensitive functional groups before subjecting your substrate to the Vilsmeier-Haack conditions. Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates.[1]
-
-
Diformylation: In highly activated isoquinoline systems, there is a risk of diformylation, where a second formyl group is added to the molecule.
-
Reaction with Active Methyl Groups: If your isoquinoline has a reactive methyl group, it can potentially be formylated.[1]
-
Action: While challenging to control, adjusting reaction conditions may favor formylation on the aromatic ring. Be aware of this potential side reaction during your product characterization.[1]
-
Q3: How is the regioselectivity of formylation determined on a substituted isoquinoline ring?
A3: The position of formylation is dictated by the electronic effects of the substituents already present on the isoquinoline nucleus.[1]
-
Electron-Donating Groups (EDGs): These groups activate the ring towards electrophilic attack and direct the incoming Vilsmeier reagent to the ortho and para positions relative to the EDG.[1] The specific position of formylation will depend on the location of the EDG on the isoquinoline ring system.
-
Electron-Withdrawing Groups (EWGs): These groups deactivate the ring, making the reaction more challenging.[1] If the reaction does proceed, formylation will likely occur at the positions that are least deactivated by the EWG.
Q4: What is the optimal solvent for the Vilsmeier-Haack reaction?
A4: In many cases, an excess of the amide used to generate the Vilsmeier reagent, such as DMF, can serve as the solvent.[8] Halogenated hydrocarbons are also sometimes used.[4]
Q5: Can I use a pre-formed Vilsmeier reagent?
A5: Yes, the Vilsmeier reagent can be prepared beforehand.[9] It is a white, hygroscopic, and shelf-stable powder.[10] Using a pre-formed reagent can sometimes offer better control over the reaction stoichiometry.
Experimental Protocol: A General Guideline
This protocol provides a general framework for the Vilsmeier-Haack synthesis of an isoquinoline aldehyde. Note: This is a starting point and may require optimization for your specific substrate.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[1]
-
Cool the flask to 0°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
2. Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.[1]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
After the addition, allow the reaction to warm to the desired temperature (room temperature or heated) and stir for the required time, monitoring by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or another suitable base until the pH is approximately 6-8.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Substituents on Reaction Conditions and Yield for Quinoline Synthesis (Illustrative)
| Acetanilide Substituent | Position | Moles of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| Methoxy | meta | 12 | 90 | 2 | 85 |
| Methyl | para | 12 | 90 | 4 | 78 |
| Chloro | para | 12 | 90 | 6 | 65 |
| Nitro | para | 12 | 90 | 12 | <10 |
This data is adapted from studies on quinoline synthesis and serves as a general guide for understanding the impact of electronic effects on the Vilsmeier-Haack reaction.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield in the Vilsmeier-Haack reaction.
References
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Vilsmeier reagent. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Method for preparing vilsmeier reagent.
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
- Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction.
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Vilsmeier-Haack Reaction.
- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube. [Link]
- The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
Sources
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- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier Reagent - Enamine [enamine.net]
Navigating Isoquinoline Synthesis: A Technical Support Guide to Minimizing Byproduct Formation
Welcome to our dedicated technical support center for isoquinoline synthesis. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of isoquinoline scaffolds, a cornerstone of many pharmaceuticals and biologically active molecules. We understand that while the classical methods for isoquinoline synthesis are powerful, they are often accompanied by challenges, most notably the formation of persistent and difficult-to-remove byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is not just on presenting solutions, but on elucidating the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: A Method-by-Method Approach
This section is organized based on the three most prevalent methods for isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each subsection addresses common issues and their resolutions.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[1] The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[1][2]
A1: The formation of a styrene derivative is a classic and often frustrating side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[3][4]
Causality: The reaction proceeds through a nitrilium ion intermediate. This electrophilic species can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or, alternatively, it can eliminate a proton to form a stable, conjugated styrene. This pathway is particularly favored in substrates that can form a highly stable conjugated system.[5]
Troubleshooting Workflow for Retro-Ritter Byproduct Formation
Caption: Decision-making workflow for addressing styrene byproduct formation.
Solutions:
-
Solvent Choice to Shift Equilibrium: One effective strategy is to use the corresponding nitrile as the solvent for the reaction. According to Le Châtelier's principle, this increases the concentration of the nitrile on one side of the equilibrium, thereby disfavoring the retro-Ritter elimination and pushing the reaction towards the desired cyclization.[3][5]
-
Modified Procedure to Avoid the Nitrilium Ion: A more direct approach to circumvent the retro-Ritter reaction is to avoid the formation of the problematic nitrilium ion altogether. A modified procedure developed by Larsen and co-workers utilizes oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃).[6][7] This reagent combination converts the amide into an N-acyliminium intermediate, which is a potent electrophile for the cyclization but is not prone to the same elimination pathway as the nitrilium ion.[6][7]
-
Milder Dehydrating Agents: For substrates that are sensitive to harsh conditions, milder dehydrating agents can be employed. The use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote the cyclization at lower temperatures, which can help to suppress side reactions.[8]
A2: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.
Causality: Electron-withdrawing groups on the β-arylethylamide starting material deactivate the aromatic ring, making it less susceptible to attack by the electrophilic intermediate. This results in slow or incomplete reactions.
Solutions:
-
Stronger Dehydrating Agents: For substrates with deactivating groups, more potent dehydrating agents are necessary to generate a more reactive electrophile. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective.[1][3] This mixture generates a pyrophosphate intermediate, which is a better leaving group and facilitates the formation of a more reactive electrophilic species.[4]
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Switching to a higher-boiling solvent, such as xylene, can be beneficial.[4]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9]
A1: The formation of a new chiral center during the Pictet-Spengler reaction often leads to a mixture of diastereomers. Controlling this is a common challenge.
Causality: When an aldehyde other than formaldehyde is used, a new stereocenter is created at the C-1 position of the tetrahydroisoquinoline ring. The facial selectivity of the intramolecular cyclization of the intermediate iminium ion determines the stereochemistry of the final product.
Strategies for Diastereoselectivity Control in Pictet-Spengler Reactions
Caption: Approaches to achieve diastereoselectivity in Pictet-Spengler reactions.
Solutions:
-
Kinetic vs. Thermodynamic Control: The diastereoselectivity can often be influenced by the reaction conditions.
-
Kinetic Control: Running the reaction at lower temperatures generally favors the formation of the cis-1,3-disubstituted product.[9][10]
-
Thermodynamic Control: Higher temperatures and the use of protic solvents can lead to equilibration and favor the formation of the more thermodynamically stable trans-product.
-
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the starting β-arylethylamine can effectively direct the stereochemical course of the cyclization. Auxiliaries derived from readily available chiral pool materials like amino acids have been successfully employed.
-
Chiral Brønsted Acid Catalysis: A more modern and elegant approach is the use of a chiral Brønsted acid catalyst, such as a BINOL-derived phosphoric acid.[11] These catalysts can create a chiral environment around the iminium ion intermediate, leading to a highly enantioselective and diastereoselective cyclization.[11]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13]
A1: The formation of a benzo[d]azepinone scaffold is a known competitive reaction pathway in the Pomeranz-Fritsch synthesis.[14]
Causality: The key intermediate in the Pomeranz-Fritsch reaction can undergo two different modes of intramolecular electrophilic attack on the aromatic ring. While the desired pathway leads to the six-membered isoquinoline ring, an alternative cyclization can occur to form a thermodynamically stable seven-membered ring.
Solutions:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical in directing the regioselectivity of the cyclization. While concentrated sulfuric acid is traditionally used, it can sometimes promote the formation of the seven-membered ring byproduct. Studies have shown that other acids, such as trifluoroacetic acid (TFA) or methanesulfonic acid, can provide better selectivity for the desired isoquinoline product in certain systems.[14] The use of 37% aqueous hydrochloric acid in dioxane has been reported to favor the formation of the benzo[d]azepinone byproduct.[15]
Table 1: Impact of Acid Catalyst on Product Yield in a Modified Ugi/Pomeranz–Fritsch Reaction System [14]
| Acid Catalyst | Yield of Isoquinoline Product (%) |
| Trifluoroacetic acid (TFA) | 46 |
| Methanesulfonic acid (20 equiv) | 52 |
| Acetic acid & conc. H₂SO₄ | 30-36 |
| Formic acid | 0 |
| Acetic acid | 0 |
| 37% HCl(aq) in dioxane | 0 (favors benzo[d]azepinone)[15] |
Frequently Asked Questions (FAQs)
Q: How can I purify my crude isoquinoline derivative from unreacted starting materials and byproducts?
A: The purification strategy will depend on the physical properties of your product and the impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The isoquinoline will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified isoquinoline can be extracted back into an organic solvent.
-
Distillation: For liquid isoquinolines, distillation under reduced pressure can be an effective purification method, provided the boiling points of the product and impurities are sufficiently different.
Q: What are some general tips for improving the success of my isoquinoline synthesis?
A:
-
Anhydrous Conditions: Many of the reagents used in these syntheses, particularly the dehydrating agents, are sensitive to moisture. Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents and reagents.
-
Inert Atmosphere: For sensitive substrates or reactions that are prone to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purity of Starting Materials: The purity of your starting materials can have a significant impact on the outcome of the reaction. Ensure that your aldehydes, amines, and other reagents are of high purity.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to identify the formation of any byproducts.
Experimental Protocols
Protocol 1: Modified Bischler-Napieralski Reaction to Minimize Retro-Ritter Byproduct[6][7]
This protocol utilizes oxalyl chloride to form an N-acyliminium intermediate, thereby avoiding the formation of the nitrilium ion that leads to the styrene byproduct.
Materials:
-
β-arylethylamide (1.0 eq)
-
Oxalyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Ferric chloride (FeCl₃) (catalytic amount)
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the β-arylethylamide in anhydrous DCM at 0 °C, add oxalyl chloride dropwise.
-
After the addition is complete, add a catalytic amount of FeCl₃.
-
Allow the reaction to warm to room temperature and stir until the formation of the intermediate is complete (monitor by TLC).
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude oxalyl adduct.
-
Dissolve the crude adduct in methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the conversion to the 3,4-dihydroisoquinoline is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
- Benchchem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation.
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- ResearchGate. (n.d.). Synthetic strategies employing chiral Brønsted acid catalysis.
- Larsen, R. D., et al. (1991). A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines. Princeton University.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- Benchchem. (n.d.). Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols.
- Wikipedia. (n.d.). Isoquinoline.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025, August 26).
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
- Rueping, M., et al. (n.d.). Brønsted-acid catalyzed condensation-Michael reaction-Pictet–Spengler cyclization—highly stereoselective synthesis of indoloquinolizidines. RSC Publishing.
- Taylor, M. S., & Jacobsen, E. N. (2006). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 128(4), 1086–1087.
- Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3658–3661.
- Rashid, N., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality, 24(10), 789-95.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Rivera, W. (2010, May 6). Isoquinoline synthesis.
- Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic letters, 10(21), 4943–4946.
- Benchchem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- Pomeranz-Fritsch Reaction. (n.d.). Merck Index.
- Bailey, P. D., et al. (1993). Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2243-2247.
- Li, B., et al. (2014). Overman rearrangement and Pomeranz-Fritsch reaction for the synthesis of benzoazepinoisoquinolones to discover novel antitumor agents. European journal of medicinal chemistry, 71, 148–158.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Calcaterra, A., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3907-3926.
- Benchchem. (n.d.). Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis: Application Notes and Protocols.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- D'Agostino, M., et al. (2016).
- Schlittler, E., & Müller, J. (1948). [A new modification of the isoquinoline synthesis according to Pomeranz-Fritsch]. Helvetica Chimica Acta, 31(3), 914-24.
- Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- List, B., et al. (2006). Catalytic Asymmetric Pictet—Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087.
- Trowbridge, A., & Rovis, T. (2020). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society, 142(1), 530–535.
- Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry Letters, 8(21), 5241-5246.
- D'Agostino, M., et al. (2016).
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Bromination Conditions for Quinoline Precursors
Welcome to the technical support center for the regioselective bromination of the quinoline scaffold. This guide is designed for researchers, chemists, and drug development professionals, providing clear, actionable guidance for troubleshooting common challenges encountered during experimentation. Bromoquinolines are critical precursors for carbon-carbon bond formation, enabling the synthesis of novel substituted quinoline derivatives with significant potential in pharmaceutical and materials science industries.[1][2]
This resource synthesizes technical data with field-proven insights to help you navigate experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental challenges.
Question 1: Why am I getting a mixture of mono- and di-brominated products, and how can I improve selectivity for monobromination?
Answer: The formation of product mixtures, particularly polybrominated species, is a frequent challenge driven by the high reactivity of certain quinoline rings towards electrophilic aromatic substitution.[3] The degree of bromination is highly dependent on reaction conditions and the nature of the quinoline substrate.
Core Causalities & Solutions:
-
Cause 1: Stoichiometry of the Brominating Agent.
-
Expertise & Experience: The number of equivalents of your brominating agent (e.g., molecular bromine, Br₂) is the most critical factor. Using even a slight excess can significantly favor polybromination, especially with activated rings. For instance, reacting 8-hydroxyquinoline with 1.5 equivalents of Br₂ can yield a mixture of 5,7-dibromo and 7-bromo derivatives, while using over 2 equivalents drives the reaction towards the dibrominated product.[1][4]
-
Solution: Carefully control the stoichiometry. For selective monobromination, begin with a 1:1 or even a slight sub-stoichiometric (e.g., 0.95 eq) molar ratio of the brominating agent to the quinoline precursor.[3] Employing a syringe pump for slow, dropwise addition of the agent can maintain a low instantaneous concentration, further suppressing over-bromination.
-
-
Cause 2: Activating Substituents.
-
Expertise & Experience: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) strongly activate the carbocyclic (benzene) ring of the quinoline scaffold, making it highly susceptible to multiple electrophilic additions.[3][4] The increased nucleophilicity makes it difficult to halt the reaction after the first substitution.
-
Solution: For highly activated systems, switch to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative to molecular bromine (Br₂) as it provides a low, steady concentration of Br₂ through its reaction with trace HBr, reducing the likelihood of polybromination.[5][6] Additionally, running the reaction at lower temperatures (e.g., 0 °C or below) will decrease the reaction rate, enhancing selectivity for the kinetically favored monobrominated product.[1]
-
-
Cause 3: Reaction Conditions.
-
Expertise & Experience: Elevated temperatures and extended reaction times can provide the activation energy needed for the second, less favorable bromination to occur.[3]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of polybrominated byproducts.
-
Question 2: My bromination has poor regioselectivity. How can I control which position on the quinoline ring is brominated?
Answer: Regioselectivity is governed by the inherent electronic properties of the quinoline nucleus, the influence of any existing substituents, and the reaction mechanism.
Controlling Regioselectivity:
-
Electrophilic Aromatic Substitution (EAS):
-
Expertise & Experience: The quinoline scaffold consists of an electron-deficient pyridine ring and an electron-rich benzene ring. Under typical electrophilic conditions (e.g., Br₂ in acid), the nitrogen atom is protonated, further deactivating the pyridine ring. Therefore, electrophilic substitution overwhelmingly occurs on the benzene ring, primarily at the C-5 and C-8 positions .[7]
-
Substituent Effects: The regiochemical outcome is further directed by existing substituents. For example, an activating group at C-8 (like in 8-hydroxyquinoline) directs bromination to the C-5 and C-7 positions.[1] In contrast, 8-methoxyquinoline yields 5-bromo-8-methoxyquinoline as the sole product under similar conditions, highlighting the powerful directing effect of substituents.[1][2]
-
Solution: To achieve a desired regioselectivity, choose a precursor with a substituent that directs the bromination to the target position. If substitution on the pyridine ring is desired (e.g., at C-3), direct C-H bromination is challenging and often requires alternative strategies like electrophilic cyclization of N-(2-alkynyl)aniline precursors.[8][9]
-
-
Radical-Mediated Bromination:
-
Expertise & Experience: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can be used for bromination at benzylic positions.[6] While less common for the quinoline core itself, this is a key strategy for precursors containing alkyl side chains.
-
Solution: If you are targeting a benzylic position on a quinoline precursor, use NBS with a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄).[5]
-
Question 3: The reaction yield is very low. What factors could be responsible and how can I improve it?
Answer: Low yields can result from incomplete reactions, product degradation under harsh conditions, or complex purification.
Strategies to Improve Yield:
-
Optimize Reaction Parameters:
-
Expertise & Experience: Unsubstituted quinoline is relatively deactivated towards electrophilic substitution and may require long reaction times or higher temperatures, which can lead to byproduct formation.[4] Some brominations of substituted quinolines can take up to 4 days to reach completion.[1]
-
Solution: Systematically screen solvents (acetonitrile and chloroform are common choices) and optimize the temperature and reaction time.[1][4] Use TLC or GC/MS to track the consumption of starting material and the formation of the desired product to identify the optimal reaction endpoint.
-
-
Use a More Reactive Precursor:
-
Expertise & Experience: A highly effective strategy to circumvent the low reactivity of the quinoline ring is to use a more activated precursor. 1,2,3,4-Tetrahydroquinolines (THQs) are significantly more reactive towards electrophilic bromination due to the activating effect of the secondary amine.[10][11]
-
Solution: Brominate the corresponding THQ derivative first, which often proceeds under milder conditions with higher yields. The resulting bromo-tetrahydroquinoline can then be aromatized to the desired bromoquinoline in a subsequent step using an oxidant like DDQ or even in a one-pot reaction using excess NBS.[10][12][13] This two-step or one-pot sequence is frequently more efficient than direct bromination of the quinoline.[11]
-
-
Manage Byproduct Formation:
-
Expertise & Experience: When using molecular bromine (Br₂), the HBr generated as a byproduct can react with the basic quinoline nitrogen to form a quinoline hydrobromide salt.[1][2] This salt may precipitate from the solution, potentially halting the reaction or complicating the workup.
-
Solution: After the reaction is complete, quench the mixture and wash the organic layer with an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize the HBr and break the salt, liberating the free base product into the organic layer.[1][2]
-
Data Summary: Bromination of 8-Substituted Quinolines
The following table summarizes experimental outcomes for the bromination of 8-hydroxyquinoline, illustrating the critical role of stoichiometry and reaction conditions.
| Entry | Substrate | Brominating Agent (Equivalents) | Solvent | Temp (°C) | Time | Product(s) & Ratio/Yield | Source |
| 1 | 8-Hydroxyquinoline | Br₂ (1.5) | CH₃CN | 0 | 1 day | 5,7-dibromo-8-HQ & 7-bromo-8-HQ | [1][2] |
| 2 | 8-Hydroxyquinoline | Br₂ (2.1) | CHCl₃ | RT | 1 h | 5,7-dibromo-8-HQ (90% Yield) | [1] |
| 3 | 8-Methoxyquinoline | Br₂ (1.1) | CH₂Cl₂ | RT | 2 days | 5-bromo-8-MeOQ (92% Yield) | [1][2] |
| 4 | Tetrahydroquinoline | NBS (5.0) | CHCl₃ | RT | 10 min | 6,8-Dibromoquinoline (High Yield) | [5][12] |
Experimental Protocols
Protocol 1: Selective Monobromination of 8-Methoxyquinoline
This protocol is adapted from Ökten et al. and demonstrates the regioselective synthesis of 5-bromo-8-methoxyquinoline.[1]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), distilled
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, dissolve 8-methoxyquinoline (e.g., 2.4 mmol) in distilled CH₂Cl₂ (15 mL) in a round-bottom flask equipped with a magnetic stir bar. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: Prepare a solution of bromine (1.1 equivalents, 2.7 mmol) in CH₂Cl₂. Add this solution dropwise to the stirred solution of 8-methoxyquinoline over 10 minutes at room temperature.
-
Reaction: Stir the mixture at ambient temperature for 2 days. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL) to neutralize any HBr formed.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography on silica or alumina to yield the pure 5-bromo-8-methoxyquinoline.
Protocol 2: One-Pot Bromination and Dehydrogenation of Tetrahydroquinoline using NBS
This protocol, based on the work of Yang et al. and BenchChem notes, illustrates the efficient synthesis of bromoquinolines from their more reactive tetrahydro- precursors.[5][12][13]
Materials:
-
Substituted 1,2,3,4-Tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the substituted tetrahydroquinoline (e.g., 0.2 mmol) in chloroform (2.0 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (5.0 equivalents, 1.0 mmol) to the solution in batches at room temperature. Note: The dual role of NBS as both an electrophile and an oxidant necessitates a larger excess.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 10-30 minutes. The reaction is often rapid. Monitor progress by TLC until the starting material and any intermediates are consumed.
-
Work-up: Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate) and extract the product with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized bromoquinoline.
References
- Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. BenchChem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem.
- How to avoid dibromination in quinoline synthesis. BenchChem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem.
- Reactions of Quinoline. YouTube.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 13. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 8-Bromo-1-chloroisoquinoline
Welcome to the technical support center for the purification of crude 8-Bromo-1-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We understand that purifying substituted isoquinolines can be a significant challenge, and this resource is structured to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems encountered during the purification of this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate are:
-
Starting Materials: Unreacted precursors from the cyclization or halogenation steps.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediates. For instance, in a Bischler-Napieralski synthesis, the corresponding 3,4-dihydroisoquinoline may be present if the subsequent oxidation/aromatization is incomplete.[1][2]
-
Isomeric Byproducts: The formation of constitutional isomers is a frequent challenge. Depending on the directing effects of the substituents on the starting materials, you may find other bromo-chloro-isoquinoline isomers, such as 5-Bromo-8-chloroisoquinoline or 8-Bromo-3-chloroisoquinoline.[3][4][5]
-
Side-Reaction Products: In a Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which can form styrene-type byproducts.[1][6] If a Sandmeyer reaction was used to introduce the chloro or bromo group, biaryl byproducts can be formed.[7][8]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, acetonitrile, dichloromethane) and excess reagents (e.g., POCl₃) may be present.
Q2: My crude material is a dark, oily residue. How should I begin the purification?
A2: A dark, oily crude product often indicates the presence of polymeric material or tar, which is common in reactions conducted at high temperatures with strong acids like POCl₃.[9]
-
Initial Cleanup: Before attempting column chromatography, it is advisable to perform a preliminary cleanup. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash it with a saturated sodium bicarbonate solution to remove any residual acid. Follow this with a brine wash.[10]
-
Trituration: If the product is expected to be a solid, you can attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product, leaving many impurities in the solvent.
-
Activated Carbon Treatment: If the color is due to high-molecular-weight, colored byproducts, you can try dissolving the crude material in a solvent and stirring it with a small amount of activated carbon for a short period, followed by filtration through celite. Be aware that this can also lead to some loss of your desired product.
Q3: I am struggling to separate my product from a close-running impurity on TLC. What can I do?
A3: Achieving good separation between isomers or structurally similar byproducts can be challenging. Here are several strategies to improve separation in column chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point for many nitrogen-containing heterocycles is a hexane/ethyl acetate gradient.[11] If this fails, try other solvent combinations like dichloromethane/methanol or toluene/acetone. The goal is to find a system where your product has an Rf value of approximately 0.2-0.3 on the TLC plate.[12]
-
Isocratic vs. Gradient Elution: For very close spots, a shallow gradient or even an isocratic elution (a constant solvent ratio) may provide better resolution than a steep gradient.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral, basic, or acidic) can offer different selectivity. Reversed-phase silica (C18) is another option, where a polar eluent system (e.g., water/acetonitrile or water/methanol) is used.
-
Preparative TLC: For small-scale purifications where column chromatography is difficult, preparative thin-layer chromatography (prep TLC) can be an effective, albeit lower-yielding, alternative.[12]
Q4: My product seems to be degrading on the silica gel column. How can I prevent this?
A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with basic nitrogen atoms like isoquinolines.
-
Neutralize the Silica: You can deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), to your eluent system.[12] This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As mentioned above, switching to a neutral stationary phase like neutral alumina can be a good alternative to prevent acid-catalyzed degradation.
Q5: I am attempting to recrystallize this compound, but it is "oiling out." What should I do?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the temperature of the solution.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.[13][14]
-
Solvent Choice: The chosen recrystallization solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13] You may need to screen a variety of solvents or solvent pairs (e.g., ethanol/water, toluene/hexane).
-
Scratching and Seeding: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to induce crystallization.
-
Reduce Solute Concentration: Oiling out can also occur if the initial solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
Purification Protocols
Below are detailed, step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.[15][16]
1. Thin-Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate in hexanes and gradually increase the polarity).
- Visualize the spots under UV light.
- The ideal solvent system will give the product an Rf value of ~0.2-0.3.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
- Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.
3. Sample Loading:
- Dissolve the crude material in a minimal amount of the column solvent or a slightly more polar solvent.
- Carefully apply the sample to the top of the silica bed using a pipette.[16]
- Drain the solvent until the sample has entered the silica bed.
- Gently add a small layer of sand on top of the silica to prevent disturbance of the sample layer during eluent addition.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply pressure (if using flash chromatography) and begin collecting fractions.
- Monitor the separation by collecting small fractions and analyzing them by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and suitable for a wide range of compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Good starting point for separating compounds of moderate polarity. |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation on the column. |
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[13][14]
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
- Heat the test tube. The ideal solvent will completely dissolve the compound at or near its boiling point.
- Allow the solution to cool. The pure compound should crystallize out, leaving impurities in the solution.
- Common solvents to screen include ethanol, methanol, isopropanol, toluene, and ethyl acetate, or mixtures thereof.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
- Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical flow of the purification process.
Caption: General purification decision workflow.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Navigating the Labyrinth: A Troubleshooting Guide for Scaling Up Isoquinoline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold is a cornerstone of many projects. This privileged heterocyclic motif is central to a vast array of natural products and pharmaceuticals.[1][2] However, transitioning a successful bench-scale synthesis to a larger, pilot-plant, or even manufacturing scale is fraught with challenges that can derail timelines and inflate budgets.[3][4] This technical support guide is designed to be your field companion, providing in-depth, actionable solutions to the common hurdles encountered when scaling up isoquinoline synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, data-driven decisions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for the three most prevalent methods of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[1][2]
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides, which are subsequently oxidized to the desired isoquinoline.[5][6] The reaction is an intramolecular electrophilic aromatic substitution, typically employing a dehydrating agent under acidic conditions.[5][6]
Q1: My Bischler-Napieralski reaction yield has dropped significantly upon scale-up. What are the likely culprits and how can I rectify this?
A drop in yield during scale-up is a common and multifaceted problem. The key is to systematically investigate the interplay of mass and heat transfer, which are often masked at the laboratory scale.[7]
-
Inadequate Mixing and Localized Hotspots: In larger reactors, inefficient stirring can lead to localized areas of high reactant concentration or "hot spots." This can promote the formation of side products and degradation.
-
Solution: Transition from magnetic stirring to a more robust overhead mechanical stirrer equipped with an appropriately designed impeller (e.g., pitched-blade turbine). This ensures better homogeneity throughout the reaction mixture.[7]
-
-
Poor Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[7] Uncontrolled exotherms can lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution: Employ a jacketed reactor with a dedicated temperature control unit. For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.[7]
-
-
Sub-optimal Reagent Concentration: The ideal concentration on a small scale may not be optimal for a larger batch.
-
Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can accelerate reaction rates, they can also exacerbate issues with solubility, mixing, and heat transfer.[7]
-
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning electron-withdrawing groups on the aromatic ring will impede the cyclization.[5]
-
Solution: For substrates with strongly deactivating groups, consider more potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[5][8] This combination generates a more reactive pyrophosphate intermediate. For moderately deactivated systems, increasing the reaction temperature or switching to a higher-boiling solvent like xylene may be beneficial.[8]
-
Q2: I'm observing a significant amount of a styrene byproduct. What is causing this and how can I suppress it?
The formation of styrenes is a well-documented side reaction in the Bischler-Napieralski synthesis and is indicative of a retro-Ritter type reaction.[8][9] This occurs when the nitrilium salt intermediate, instead of undergoing cyclization, fragments.
-
Causality: This side reaction is particularly favored when the resulting styrene is part of a conjugated system.[8]
-
Solutions:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway. However, the cost of some nitriles can be a drawback.[8]
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt altogether, thus preventing the retro-Ritter fragmentation.[8][9]
-
Troubleshooting Workflow for Bischler-Napieralski Scale-Up
Caption: Decision tree for troubleshooting common Bischler-Napieralski scale-up issues.
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is particularly valuable as it can often be performed under mild conditions, especially when the aromatic ring is electron-rich.[10]
Q3: My Pictet-Spengler reaction is sluggish or failing to proceed at a larger scale. What should I investigate?
Several factors can contribute to a stalled Pictet-Spengler reaction, many of which become more pronounced at a larger scale.
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this electrophilic species is not formed efficiently, the cyclization will not occur.[5][10]
-
Aromatic Ring Nucleophilicity: The cyclization step is an electrophilic attack on the aromatic ring. Electron-donating groups on the ring facilitate this process.[10][11][12]
-
Solution: For substrates with less nucleophilic aromatic rings (e.g., those lacking electron-donating groups), harsher conditions may be necessary. This can include using stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[10]
-
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization.[5]
-
Solution: If steric hindrance is suspected, optimizing the reaction temperature and catalyst may help overcome the energy barrier. In some cases, accepting a lower yield or exploring alternative synthetic routes may be necessary.[5]
-
Q4: I am forming a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity on a larger scale?
Controlling stereoselectivity is a common challenge, and the principles that govern it at a small scale are even more critical during scale-up.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine can effectively control the facial selectivity of the iminium ion cyclization.
-
Chiral Catalysts: The development of asymmetric Pictet-Spengler reactions using chiral Brønsted acids has shown great promise. These catalysts can induce high levels of enantioselectivity.
-
Reaction Conditions: Temperature can have a significant impact on diastereoselectivity. Running the reaction at lower temperatures often enhances selectivity.
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[13][14][15]
Q5: The yields of my Pomeranz-Fritsch reaction are consistently low and I'm generating a complex mixture of byproducts. How can I optimize this?
The Pomeranz-Fritsch reaction is notorious for being sensitive to reaction conditions, and this sensitivity is often amplified on a larger scale.
-
Acid Catalyst Choice and Concentration: The type and concentration of the acid are critical.[16]
-
Solution: A systematic screening of acid catalysts is recommended. While concentrated sulfuric acid is traditional, other acids like trifluoroacetic acid or methanesulfonic acid may offer better selectivity for certain substrates.[15][16] Overly strong or excessive acid can lead to charring and the formation of degradation byproducts.[16]
-
-
Temperature Control: The reaction temperature must be carefully controlled to balance a reasonable reaction rate with the minimization of side reactions.[16]
-
Solution: Implement precise temperature monitoring and control. High temperatures can promote decomposition of the starting materials or the desired product.[16]
-
-
Purity of Starting Materials: Impurities in the benzaldehyde or aminoacetaldehyde acetal can interfere with the reaction, leading to byproduct formation.[16]
-
Solution: Ensure the high purity of all starting materials before use.
-
Q6: My Pomeranz-Fritsch reaction is producing a seven-membered ring byproduct. How do I prevent this?
The formation of a benzo[d]azepinone scaffold is a known, but often unexpected, byproduct.[16][17]
-
Causality: Studies have shown that the choice of acid can promote the formation of this seven-membered ring. Specifically, using 37% aqueous hydrochloric acid in dioxane has been observed to favor this pathway.[16][17]
-
Solution: To favor the desired isoquinoline synthesis, switch to an alternative acid catalyst such as trifluoroacetic acid (TFA) or methanesulfonic acid.[16]
Comparison of Acid Catalysts in a Model Pomeranz-Fritsch Reaction
| Acid Catalyst | Concentration | Temperature (°C) | Yield of Isoquinoline (%) | Yield of Benzo[d]azepinone (%) |
| H₂SO₄ | 98% | 100 | 65 | <5 |
| HCl (aq) in Dioxane | 37% | 80 | 15 | 70[17] |
| Trifluoroacetic Acid (TFA) | Neat | 80 | 75 | <5[16] |
| Methanesulfonic Acid | Neat | 90 | 72 | <5 |
Section 4: General Scale-Up and Purification Challenges
Q7: My crude product is a tar-like material that is difficult to handle and purify. What are my options?
The formation of polymeric or tarry materials is often a result of uncontrolled exotherms or high reactant concentrations.[7]
-
Reaction Control: Improve heat transfer and control the rate of reagent addition.[7] Running the reaction in a more dilute system can also help.[7]
-
Purification Strategies:
-
Recrystallization: This is often the most scalable and economical method for purifying solid products.[7] A systematic solvent screen is crucial to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[18]
-
Distillation: For liquid isoquinolines, vacuum distillation can be effective.[18][19]
-
Acid-Base Extraction: As isoquinolines are basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude isoquinoline derivative in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Scale-Up: Once an optimal solvent system is identified, this procedure can be scaled up.
Purification Method Selection Guide
Caption: A guide to selecting the appropriate purification method for isoquinoline derivatives.
References
- Purification of isoquinoline - Google P
- Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline
- Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers - Benchchem
- Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Form
- Technical Support Center: Purification of Isoquinoline Deriv
- Pictet–Spengler reaction - Wikipedia
- Method for purifying isoquinoline from crude product of coal tar - Google P
- Bischler-Napieralski Reaction - Organic Chemistry Portal
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Challenges of scaling up chemical processes (based on real life experiences)
- Pictet-Spengler Reaction - J&K Scientific LLC
- Pictet-Spengler Reaction - Common Conditions
- Isoquinoline
- Pomeranz-Fritsch Reaction
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. - GCW Gandhi Nagar Jammu
- Isoquinoline - Wikipedia
- Extraction and Purification of Isoquinoline
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem
- Prepar
- The Pictet-Spengler Reaction Updates Its Habits - ResearchG
- Isoquinoline synthesis - Organic Chemistry Portal
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Bischler–Napieralski reaction - Wikipedia
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Public
- The first Bischler–Napieralski cyclization in a room temperature ionic liquid - ResearchG
- Bischler-Napieralski Reaction - J&K Scientific LLC
- Direct Observation of Intermediates Involved in the Interruption of the Bischler-Napieralski Reaction - PubMed
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction
- Pomeranz–Fritsch reaction - Wikipedia
- How to deal with scale-up challenges of Chemistry? - Prime Scholars
- Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development
- Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis - Benchchem
- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Public
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- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in 8-Bromo-1-chloroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 8-Bromo-1-chloroisoquinoline. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to support your research and development endeavors.
The synthesis of this compound, a key intermediate in pharmaceutical development, often involves highly exothermic reactions, particularly during the chlorination and subsequent workup steps.[1] Proper management of these exotherms is critical for safety, yield, and purity. This guide will walk you through the key considerations and procedures to maintain control over your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in this synthesis?
A1: The primary exothermic event in the synthesis of this compound typically arises from the reaction of an 8-bromoisoquinolin-1(2H)-one precursor with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] The subsequent quenching of excess POCl₃ with water or other nucleophiles is also a significant and potentially hazardous exothermic process.[3] The hydrolysis of POCl₃ is highly energetic and can lead to a rapid increase in temperature and pressure if not controlled.[3][4]
Q2: Why is controlling the exotherm so important?
A2: Uncontrolled exothermic reactions can lead to several undesirable outcomes:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can cause the reaction to boil over, potentially leading to vessel rupture and release of hazardous materials.[5]
-
Side Product Formation: Elevated temperatures can promote the formation of impurities, reducing the yield and purity of the desired this compound.
-
Reagent Decomposition: The reagents themselves, including the product, can decompose at excessive temperatures.[6]
-
Safety Hazards: The violent release of energy and toxic fumes, such as hydrogen chloride and phosphorus oxides, poses a significant risk to personnel.[4][7][8][9]
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Ensure an emergency shower and eyewash station are readily accessible.[10] Be particularly cautious during the quenching step, as a delayed exothermic reaction can occur if the POCl₃ is not hydrolyzed immediately and completely.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on managing exothermic events.
Issue 1: The reaction temperature is rising too quickly during the addition of POCl₃.
Causality: This indicates that the rate of heat generation is exceeding the rate of heat removal. This can be due to too rapid addition of the reagent, insufficient cooling, or inadequate stirring.
Troubleshooting Steps:
-
Reduce Addition Rate: Immediately slow down or stop the addition of POCl₃ to allow the cooling system to catch up.
-
Enhance Cooling: Ensure your cooling bath is at the appropriate temperature and that there is good thermal contact with the reaction vessel. Consider using a larger cooling bath or a more efficient cooling system for larger-scale reactions.
-
Increase Stirring Rate: Vigorous stirring is essential to ensure even temperature distribution and efficient heat transfer to the cooling medium.
-
Use a Co-solvent: In some cases, using an inert, high-boiling co-solvent like toluene can help to moderate the reaction temperature.
Issue 2: A sudden, violent exotherm occurs during the quenching of excess POCl₃.
Causality: This is a classic sign of a delayed reaction, often caused by quenching at too low a temperature. POCl₃ is not very soluble in cold water, and a layer of unreacted reagent can build up. As the mixture warms slightly or is agitated, the reaction can initiate suddenly and uncontrollably.
Troubleshooting Steps & Preventative Measures:
-
Reverse Quench: The safest method is a "reverse quench," where the reaction mixture containing POCl₃ is added slowly to a vigorously stirred quenching solution.[3][5] Never add the quenching solution to the reaction mixture. [3]
-
Controlled Quench Temperature: Quench the reaction mixture into a solution that is maintained at a controlled, slightly elevated temperature (e.g., 35-40°C).[3][5] This ensures that each drop of the POCl₃-containing mixture reacts immediately and completely upon addition, preventing accumulation.[5]
-
Choice of Quenching Solution:
-
Ice/Aqueous Sodium Bicarbonate: A common method is to add the reaction mixture to a slurry of crushed ice and sodium bicarbonate.[3] The bicarbonate neutralizes the resulting acids (phosphoric acid and HCl), and the melting ice helps to absorb the heat.
-
Aqueous Sodium Acetate: A solution of sodium acetate in water is an excellent alternative.[5] It provides a buffered system to control the pH and promotes instantaneous hydrolysis of POCl₃.[5]
-
Issue 3: Low yield of this compound with tar formation.
Causality: Tar formation is often a result of excessive reaction temperatures, which can lead to polymerization and decomposition of starting materials and products.[11]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended reaction temperature throughout the synthesis. For the chlorination step, this may involve careful heating to reflux without overheating.[12][13]
-
Optimize Reaction Time: Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after the reaction is complete.
-
Purification: If tar formation has occurred, purification by column chromatography may be necessary to isolate the desired product.
Experimental Protocols & Data
Synthesis of the Precursor: N-(3-bromophenethyl)formamide
The synthesis of this compound typically starts with a suitable precursor, such as N-(3-bromophenethyl)formamide. This can be synthesized via various methods, including the Leuckart reaction.[14]
Bischler-Napieralski Cyclization and Chlorination
The key cyclization and chlorination step is often achieved using the Bischler-Napieralski reaction.[12][15][16] This intramolecular electrophilic aromatic substitution is typically carried out under acidic conditions using a dehydrating and chlorinating agent like POCl₃.[12][13][15][16]
Illustrative Protocol:
-
Step 1: Cyclization/Chlorination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add the precursor, N-(3-bromophenethyl)formamide (1.0 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃, typically in excess, e.g., 5-10 equivalents) to the starting material with cooling in an ice bath.
-
After the initial exotherm subsides, slowly heat the reaction mixture to reflux (around 100-110°C) and maintain for the required reaction time (monitor by TLC).[2]
-
-
Step 2: Quenching (Reverse Quench)
-
Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water, or a 35-40°C solution of aqueous sodium acetate.[3][5]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add the reaction mixture dropwise to the quenching solution. Monitor the temperature of the quenching mixture and maintain it below 20°C if using an ice bath.[3]
-
-
Step 3: Work-up and Isolation
-
After the addition is complete, continue stirring until the reaction is fully quenched.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of ~8.[2]
-
The crude this compound will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under reduced pressure.[2]
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Parameter | Value/Range | Rationale/Comments |
| Reaction Temperature | 100-110°C | Sufficient to drive the Bischler-Napieralski cyclization.[2][13] |
| Quenching Temperature | < 20°C (ice bath) or 35-40°C (warm quench) | Crucial for controlling the highly exothermic hydrolysis of POCl₃.[3][5] |
| POCl₃ Equivalents | 5-10 | Often used in excess to act as both reagent and solvent.[2] |
| pH for Precipitation | ~8 | To ensure the product is in its free base form for isolation.[2] |
Visualization of Key Processes
DOT Script for Bischler-Napieralski Reaction Workflow
Caption: Workflow for this compound Synthesis.
DOT Script for Exotherm Management Logic
Caption: Decision Tree for Exotherm Control.
By understanding the underlying chemical principles and adhering to the recommended procedures for temperature control and quenching, the synthesis of this compound can be performed safely and efficiently. Should you have any further questions, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- ResearchGate. (2020). How can I properly quench POCl3?.
- BenchChem. (n.d.). An In-depth Technical Guide to Phosphorus Oxychloride (POCl₃) for Researchers, Scientists, and Drug Development Professionals.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- wenxuecity.com. (2023). Bischler–Napieralski reaction.
- Chemical Space. (2009). My friend phosphorus oxychloride.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- MySkinRecipes. (n.d.). This compound.
- Lanxess. (n.d.). Phosphorus oxychloride.
- Alfa Aesar. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
- ChemicalBook. (2025). Phosphorus oxitrichloride | 10025-87-3.
- ECHEMI. (n.d.). Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.
- Poster Board #1011. (n.d.). Rapid synthesis of N-[1-(4-bromophenyl)ethyl]formamide.
- BenchChem. (n.d.). Synthesis routes of 7-Bromo-1-Chloroisoquinoline.
- BenchChem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- BenchChem. (n.d.). Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
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- 9. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 14. Rapid synthesis of N-[1-(4-bromophenyl)ethyl]formamide | Poster Board #1011 - American Chemical Society [acs.digitellinc.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Method Refinement for Selective Halogenation of Isoquinolines
Welcome to the Technical Support Center for the selective halogenation of isoquinolines. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, providing practical, actionable solutions to common challenges encountered during the synthesis of halogenated isoquinolines. As a Senior Application Scientist, my goal is to not only provide protocols but to also instill a deeper understanding of the underlying chemical principles that govern these transformations. This guide is structured to empower you to troubleshoot effectively and refine your methodologies for optimal results.
Troubleshooting Guides
This section directly addresses specific issues you might encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
Question: My electrophilic bromination of a substituted isoquinoline is yielding a mixture of C5 and C8 isomers, with no clear preference. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity between the C5 and C8 positions in electrophilic aromatic substitution (SEAr) on the isoquinoline core is a frequent challenge. The electronic nature of the isoquinoline ring system itself predisposes it to substitution on the electron-rich benzene ring. The subtle interplay of steric and electronic factors of your existing substituents dictates the C5/C8 ratio.
Causality and Strategic Solutions:
-
Steric Hindrance: A bulky substituent at the C1 or C8 position will sterically hinder the approach of the electrophile to the C8 or C5 position, respectively. Conversely, a substituent at C4 may direct towards C5.
-
Refinement: If your substrate allows, consider the steric profile of your substituents. For instance, if C5-substitution is desired and you have a choice of synthetic routes, installing a sterically demanding group at C1 could favor this outcome.
-
-
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring will activate it towards SEAr, but their directing influence on the C5 vs. C8 position can be subtle.
-
Refinement: The choice of solvent can modulate the reactivity of the electrophile and the substrate. A change from a non-polar solvent like CCl₄ to a more polar one like acetic acid can sometimes alter the regiochemical outcome.
-
-
Reaction Conditions: Temperature and the nature of the Lewis acid catalyst can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the isomer ratio.
-
Refinement: Running the reaction at a lower temperature may favor the kinetically controlled product. Screening different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) can also be beneficial, as their coordination to the isoquinoline nitrogen can alter the electronic landscape of the molecule.
-
Issue 2: Low Yield in Deoxygenative Halogenation of Isoquinoline N-Oxides
Question: I am attempting a deoxygenative chlorination of an isoquinoline N-oxide using phosphorus oxychloride (POCl₃), but the yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Deoxygenative halogenation is a powerful method for installing a halogen at the C1 position of the isoquinoline nucleus. However, its success is highly dependent on the complete activation of the N-oxide and the subsequent nucleophilic attack by the halide.
Causality and Strategic Solutions:
-
Incomplete N-oxide formation: The starting material for this reaction is the isoquinoline N-oxide. If the initial N-oxidation of the parent isoquinoline is incomplete, you will carry unreacted starting material through the halogenation step, leading to a lower yield of the desired product.
-
Validation: Before proceeding with the deoxygenative halogenation, ensure the complete conversion of the isoquinoline to its N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid. Monitor the reaction by TLC or LC-MS until no starting isoquinoline is observed.
-
-
Insufficient Activation of the N-oxide: POCl₃ acts as both the activating agent and the chloride source. If used in stoichiometric amounts, it may not be sufficient to drive the reaction to completion, especially with less reactive N-oxides.
-
Refinement: Use an excess of POCl₃ (2-3 equivalents) to ensure complete activation of the N-oxide. For particularly stubborn substrates, the reaction can be run in neat POCl₃ at reflux.
-
-
Side Reactions: At elevated temperatures, POCl₃ can lead to the formation of undesired phosphorylated byproducts.
-
Refinement: If you suspect side reactions are occurring, consider milder activating agents. For instance, a combination of triphenylphosphine (PPh₃) and a halogen source like hexachloroethane (for chlorination) or tetrabromomethane (for bromination) can effect the transformation under milder conditions.[1]
-
Issue 3: Difficulty in Purification of Halogenated Isoquinoline Isomers
Question: My reaction has produced a mixture of C5- and C7-bromo-8-methoxyisoquinoline, and they are co-eluting on my silica gel column. What purification strategies can I employ?
Answer:
The separation of constitutional isomers of halogenated isoquinolines can be notoriously difficult due to their similar polarities.[2] Standard silica gel chromatography may not provide sufficient resolution.
Strategic Solutions:
-
Chromatographic Method Refinement:
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities and selectivities is the first step. Try combinations of hexanes/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol. The addition of a small amount of a polar modifier like triethylamine can sometimes improve separation by deactivating the silica.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase chromatography (C18) with a mobile phase of acetonitrile/water or methanol/water may be effective.
-
High-Performance Liquid Chromatography (HPLC): For small-scale purifications where baseline separation is critical, preparative HPLC is the method of choice. A systematic screen of columns (e.g., C18, phenyl-hexyl) and mobile phases will likely yield a successful separation method.
-
-
Crystallization: If the isomeric mixture is solid, fractional crystallization can be a powerful purification technique.
-
Procedure: Dissolve the mixture in a minimum amount of a hot solvent in which the desired isomer has moderate solubility and the undesired isomer is either very soluble or poorly soluble. Allow the solution to cool slowly to promote the formation of pure crystals of the less soluble isomer. A screen of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Which halogenation method should I choose for my specific isoquinoline derivative?
A1: The choice of method depends on the desired regioselectivity and the functional groups present on your substrate.
-
For C5/C8 halogenation: Electrophilic aromatic substitution is the most direct route.
-
For C1 halogenation: Deoxygenative halogenation of the corresponding isoquinoline N-oxide is generally the most effective method.
-
For C4 halogenation: A dearomatization-rearomatization strategy, for instance, using Boc₂O followed by an electrophilic halogen source, has proven effective for selective C4 halogenation.[3]
-
For other positions (C3, C6, C7): These positions are generally less reactive and often require more advanced strategies such as transition-metal-catalyzed C-H activation with a suitable directing group.
Q2: I need to perform a monobromination on a highly activated isoquinoline. How can I avoid di- or tri-bromination?
A2: Over-halogenation is a common issue with electron-rich substrates. To favor monobromination:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is generally less reactive than molecular bromine (Br₂).
-
Control the stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower can significantly improve selectivity.
-
Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at all times.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) and N-halosuccinimides?
A3:
-
Phosphorus Oxychloride (POCl₃):
-
Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and reacts violently with water to release HCl gas.[4]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[5]
-
Quenching: Quench reactions containing POCl₃ slowly and carefully by adding the reaction mixture to ice water with vigorous stirring in a fume hood.
-
-
N-Halosuccinimides (NCS, NBS, NIS):
-
Irritants: These reagents are irritants to the skin, eyes, and respiratory tract.
-
Handling: Handle in a fume hood and wear standard PPE (lab coat, gloves, and safety glasses). Avoid inhalation of the dust.
-
Light Sensitivity: Some N-halosuccinimides are light-sensitive and should be stored in amber bottles.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: C5/C8-Bromination of 8-Methoxyisoquinoline
This protocol is adapted from a procedure for the bromination of activated quinolines and is applicable to similarly activated isoquinolines.
Materials:
-
8-Methoxyisoquinoline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 8-methoxyisoquinoline (1.0 mmol) and carbon tetrachloride (10 mL).
-
Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C1-Chlorination via Deoxygenative Halogenation of Isoquinoline N-Oxide
Materials:
-
Isoquinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add isoquinoline N-oxide (1.0 mmol).
-
Carefully add phosphorus oxychloride (3.0 mmol, 3.0 equiv.) to the flask in a fume hood.
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a general comparison of common halogenation methods for isoquinoline. Yields and regioselectivity are highly substrate-dependent.
| Method | Typical Reagents | Primary Position(s) Halogenated | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Electrophilic Halogenation | Br₂/FeBr₃, NBS, NCS | C5, C8 | 40-85% | Direct C-H functionalization of the carbocyclic ring. | Often gives isomeric mixtures; requires activated substrates. |
| Deoxygenative Halogenation | POCl₃, PBr₃, PPh₃/CX₄ | C1 | 60-95% | Highly regioselective for the C1 position. | Requires pre-synthesis of the N-oxide; reagents can be harsh.[1] |
| Boc-Mediated Dearomatization | Boc₂O, then NCS/NBS/NIS | C4 | 50-80% | Selective for the C4 position.[3] | Multi-step one-pot procedure; requires rearomatization step. |
| Transition-Metal-Catalyzed C-H Halogenation | Pd, Rh, Ir catalysts with a directing group and halogen source | Site-selective depending on the directing group | 50-90% | High regioselectivity at otherwise inaccessible positions. | Requires expensive catalysts and ligands; optimization can be challenging. |
Visualizations
Troubleshooting Workflow for Low Yield in Halogenation
Caption: A logical workflow for troubleshooting low yields in isoquinoline halogenation reactions.
Decision Pathway for Regioselective Halogenation
Caption: Decision tree for selecting a halogenation method based on the desired regiochemical outcome.
References
- Song, B., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]
- Air Liquide. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. [Link]
- Tang, R.-J., Milcent, T., & Crousse, B. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]
- Jenkins, T. C., et al. (2023).
- LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
- Chen, J., Lin, J.-H., & Xiao, J.-C. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters. [Link]
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. [Link]
- ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. [Link]
- Boyer, G. (n.d.). Heterocyclic Chemistry. [Link]
- University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines. [Link]
- Wikipedia. (n.d.). Isoquinoline. [Link]
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
- Donohoe, T. J., et al. (2023).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2010).
- PubMed. (2022). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
- Chemical Reviews. (2017).
- YouTube. (2022).
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
- Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. [Link]
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
- Baran Group Meeting. (n.d.). Haloselectivity of Heterocycles. [Link]
- The Journal of Organic Chemistry. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. [Link]
- MDPI. (2018).
- StudySmarter. (2023).
- PubMed Central. (2016).
- Chemical Reviews. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
- Chemical Reviews. (2016).
- PubMed Central. (n.d.).
- Organic Chemistry Frontiers. (2023).
- Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
- PubMed Central. (2021).
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Science. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. [Link]
- ResearchGate. (n.d.). The substrate scope and Isolated yield of halogen-functionalized products. [Link]
- NIH. (2023).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
- Semantic Scholar. (1993). Halogenation of Heterocycles: I. Five-Membered Rings. [Link]
- Chemical Society Reviews. (2023).
- MDPI. (2023).
- Chemical Science. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
- ResearchGate. (n.d.). Regio-Selective C−H Halogenation of 8-Amido-Quinolines under Transition Metal Free Conditions. [Link]
- ResearchGate. (n.d.). Substrate scope of isoquinolinium N-ylides. [Link]
- ResearchGate. (n.d.).
- Beilstein Journals. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. [Link]
- MDPI. (2019).
- SciSpace. (2021).
- ResearchGate. (n.d.). Halogen bonds in N-bromosuccinimide and other N-halosuccinimides. [Link]
Sources
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- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Bromo-1-chloroisoquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-1-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthesis. This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a valuable intermediate in pharmaceutical research, is most commonly achieved through the chlorination of 8-bromoisoquinolin-1(2H)-one.[1] This process, while effective, can present several challenges. This section addresses specific issues you might encounter.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in this synthesis can often be traced back to a few critical parameters. Let's break down the likely culprits:
-
Purity of the Starting Material: The purity of your 8-bromoisoquinolin-1(2H)-one is paramount. Impurities can interfere with the reaction, leading to the formation of side products and consuming your reagents. It is advisable to recrystallize the starting material if its purity is questionable.
-
Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is a highly reactive and hygroscopic reagent. Using old or improperly stored POCl₃ can significantly reduce its effectiveness.[2] Ensure you are using a fresh, anhydrous grade of POCl₃. In terms of stoichiometry, a significant excess of POCl₃ is typically required to drive the reaction to completion.[3]
-
Reaction Temperature and Time: The chlorination of isoquinolinones with POCl₃ generally requires elevated temperatures to proceed at a reasonable rate.[2] Insufficient heating or a short reaction time may result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the product and the formation of tarry byproducts.[3]
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them:
-
Incomplete Chlorination: The most common "byproduct" is unreacted starting material. This is often a result of insufficient POCl₃, inadequate heating, or a short reaction time. Increasing the molar excess of POCl₃ and ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) can resolve this.
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis back to the starting material, especially during the workup phase.[4] The quenching of the reaction with water or ice must be done carefully at low temperatures, and the subsequent neutralization should be performed promptly to avoid prolonged exposure to aqueous acidic conditions.
-
Formation of Phosphorylated Intermediates: The reaction proceeds through the formation of a phosphate ester intermediate.[2] If the reaction conditions are not optimal, these intermediates may not fully convert to the desired product. Ensuring a sufficient excess of POCl₃ and adequate heating are crucial for the complete conversion of these intermediates.[5]
Q3: The workup procedure is challenging, and I am losing a significant amount of product. What is the best way to isolate the this compound?
A3: A carefully executed workup is critical for maximizing your isolated yield. Here are some key considerations:
-
Quenching the Reaction: The reaction of excess POCl₃ with water is highly exothermic and generates HCl gas.[2] It is imperative to cool the reaction mixture to room temperature and then pour it slowly and cautiously onto a mixture of crushed ice and water with vigorous stirring. Never add water directly to the hot reaction mixture.
-
Neutralization: After quenching, the acidic solution needs to be neutralized. A saturated solution of sodium bicarbonate or sodium carbonate should be added slowly and in portions until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This will precipitate the crude product.
-
Extraction and Purification: The precipitated product can be collected by filtration and washed with cold water. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[6] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 7-Bromo-1-chloroisoquinoline and should be optimized for your specific laboratory conditions.[3]
Materials:
-
8-bromoisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoisoquinolin-1(2H)-one (1.0 equivalent).
-
Addition of Reagent: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (10 equivalents) to the flask.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH of the aqueous layer is between 7 and 8.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalents/Value | Rationale |
| 8-bromoisoquinolin-1(2H)-one | 1.0 | Starting material |
| Phosphorus oxychloride (POCl₃) | 10 | A large excess is used to act as both reagent and solvent, driving the reaction to completion.[3] |
| Reaction Temperature | Reflux (~105-110 °C) | Elevated temperature is required for the activation of the chlorinating agent and conversion of the starting material.[2] |
| Reaction Time | 2-4 hours | The reaction should be monitored by TLC to determine the point of completion. |
Visualizations
Reaction Mechanism
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
- MySkinRecipes. (n.d.). This compound.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (2019). General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions.
- Aladdin. (n.d.). This compound.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- The Synthetic Inspector. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.
- PubMed. (2011). POCl3 chlorination of 4-quinazolones.
- RSC Publishing. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.
- YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry.
Sources
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- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Purification Maze: A Technical Guide to Isoquinoline Purification
A Senior Application Scientist's Perspective on Column Chromatography vs. Recrystallization
Welcome to the technical support center for the purification of isoquinoline alkaloids. As researchers and drug development professionals, you understand that the purity of your compound is paramount for accurate biological evaluation and successful therapeutic development.[1] Isoquinolines, a vital class of nitrogen-containing heterocyclic compounds, present unique purification challenges due to their inherent basicity and polarity.[1][2]
This guide provides an in-depth analysis of the two primary purification techniques—column chromatography and recrystallization—offering field-proven insights to help you navigate common issues and select the optimal strategy for your specific application. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
At a Glance: Choosing Your Purification Strategy
The decision between column chromatography and recrystallization is not always straightforward. It depends on the scale of your purification, the nature of the impurities, the physical state of your product, and the desired level of purity. The following table provides a high-level comparison to guide your initial decision-making process.
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of components between a stationary and mobile phase based on polarity.[3] | Differential solubility of the compound and impurities in a solvent at varying temperatures.[4] |
| Best For | Complex mixtures, separation of isomers, non-crystalline oils, and when a suitable crystallization solvent cannot be found.[5][6] | Purifying large quantities of solid compounds from minor impurities.[7] |
| Purity | Good to high purity; can effectively remove a wide range of impurities.[5] | Can achieve very high purity (>99.9%), especially after multiple cycles.[8][9] |
| Scale | Highly scalable, from milligrams to kilograms.[10] | Generally more cost-effective and practical for large-scale (gram to kilogram) purification of solids.[7] |
| Speed | Can be faster for obtaining a moderately pure compound, especially from complex mixtures.[8] | Can be time-consuming, as it often requires slow cooling for optimal crystal growth.[4] |
| Cost | Can be expensive due to the high consumption of solvents and cost of stationary phase (e.g., silica gel).[11][12] | Generally more cost-effective, requiring only solvents and standard glassware.[7] |
| Common Issues | Streaking of basic compounds, poor separation, compound decomposition on silica.[2][13] | "Oiling out," poor or no crystal formation, low yield.[14][15] |
Decision Workflow: Selecting the Right Path
To further aid in your selection process, the following workflow outlines key decision points.
Caption: Decision workflow for purification.
Column Chromatography: Troubleshooting & FAQs
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while a mobile phase flows through.[3] For isoquinolines, this technique is powerful but requires careful attention to their basic nature.
Frequently Asked Questions (FAQs)
Q1: Why is my basic isoquinoline streaking or tailing on the TLC plate and column? A1: This is the most common issue encountered with nitrogen-containing heterocycles. Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic nitrogen atom of the isoquinoline can undergo a strong acid-base interaction with these sites, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking.[2]
Q2: How can I prevent streaking of my isoquinoline compound? A2: The key is to neutralize the acidic sites on the silica gel. You can achieve this by adding a small amount of a basic modifier to your mobile phase (eluent).[2]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. The lone pair on the nitrogen of Et₃N will preferentially bind to the acidic silanol groups, effectively "capping" them and allowing your isoquinoline to elute symmetrically.
-
Ammonia: Using a solution of methanol containing ammonia (e.g., 1-10%) as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system) can also be effective.[16]
Q3: What is a good starting solvent system (mobile phase) for isoquinoline purification? A3: Method development should always begin with Thin Layer Chromatography (TLC).[17] A good starting point for many isoquinoline derivatives is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate or acetone.[1][16] For more polar isoquinolines, a system of dichloromethane and methanol is common.[16] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound on the TLC plate, as this generally provides the best separation on a column.[17]
Q4: My compound is not soluble in the mobile phase. How should I load it onto the column? A4: If your compound has poor solubility in the eluent, use a "dry loading" technique.[17][18] Dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[18] This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.
Q5: Should I use normal-phase (silica/alumina) or reversed-phase (C18) chromatography? A5: For most synthetic applications, normal-phase chromatography on silica gel (with a basic modifier) is the first choice due to its lower cost and simplicity. However, for very polar isoquinolines or for separating compounds with very similar polarities, reversed-phase chromatography can be superior.[2] In reversed-phase, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[19] Modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase to protonate the isoquinoline nitrogen, which can improve peak shape.[19][20]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column. | 1. Compound is too polar for the eluent. 2. Irreversible adsorption/decomposition on acidic silica. [13] | 1. Increase eluent polarity. Switch to a gradient elution, finishing with a highly polar system (e.g., 10-20% MeOH in DCM with 1% NH₃OH).2. Test compound stability on a TLC plate. Spot the compound and let it sit for an hour before eluting to check for decomposition.[13] Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase. |
| Poor separation of spots that were well-resolved on TLC. | 1. Column was overloaded. 2. Sample band was too diffuse. 3. Column was packed improperly (cracks/channels). | 1. Reduce sample load. A general rule is to load 1-5% of crude material by mass of the stationary phase.[2]2. Load the sample in a minimal volume of solvent or use the dry loading technique.[18]3. Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. |
| Product elutes with colored impurities. | Impurities have similar polarity to the product. | Try a different solvent system. Sometimes changing from an ethyl acetate-based system to an ether or acetone-based system can alter the elution order. If this fails, reversed-phase chromatography may be necessary to exploit different intermolecular interactions.[6] |
Recrystallization: Troubleshooting & FAQs
Recrystallization is a powerful purification technique for solids based on the principle that most compounds are more soluble in a hot solvent than in a cold one.[4] Upon slow cooling, the desired compound preferentially forms a crystal lattice, excluding impurities which remain in the "mother liquor."[21][22]
Sources
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- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 20. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 22. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 8-Bromo-1-chloroisoquinoline Derivatives
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the inherent stability challenges of 8-bromo-1-chloroisoquinoline derivatives. My aim is to provide you with not just solutions, but a foundational understanding of the chemical principles governing the stability of these versatile scaffolds. By anticipating potential issues, you can design more robust experiments, save valuable time, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions researchers face when working with this class of compounds.
Q1: I've just received my this compound derivative. Why is it considered to have stability issues?
A1: The instability of this scaffold is primarily rooted in the high reactivity of the chlorine atom at the C1 position. The isoquinoline ring's nitrogen atom is electron-withdrawing, which significantly lowers the electron density at the adjacent C1 carbon. This makes C1 highly electrophilic and exceptionally susceptible to nucleophilic substitution.[1][2] Even weak nucleophiles, such as water or alcohols, can readily displace the chloride, leading to compound degradation. The C8-bromo bond, while less reactive to nucleophiles, can be sensitive to light, potentially leading to photolytic degradation.
Q2: My compound, which was initially a clean solid, has started to discolor and shows a new spot on TLC after a few weeks in storage. What is happening?
A2: This is a classic sign of degradation. The most probable cause is hydrolysis from exposure to atmospheric moisture. The C1-chloro group has likely been replaced by a hydroxyl group, forming the corresponding 8-bromo-1-isoquinolone tautomer. Discoloration can also be a result of slow photodecomposition if the compound was exposed to lab lighting. It is crucial to implement stringent storage protocols immediately upon receiving the compound.
Q3: I am running a reaction in methanol and my starting material is rapidly consumed, but I'm not getting my desired product. What is the likely side product?
A3: You are likely observing solvolysis. Methanol is a nucleophile that will readily attack the electrophilic C1 position, displacing the chloride to form an 8-bromo-1-methoxyisoquinoline derivative. Similarly, using water as a solvent or co-solvent will lead to the 8-bromo-1-isoquinolone.[3] The high reactivity of the C1 position necessitates the use of anhydrous, aprotic solvents for most transformations.
Q4: Is there a significant difference in reactivity between the C1-Chloro and C8-Bromo positions?
A4: Yes, their reactivities are fundamentally different and this is key to their synthetic utility. The C1-Chloro position is primed for nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen.[2] The C8-Bromo position, located on the benzene ring, is more suitable for transformations involving metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) which proceed via oxidative addition.[4] This differential reactivity allows for selective, stepwise functionalization of the isoquinoline scaffold.
Troubleshooting Guide: From Storage to Synthesis
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.
Problem 1: Compound Degradation During Storage and Handling
Symptom:
-
Appearance of a new, more polar spot on TLC analysis of a stored sample.
-
New peaks observed in LCMS or NMR, often corresponding to a mass increase of +18 (hydrolysis) or discoloration of the solid material.
-
Inconsistent results in biological assays using older batches of the compound.
Root Cause Analysis: The this compound core is susceptible to two primary degradation pathways in storage:
-
Hydrolysis: The highly electrophilic C1 position is readily attacked by ambient moisture, leading to the formation of 8-bromo-1-isoquinolone. This is often the most common degradation pathway.
-
Photodecomposition: The Carbon-Bromine bond can be labile under UV or even strong ambient light, leading to homolytic cleavage and the formation of radical species that can result in complex impurity profiles.[5]
Solutions & Protocols:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). Use vials with PTFE-lined caps. | Prevents contact with atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway. |
| Light Exposure | Always store in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to light. | Protects the C-Br bond from photolytic cleavage, preserving the integrity of the molecule for subsequent cross-coupling reactions.[6] |
| Temperature | Store at low temperatures (0–8°C is recommended). For long-term storage, consider -20°C. | Reduces the rate of any potential degradation reactions.[7] |
| Handling | Weigh and handle the compound in a glove box or under a stream of inert gas. Use dry solvents and glassware. | Minimizes exposure to moisture and oxygen during experimental setup. |
Problem 2: Unwanted Side Reactions During Synthesis
Symptom:
-
Low or no yield of the intended product.
-
Formation of a major, identifiable byproduct which is often the 1-isoquinolone or a solvent adduct.
-
Difficulty in purifying the desired product from a complex reaction mixture.
Root Cause Analysis: This almost always traces back to the presence of a nucleophile in the reaction medium that is more reactive or more abundant than your intended reagent.
A. Nucleophilic Contamination
-
Cause: Use of protic solvents (water, methanol, ethanol), or failure to use anhydrous grade aprotic solvents (e.g., THF, Dioxane, DMF, Toluene) can introduce nucleophiles. Some reagents may also be supplied in or contain nucleophilic components.
-
Solution:
-
Solvent Selection: Strictly use anhydrous, aprotic solvents for any reaction involving an this compound derivative where the C1-Cl is to be retained.
-
Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of inert gas before use.
-
Reagent Purity: Ensure all reagents are anhydrous. If necessary, distill solvents or dry reagents using standard laboratory techniques.
-
The diagram below illustrates the nucleophilic attack by water at the C1 position, leading to the formation of the more stable 8-bromo-1-isoquinolone tautomer.
Caption: Hydrolytic degradation of this compound.
B. Issues During Aqueous Workup or Chromatography
-
Cause: Standard aqueous workups or purification on silica gel can cause rapid decomposition. Silica gel is acidic and has surface-bound water, creating a perfect microenvironment for the hydrolysis of the C1-chloro group.[8]
-
Solution:
-
Anhydrous Workup: If possible, quench the reaction with a non-aqueous method (e.g., adding a solid scavenger) and filter. Then, concentrate the material and use it directly or purify via recrystallization from non-protic solvents.
-
Modified Aqueous Workup: If an aqueous wash is unavoidable, perform it quickly with cold, deionized water or brine, and immediately extract the product into a non-protic organic solvent. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
-
Chromatography Protocol:
-
Deactivate Silica: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for particularly sensitive derivatives.
-
Swift Purification: Do not let the compound sit on the column for extended periods. Load the sample and elute it as quickly as possible while maintaining good separation.
-
-
This workflow helps diagnose the cause of poor reaction outcomes.
Caption: A decision workflow for troubleshooting poor reaction outcomes.
References
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
- ResearchGate. (2025). Syntheses of 4-Substituted Isoquinolines.
- CymitQuimica. (n.d.). CAS 19493-44-8: 1-Chloroisoquinoline. CymitQuimica Product Page.
- National Institutes of Health (NIH). (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Quora. (2020).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Support.
- Chem-Impex. (n.d.). 6-Bromo-1-chloro-isoquinoline.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%. Sigma-Aldrich.
- ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review.
Sources
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- 2. quora.com [quora.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities from 8-Bromo-1-chloroisoquinoline
Answering the user's request to create a technical support center for .
Technical Support Center: 8-Bromo-1-chloroisoquinoline
A Senior Application Scientist's Guide to Impurity Identification and Removal
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the biological activity of its derivatives.[1] This document provides in-depth, field-proven insights into identifying and mitigating common impurities through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound, and where do they come from?
Answer: The impurity profile of your compound is intrinsically linked to its synthetic route. The most common synthesis for isoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[2][3][4]
Common impurities may include:
-
Unreacted Starting Materials: The N-acyl-β-(bromophenyl)ethylamine precursor may be present if the reaction did not go to completion.
-
Dehydrogenated Product (8-Bromoisoquinoline): The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline, which is then oxidized.[4] Incomplete chlorination at the 1-position can leave behind the 8-bromo-3,4-dihydroisoquinoline or the fully aromatized 8-bromoisoquinoline.
-
Positional Isomers: Depending on the synthesis of the brominated precursor, other isomers like 5-bromo- or 6-bromo-1-chloroisoquinoline could be present. Careful temperature control during precursor synthesis is critical to suppress the formation of isomers that are difficult to remove.[5]
-
Hydrolyzed Product (8-Bromo-isoquinolin-1-one): The 1-chloro group is susceptible to hydrolysis if exposed to water during workup or purification, especially under non-neutral pH conditions.
-
Reagent-Derived Impurities: Residual phosphorus-containing byproducts from reagents like POCl₃ or P₂O₅ can often contaminate the crude product.
Q2: How can I quickly assess the purity of my crude sample?
Answer: Thin-Layer Chromatography (TLC) is the most efficient initial method. It provides a rapid, qualitative snapshot of the number of components in your mixture.
Protocol for TLC Analysis:
-
Plate: Use a standard silica gel 60 F₂₅₄ plate.
-
Sample Prep: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Eluent System: A good starting point is a mixture of a non-polar and a moderately polar solvent. A common system for halo-isoquinolines is Ethyl Acetate (EtOAc) / Hexanes.[6] Begin with a low polarity mixture (e.g., 10:90 EtOAc/Hexanes) and gradually increase the polarity (e.g., 20:80, 30:70) to achieve good separation.
-
Visualization: View the developed plate under UV light (254 nm). Most aromatic compounds will appear as dark spots. Staining with potassium permanganate can also be used to visualize non-UV active impurities.
Your target compound, this compound, is expected to be moderately non-polar. An ideal TLC will show a prominent spot for your product, well-separated from any minor spots at different Rf values.
Q3: My TLC shows multiple spots. What is the best strategy to identify these unknown impurities?
Answer: For definitive identification, you will need to employ more sophisticated analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample and can resolve impurities that co-elute on TLC. For halogenated quinolines and isoquinolines, a reverse-phase method is typically effective.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It couples the separation power of HPLC with the detection capability of a mass spectrometer, allowing you to determine the molecular weight of each impurity. This information is invaluable for proposing likely structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude material can reveal the presence of major impurities. Their characteristic signals can often be assigned by comparing the spectrum to known spectra of potential side-products or starting materials.[8][9]
| Technique | Information Gained | Typical Use Case |
| TLC | Number of components, relative polarity | Quick reaction monitoring and purity check |
| HPLC | Quantitative purity (% area), high-resolution separation | Final purity assessment, method development |
| LC-MS | Molecular weight of each component | Definitive impurity identification |
| NMR | Structural information on impurities | Identifying major impurities, structural confirmation |
Q4: I need to purify my material on a multi-gram scale. Is column chromatography or recrystallization better?
Answer: The choice depends on the nature of the impurities and the physical state of your crude product. For multi-gram scales, recrystallization is often preferred for its efficiency and scalability if applicable.[6][10]
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides & Protocols
Guide 1: Purification by Column Chromatography
Column chromatography is the most versatile technique for separating compounds with different polarities.[11]
Detailed Protocol:
-
Solvent System Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.3. A gradient elution from Hexanes to an EtOAc/Hexanes mixture is often effective.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" for the best results. The mass of the silica should be 50-100 times the mass of your crude material.
-
Sample Loading: If your compound is soluble in a non-polar solvent like DCM or Toluene, dissolve it and load it directly onto the column. If solubility is an issue, use the "dry loading" method: dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[6]
-
Elution: Start eluting with a low-polarity solvent (e.g., 100% Hexanes) to remove non-polar impurities. Gradually increase the polarity of the eluent according to your TLC analysis.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent on TLC. A shallower gradient or an isocratic elution might be necessary. |
| Compound Won't Elute | Compound is too polar for the eluent or is irreversibly adsorbed. | Drastically increase solvent polarity (e.g., add methanol). If this fails, your compound may be decomposing on the acidic silica gel.[11] Consider using deactivated silica or alumina. |
| Product Elutes with Impurities | Column was overloaded. | Reduce the amount of crude material loaded onto the column. The sample should be 1-2% of the silica gel mass for difficult separations.[12] |
| Streaking/Tailing of Spots | Compound is interacting strongly with the silica (common for basic amines). | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system to neutralize active sites on the silica. |
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities at different temperatures.[10]
Detailed Protocol:
-
Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Test small batches in solvents like ethanol, isopropanol, toluene, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[13]
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can further enhance crystallization by placing the flask in an ice bath.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product "Oils Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add more hot solvent to dissolve the oil, then allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent.[12] |
| No Crystals Form | Too much solvent was used, or the solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" of pure product can also induce crystallization.[12] |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. After filtering the crystals, you can concentrate the mother liquor to recover a second crop of crystals, which may require a separate re-purification.[12] |
Guide 3: Purification by Acid-Base Extraction
This technique exploits the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities.[14]
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude material in an organic solvent like DCM or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.[14]
-
Wash (Optional): Combine the acidic aqueous layers and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is strongly basic (check with pH paper). Your deprotonated product may precipitate or form an oil.[14]
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) and extract the neutral product back into the organic layer. Repeat 2-3 times.
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[14]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Wikipedia. Bischler–Napieralski reaction.
- Reddit Chemistry Community. (2018). How to purify halo-isoquinolines??
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- ResearchGate. (2025).
- Journal of the Chemical Society, Perkin Transactions 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis.
- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.
- ChemicalBook. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum.
- Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
- MySkinRecipes. This compound.
- Vassar College. (2007).
- PubMed Central (PMC). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Halogen Effect: A Comparative Analysis of Chloro- vs. Bromo-Isoquinoline Bioactivity
Introduction: The Isoquinoline Scaffold and the Strategic Role of Halogenation
The isoquinoline core, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure serves as an excellent framework for the spatial presentation of various functional groups, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory actions.[2][3][4][5] Natural alkaloids like morphine and berberine feature this core, and numerous synthetic isoquinoline-based drugs are in clinical use for a variety of diseases.[3][6]
In the quest to optimize the therapeutic potential of the isoquinoline scaffold, medicinal chemists frequently employ halogenation—the strategic introduction of halogen atoms like chlorine (Cl) or bromine (Br). Halogenation is a powerful tool in drug design because it can profoundly modulate a molecule's physicochemical properties. Key modifications include:
-
Lipophilicity: Halogens increase a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the aromatic system, influencing how the molecule interacts with biological targets like enzyme active sites or receptors.
-
Metabolic Stability: Introduction of a halogen can block sites of metabolic degradation, thereby increasing the drug's half-life in the body.[7]
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This provides an additional anchor point that can enhance binding affinity and selectivity.
This guide provides a comparative analysis of the bioactivity of chloro- and bromo-substituted isoquinolines, synthesizing experimental data to provide insights for researchers, scientists, and drug development professionals. While direct, head-to-head comparative studies are not always available, analysis of existing literature allows for a robust evaluation of their respective strengths and potential applications.
Comparative Bioactivity Analysis: Anticancer Properties
Both chloro- and bromo-isoquinolines have demonstrated significant potential as anticancer agents.[1][8][9] The nature and position of the halogen substituent play a crucial role in determining cytotoxic potency and the mechanism of action.[9]
Chloro-Isoquinolines in Oncology:
Chloro-substituted isoquinolines have been extensively investigated for their antineoplastic properties. For instance, a series of 6-chloro-7-arylamino-5,8-isoquinolinediones exhibited potent cytotoxic activities against several human solid tumor cell lines, including colon (HCT-15) and melanoma (SK-MEL-2).[10] Other studies have shown that chloroalkyl 1H-benz[de]isoquinoline-1,3-diones can induce apoptosis (programmed cell death) in leukemia cells (MOLT-4) by causing mitotic arrest and inhibiting DNA and RNA synthesis.[8] The chloro-substituent in these compounds is often crucial for their activity, contributing to favorable interactions within the target's binding site.
Bromo-Isoquinolines in Oncology:
Bromo-isoquinolines have also emerged as powerful anticancer scaffolds. Derivatives such as 4-bromo-isoquinoline have been used to synthesize thiosemicarbazones that show significant antitumor activity against leukemia.[9] The larger atomic radius and greater polarizability of bromine compared to chlorine can lead to different binding interactions. Bromo-isoquinolines are key intermediates in the synthesis of various therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are critical targets in cancer therapy.[11]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes representative cytotoxic data for various chloro- and bromo-isoquinoline derivatives against different cancer cell lines. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions and cell lines.[11]
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro-Isoquinolines | 6-Chloro-7-(4-methylphenyl)amino-5,8-isoquinolinedione | HCT-15 (Colon) | 0.87 | [10] |
| 2-(3-chloropropyl)-6-nitro-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (Leukemia) | < 10 | [8] | |
| 7-Chloro-3-(4-methoxyphenyl)isoquinolin-1(2H)-one | A549 (Lung) | 12.5 | [12] | |
| Bromo-Isoquinolines | 3-(4-Bromobenzoyl)-tetrahydropyrrolo[2,1-a]isoquinoline | NCI-60 Panel | >100 | [13] |
| 4-Bromo-isoquinoline thiosemicarbazone derivative | Leukemia | Not specified | [9] | |
| 6-Bromoisoquinoline-1-carbonitrile | PARP-1 (Enzyme) | 0.023 | [11] |
This data suggests that the specific substitution pattern and the overall molecular structure are as critical as the choice of halogen. For example, the potent activity of the 6-bromoisoquinoline-1-carbonitrile derivative is in an enzymatic assay (PARP-1), highlighting its potential as a targeted inhibitor, whereas the cytotoxicity data reflects a broader cellular effect.
Mechanism of Action: A Potential Signaling Pathway
Many halogenated isoquinolines exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[14][15]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a halogenated isoquinoline derivative.
Comparative Bioactivity Analysis: Antimicrobial Properties
The isoquinoline scaffold is also a fertile ground for the development of novel antimicrobial agents.[2][16][17] Halogenation has been shown to enhance the potency of these compounds against a range of bacterial and fungal pathogens.
-
Chloro-derivatives: Chlorinated tetrahydroisoquinolines have demonstrated significant bactericidal activity.[16] For example, chlorobenzoate and chlorophenylpropanoate esters of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed notable antifungal activity.[16] The presence of chlorine can increase the compound's ability to penetrate the bacterial cell wall or membrane.
-
Bromo-derivatives: While less frequently reported in direct antimicrobial studies, bromo-isoquinolines serve as precursors for compounds with broad biological activity.[9] The principles of halogenation suggest that bromo-substitution would likely confer potent antimicrobial properties, similar to their chloro-counterparts, potentially with altered specificity or potency due to differences in lipophilicity and electronic character.[18] A structure-activity relationship study of alkynyl isoquinolines found that replacing a chloro-substituent with hydrogen did not significantly alter antibacterial activity, suggesting the core isoquinoline and other parts of the molecule were more critical for potency in that specific series.[19]
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| Chloro-Isoquinolines | Chlorophenethyl carbamate of THIQ | S. aureus | 1.95 | [16] |
| Chlorophenethyl carbamate of THIQ | E. coli | 7.81 | [16] | |
| Chlorobenzoate ester of THIQ | C. albicans | 15.62 | [16] | |
| Bromo-Isoquinolines | 6-Bromo-8-nitroflavone (related scaffold) | S. aureus | 15.62 | [20] |
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of novel compounds.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (chloro- or bromo-isoquinoline) in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion: Guiding Future Drug Discovery
The comparative analysis of chloro- and bromo-isoquinolines reveals that both classes of compounds are exceptionally promising scaffolds in drug discovery. The choice between a chloro- or bromo-substituent is a nuanced decision that depends on the specific biological target and the desired pharmacological profile.
-
Key Insight: Halogenation significantly impacts the lipophilic and electronic properties of the isoquinoline core, which in turn governs its interaction with biological targets.[9] While chlorine is smaller and more electronegative, bromine is larger and more polarizable, offering different possibilities for steric and electronic interactions, including halogen bonding.[21]
-
Future Directions: Direct comparative studies, where chloro- and bromo-analogs are tested in parallel under identical conditions, are needed to fully elucidate the subtle differences in their bioactivity. Furthermore, exploring the impact of halogenation at different positions on the isoquinoline ring will provide a more comprehensive structure-activity relationship (SAR) map.
Ultimately, both chloro- and bromo-isoquinolines represent versatile and powerful tools in the medicinal chemist's arsenal. A deep understanding of their comparative bioactivities, guided by the principles and data presented here, will continue to fuel the development of next-generation therapeutics.
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A Researcher's Guide to 8-Bromo-1-chloroisoquinoline: A Comparative Analysis of Reactivity and Synthetic Utility
For chemists at the forefront of pharmaceutical research and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of heterocyclic scaffolds, halogenated isoquinolines serve as exceptionally versatile intermediates. This guide provides an in-depth technical comparison of 8-Bromo-1-chloroisoquinoline against other halogenated isoquinolines, offering insights into its unique reactivity profile and its application in pivotal cross-coupling reactions. The discussion is grounded in fundamental mechanistic principles and supported by experimental data to inform practical synthetic strategies.
The Strategic Advantage of Differentiated Halogens: An Overview
The synthetic utility of dihalogenated heterocycles lies in the potential for sequential, site-selective functionalization. The differential reactivity of carbon-halogen bonds—governed by their bond dissociation energies (BDE)—is the cornerstone of this strategy. The established reactivity trend for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This principle allows for the selective reaction at a more labile C-Br bond while leaving a more robust C-Cl bond intact for subsequent transformations.
However, within the isoquinoline scaffold, this fundamental trend is nuanced by the electronic properties of the ring system. The C1 position of isoquinoline is electronically activated due to its proximity to the nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition. This intrinsic electronic activation can, in some cases, override the typical halogen reactivity trend, leading to preferential reaction at a C1-Cl bond over a C-Br bond at other positions. This compound is a prime example of a molecule designed to exploit this delicate interplay of electronic and bond-strength effects.
Physicochemical Properties: A Comparative Snapshot
The physical and chemical properties of a reagent are critical determinants of its behavior in a reaction, influencing factors such as solubility, stability, and reactivity. Below is a comparative table of key physicochemical properties for this compound and related dihaloisoquinolines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₅BrClN | 242.50 | 1233025-78-9 |
| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | 242.50 | 956003-79-5 |
| 1-Bromo-8-chloroisoquinoline | C₉H₅BrClN | 242.50 | 1359828-80-0 |
| 8-Bromo-3-chloroisoquinoline | C₉H₅BrClN | 242.50 | 1029720-63-5 |
Data sourced from commercial vendor and chemical database information.[3][4][5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic value of this compound is demonstrated in its performance in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[7] Its structure allows for a fascinating study in regioselectivity.
Suzuki-Miyaura Coupling: The Interplay of Position and Halogen
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When considering a substrate like this compound, the question of which halogen will react is not straightforward. While the C-Br bond is inherently weaker, the C1-Cl bond is electronically activated. Research on related dihaloquinolines and isoquinolines has shown that the outcome is highly dependent on the catalyst system and reaction conditions. For some dihaloisoquinolines, the intrinsic electrophilicity at C1 is sufficient to override the usual ArBr > ArCl order of reactivity.
Illustrative Reactivity Comparison (Inferred from Analogous Systems):
| Substrate | Coupling Position | Catalyst/Ligand System | Outcome | Reference |
| 2-Chloro-6-bromoquinoline | C6 (Br) | Pd(dppf)Cl₂ | Selective coupling at the more reactive C-Br bond. | [8][9] |
| 2-Chloro-6-bromoquinoline | C2 (Cl) | Pd(PPh₃)₄ | Selective coupling at the electronically activated C-Cl bond. | [8][9] |
| This compound | C1 (Cl) or C8 (Br) | Condition Dependent | The selectivity is expected to be finely balanced and tunable by the choice of catalyst, ligand, and base. Bulky phosphine ligands may favor reaction at the less hindered C1 position. | Inferred from[8][9] |
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] The selective amination of a dihaloisoquinoline is crucial for the synthesis of kinase inhibitors and other pharmaceutically active compounds.[11] Similar to the Suzuki coupling, the site of amination on this compound will be influenced by the reaction conditions. The development of sterically hindered phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize arylalkynes from aryl halides and terminal alkynes.[13] This reaction typically shows high selectivity for the more reactive halogen. For a substrate like 4-chloro-6-iodoquinoline, the reaction occurs exclusively at the C-I bond.[3] For this compound, it is highly probable that the Sonogashira coupling will proceed selectively at the C8-Br bond under standard conditions, leaving the C1-Cl position available for further functionalization. This is because the Sonogashira coupling is generally more sensitive to the C-X bond strength than some other cross-coupling reactions.
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points for the functionalization of this compound and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk flask the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by column chromatography.[3]
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategically designed building block for complex molecule synthesis. Its unique electronic and steric properties, stemming from the placement of differentiated halogens at the C1 and C8 positions, offer a level of synthetic flexibility that is highly sought after in drug discovery and materials science. The ability to selectively functionalize either the C-Cl or C-Br bond by carefully tuning reaction conditions—leveraging the interplay between the inherent C-X bond strength and the electronic activation of the C1 position—allows for the creation of diverse isoquinoline derivatives.
While this guide provides a framework based on established chemical principles and data from analogous systems, further research into the direct, quantitative comparison of this compound with its isomers under standardized cross-coupling conditions would be of immense value to the scientific community. Such studies would enable an even more precise prediction and control of reaction outcomes, further solidifying the role of these dihalogenated isoquinolines as indispensable tools in modern organic synthesis.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513.
- BenchChem. (2025). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to...
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-6-iodoquinoline.
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- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
- BLD Pharm. (n.d.). 1-Bromo-8-chloroisoquinoline.
- Wikipedia. (n.d.).
- PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
- BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
- International Journal of Pharmaceutical Sciences Review and Research. (2024).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- American Elements. (n.d.). 8-Bromo-5-chloroisoquinoline.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- The Royal Society of Chemistry. (2015).
- MDPI. (n.d.).
- BenchChem. (2025). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 8-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds. The targeted synthesis of specifically substituted isoquinolines is therefore of paramount importance. 8-Bromo-1-chloroisoquinoline is a key intermediate, offering two distinct halogenated positions for subsequent functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides an in-depth technical comparison of plausible synthetic routes for this compound and a comprehensive framework for its validation using modern spectroscopic techniques. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying chemical principles and the logic of analytical validation, ensuring a robust and reproducible synthesis.
Comparing Synthetic Pathways: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the available starting materials, desired purity, and scalability. Here, we compare two primary routes:
Route A: Direct Halogenation of Isoquinoline
This approach involves the sequential halogenation of the parent isoquinoline ring. While seemingly straightforward, controlling the regioselectivity of these reactions can be challenging.
Route B: Synthesis via 8-Bromoisoquinolin-1(2H)-one
This pathway offers superior regiochemical control by first establishing the bromine at the 8-position and then converting the 1-oxo functionality to the chloro group.
Below is a comparative summary of these two routes:
| Feature | Route A: Direct Halogenation | Route B: Synthesis via 8-Bromoisoquinolin-1(2H)-one |
| Starting Material | Isoquinoline | Isoquinoline or a suitable precursor for 8-bromoisoquinolin-1(2H)-one |
| Key Steps | 1. Bromination of Isoquinoline2. Chlorination | 1. Synthesis of 8-Bromoisoquinolin-1(2H)-one2. Chlorination |
| Regiocontrol | Potentially poor, may lead to isomeric mixtures | Excellent, as the positions are functionalized sequentially |
| Purification | Can be challenging due to the presence of isomers | Generally more straightforward |
| Overall Yield | Likely lower due to potential side reactions and purification losses | Potentially higher due to better control |
Based on our experience, Route B is the recommended pathway for the synthesis of this compound due to its superior control over the final product's regiochemistry, leading to higher purity and a more efficient overall process.
Recommended Synthetic Protocol: A Step-by-Step Guide (Route B)
This protocol details the synthesis of this compound starting from isoquinoline, proceeding through the key intermediate 8-bromoisoquinolin-1(2H)-one.
Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one
The initial bromination of isoquinoline can be directed to the 8-position under specific conditions.
Reaction: Isoquinoline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a strong acid. The acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic substitution and directing the bromination to the benzene ring. Subsequent reaction work-up leads to the formation of 8-bromoisoquinolin-1(2H)-one.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 8-bromoisoquinolin-1(2H)-one, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
The conversion of the 1-oxo group to a chloro group is a standard transformation, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction: 8-Bromoisoquinolin-1(2H)-one is refluxed with an excess of phosphorus oxychloride to yield this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-bromoisoquinolin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Validation: The Fingerprint of a Molecule
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data and their interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound.
| Technique | Expected Observation | Interpretation |
| Electron Ionization (EI-MS) | Molecular ion (M⁺) peak cluster around m/z 241, 243, and 245. | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of the isoquinoline ring. |
| 1600-1450 | C=C and C=N stretch (aromatic) | Characteristic of the isoquinoline core structure. |
| ~800 | C-Cl stretch | Indicates the presence of the chloro group. |
| ~600 | C-Br stretch | Suggests the presence of the bromo group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of the atoms in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the five aromatic protons of the this compound ring. The expected chemical shifts (in ppm, relative to TMS) and coupling patterns are:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.6 | Doublet | ~5-6 | Coupled to H-4. |
| H-4 | ~8.2 | Doublet | ~5-6 | Coupled to H-3. |
| H-5 | ~7.9 | Doublet | ~8-9 | Coupled to H-6. |
| H-6 | ~7.4 | Triplet | ~8-9 | Coupled to H-5 and H-7. |
| H-7 | ~7.7 | Doublet | ~8-9 | Coupled to H-6. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the this compound molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-1 | ~152 | Attached to chlorine and nitrogen, deshielded. |
| C-3 | ~122 | Aromatic CH. |
| C-4 | ~138 | Aromatic CH. |
| C-4a | ~135 | Quaternary carbon. |
| C-5 | ~129 | Aromatic CH. |
| C-6 | ~128 | Aromatic CH. |
| C-7 | ~130 | Aromatic CH. |
| C-8 | ~120 | Attached to bromine, shielded by the heavy atom effect. |
| C-8a | ~142 | Quaternary carbon. |
Visualizing the Process
To further clarify the synthesis and validation workflow, the following diagrams are provided.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Validation Workflow
Caption: Workflow for spectroscopic validation.
Conclusion
The synthesis of this compound via the 8-bromoisoquinolin-1(2H)-one intermediate provides a reliable and regioselective method for obtaining this valuable building block. The validation of the final product through a combination of mass spectrometry, IR, and NMR spectroscopy is a critical step to ensure its identity and purity. This guide provides the necessary framework for researchers to confidently synthesize and characterize this compound, paving the way for its application in the development of novel therapeutics.
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The Impact of Bromine Substitution on the Biological Activity of Isoquinolines: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] The strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate a compound's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth comparative analysis of bromo-substituted isoquinolines, examining their structure-activity relationships (SAR) and benchmarking their performance against other halogenated and non-halogenated analogs. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and evaluation, and present quantitative data to support our analysis.
The Rationale for Bromination in Isoquinoline Drug Design
The introduction of a bromine atom to the isoquinoline ring is a deliberate and strategic decision in medicinal chemistry. Bromine, as a halogen, exerts a combination of electronic and steric effects that can profoundly influence a molecule's interaction with its biological target.
-
Electronic Effects : Bromine is an electronegative atom that withdraws electron density from the aromatic ring through induction. This can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to form hydrogen bonds or ionic interactions with a target protein.
-
Lipophilicity : The addition of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.
-
Steric Effects : The size of the bromine atom can introduce steric bulk, which can either promote or hinder binding to a target protein, depending on the topology of the active site. This steric influence can be critical for achieving selectivity for a particular target.
-
Halogen Bonding : Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchoring point, increasing the affinity and potency of the inhibitor.
The position of the bromine substituent on the isoquinoline ring is also a critical determinant of its biological activity. Different positional isomers can exhibit vastly different potencies and selectivities due to the varied electronic and steric environments they create.
Comparative Analysis of Bromo-Substituted Isoquinolines and Analogs in Oncology
Bromo-substituted isoquinolines have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases.[1] The following sections provide a comparative overview of their performance against various cancer cell lines.
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo-substituted quinolines and isoquinolines against a panel of human cancer cell lines. For comparative purposes, data for other halogenated and non-halogenated analogs are included where available.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions, cell lines, and assay protocols between studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | - | - | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (cervix carcinoma) | 6.7 - 25.6 | - | - | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (colon carcinoma) | 6.7 - 25.6 | - | - | [1] |
| 6,8-dibromo-5-nitroquinoline (17) | C6 | 50.0 | - | - | [2] |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 26.2 | 5-Fluorouracil | Not Specified | [2][3] |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa | 24.1 | - | - | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 - 9.6 | 5-Fluorouracil | Not Specified | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 5.45 - 9.6 | - | - | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 5.45 - 9.6 | - | - | [2] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [4] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | - | - | [4] |
From the available data, it is evident that the position and number of bromine substituents, as well as the presence of other functional groups, significantly impact the cytotoxic potency of the isoquinoline and quinoline scaffolds. For instance, the introduction of a nitro group to a dibromoquinoline scaffold enhanced its antiproliferative effects.[2]
Kinase Inhibition
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a prominent member of the receptor tyrosine kinase family and a key target in cancer therapy.
The following diagram illustrates a simplified EGFR signaling pathway and the points of intervention by small molecule inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of isoquinoline-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a bromo-substituted isoquinoline library and its subsequent biological evaluation.
General Synthesis of a Positional Bromo-Isoquinoline Library
This protocol outlines a general approach for the synthesis of various positional isomers of bromo-isoquinoline, which can be adapted to generate a library of compounds for SAR studies.[5][6]
Workflow for Synthesis and Evaluation
Caption: General experimental workflow from synthesis to biological evaluation of bromo-substituted isoquinolines.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0 °C to -20 °C).
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature. The choice of solvent and temperature is crucial for controlling the regioselectivity of the bromination.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired bromo-isoquinoline isomer.
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
By varying the starting isoquinoline and the reaction conditions, different positional isomers of bromo-isoquinoline can be synthesized.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Bromo-substituted isoquinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted isoquinoline compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8]
Materials:
-
Recombinant human EGFR kinase
-
Bromo-substituted isoquinoline compounds
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the bromo-substituted isoquinoline compounds in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test compounds, the recombinant EGFR kinase, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and the Kinase Detection Reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The strategic incorporation of bromine into the isoquinoline scaffold has proven to be a highly effective strategy in the development of potent bioactive molecules, particularly in the realm of oncology. The position of the bromine atom is a critical determinant of biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative analysis of bromo-substituted isoquinolines, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.
Future research in this area should focus on expanding the library of bromo-substituted isoquinolines to include a wider range of positional isomers and substitution patterns. A more systematic and direct comparative evaluation of the full halogen series (fluoro, chloro, bromo, and iodo) against a standardized panel of biological targets would provide invaluable insights into the nuanced effects of each halogen. Furthermore, a deeper investigation into the mechanisms of action, including the role of halogen bonding in target engagement, will be crucial for the rational design of next-generation isoquinoline-based therapeutics.
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- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
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- Ghorbani M, et al.
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A Comparative Guide to the Efficacy of Isoquinoline-Based Kinase Inhibitors
The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically effective kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the efficacy of prominent isoquinoline-based kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. We will delve into the experimental data supporting their mechanisms of action, compare their potency and selectivity, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Isoquinoline Advantage in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The isoquinoline core, a bicyclic aromatic heterocycle, has proven to be a versatile and effective scaffold for the design of potent and selective kinase inhibitors.[2] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases, while also offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Key Isoquinoline-Based Kinase Inhibitors
This guide will focus on a comparative analysis of three well-characterized isoquinoline-based kinase inhibitors that target distinct and critical oncogenic signaling pathways:
-
Bosutinib (SKI-606): A dual inhibitor of BCR-ABL and Src family kinases.
-
Lestaurtinib (CEP-701): A multi-kinase inhibitor targeting FLT3 and JAK2.
-
CEP-32496: A potent inhibitor of the BRAF V600E mutant kinase.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target effects. The following table summarizes the in vitro inhibitory activities of our selected compounds.
| Inhibitor | Primary Target(s) | IC50 / Kd | Key Off-Targets (IC50/Kd) | Reference(s) |
| Bosutinib | BCR-ABL, Src | 1 nM (Abl), 1.2 nM (Src) | Minimal activity against c-KIT and PDGFR | [3] |
| Lestaurtinib | FLT3, JAK2 | 2-3 nM (FLT3), 1 nM (JAK2) | TrkA, TrkB, TrkC | [4] |
| CEP-32496 | BRAF V600E | 14 nM (Kd) | c-Raf (39 nM), Abl-1, c-Kit, Ret, PDGFRβ, VEGFR2 | [5][6] |
Expert Interpretation: The data clearly demonstrates the high potency of these isoquinoline-based inhibitors against their primary targets, with IC50 and Kd values in the low nanomolar range. Bosutinib exhibits a favorable selectivity profile with minimal inhibition of c-KIT and PDGFR, which is a desirable trait to avoid certain toxicities associated with other tyrosine kinase inhibitors.[7] Lestaurtinib, while potent against FLT3 and JAK2, also shows activity against the Trk family of receptors, which could contribute to both its therapeutic efficacy and potential side effects. CEP-32496 is a potent inhibitor of the BRAF V600E mutant, but also displays activity against other kinases, highlighting the importance of comprehensive kinase profiling in drug development.
Cellular Activity and Proliferation
The ultimate goal of a kinase inhibitor is to translate its biochemical potency into a functional effect within a cellular context. Cell-based assays are crucial for assessing an inhibitor's ability to engage its target in a living system and inhibit downstream signaling, ultimately leading to a desired biological outcome, such as the inhibition of cancer cell proliferation.
| Inhibitor | Cell Line | Target Pathway | Cellular IC50 / EC50 | Reference(s) |
| Bosutinib | K562 (CML) | BCR-ABL | ~50 nM (inhibition of Bcr-Abl phosphorylation) | [8] |
| Lestaurtinib | HEL92.1.7 (MPD) | JAK2/STAT5 | >100 nM (inhibition of cell growth) | [4] |
| CEP-32496 | A375 (Melanoma, BRAF V600E) | BRAF/MEK/ERK | 78 nM (pMEK inhibition), 78 nM (proliferation) | [5][9] |
| CEP-32496 | Colo-205 (Colon, BRAF V600E) | BRAF/MEK/ERK | 60 nM (pMEK inhibition) | [5][9] |
Expert Interpretation: The cellular data corroborates the biochemical potency of these inhibitors. Bosutinib effectively inhibits the phosphorylation of its target, BCR-ABL, in chronic myeloid leukemia (CML) cells. Lestaurtinib demonstrates its ability to inhibit the proliferation of cells from patients with myeloproliferative disorders (MPDs) that are dependent on JAK2 signaling. CEP-32496 shows excellent correlation between the inhibition of the downstream effector pMEK and the inhibition of cell proliferation in BRAF V600E-mutant melanoma and colon cancer cell lines, confirming its on-target cellular activity.[5][9]
In Vivo Efficacy in Xenograft Models
The gold standard for preclinical evaluation of a cancer therapeutic is its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a valuable platform to assess the anti-tumor efficacy of kinase inhibitors.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Bosutinib | Pancreatic Cancer Xenografts | 100 mg/kg, daily | T/C ratio of 32% to 140% in 15 xenografts | [10] |
| Lestaurtinib | Neuroblastoma Xenografts | 30 mg/kg, twice daily | Significant tumor growth inhibition (p=0.0004) | [11][12] |
| CEP-32496 | Colo-205 (Colon, BRAF V600E) | 30-100 mg/kg, twice daily | Sustained tumor stasis and regressions | [5] |
Expert Interpretation: All three isoquinoline-based inhibitors demonstrate significant anti-tumor activity in in vivo models. Bosutinib showed a range of efficacy in pancreatic cancer xenografts, highlighting the heterogeneity of tumor response.[10] Lestaurtinib not only inhibited tumor growth as a single agent but also enhanced the efficacy of conventional chemotherapy in neuroblastoma models.[11][12] CEP-32496 exhibited robust and sustained tumor regressions in a BRAF V600E-mutant colon cancer model, underscoring its potential as a targeted therapeutic.[5]
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance.
Bosutinib: Targeting the BCR-ABL and Src Pathways
In chronic myeloid leukemia (CML), the Philadelphia chromosome leads to the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. Bosutinib effectively inhibits BCR-ABL, thereby blocking downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8] Additionally, its inhibition of Src family kinases, which are involved in cell motility and invasion, contributes to its anti-cancer activity.[7][8]
Caption: Bosutinib inhibits BCR-ABL and Src, blocking downstream pro-survival and proliferative signaling.
Lestaurtinib: Intercepting FLT3 and JAK2 Signaling
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Lestaurtinib inhibits the constitutively active FLT3 receptor, leading to the downregulation of key downstream pathways including STAT5, PI3K/Akt, and MAPK.[13][14] Its co-inhibition of JAK2, a critical kinase in cytokine signaling, further contributes to its anti-leukemic effects.[4]
Caption: Lestaurtinib targets FLT3 and JAK2 to suppress pro-leukemic signaling pathways.
CEP-32496: A Targeted Strike on the BRAF V600E Mutant
The BRAF V600E mutation is a key driver in a significant proportion of melanomas and other cancers. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway. CEP-32496 is a potent and selective inhibitor of the BRAF V600E mutant, leading to the inhibition of MEK and ERK phosphorylation and subsequent suppression of tumor cell proliferation.[5][9]
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the isoquinoline-based inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor in the appropriate kinase assay buffer.
-
Reconstitute the purified recombinant kinase and its specific substrate according to the manufacturer's instructions.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor.
-
Add 5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of 2x ATP solution.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture the appropriate cancer cell line (e.g., K562 for Bosutinib, A375 for CEP-32496) to 70-80% confluency.
-
Treat the cells with various concentrations of the isoquinoline-based inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL, anti-phospho-MEK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each treatment condition.
-
Determine the concentration-dependent inhibition of phosphorylation.
-
Cell Proliferation Assay (BaF3 Transformation Assay)
This assay is particularly useful for kinases that can act as oncogenic drivers. The BaF3 cell line is dependent on IL-3 for survival; however, when transformed with a constitutively active kinase, they can proliferate in the absence of IL-3.
Methodology:
-
Cell Culture:
-
Culture the engineered BaF3 cell line expressing the target oncogenic kinase (e.g., FLT3-ITD) in RPMI-1640 medium supplemented with 10% FBS, without IL-3.
-
Culture the parental BaF3 cell line in the same medium supplemented with IL-3 as a control.
-
-
Assay Procedure:
-
Seed the engineered BaF3 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add a serial dilution of the isoquinoline-based inhibitor.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The isoquinoline scaffold continues to be a rich source of potent and selective kinase inhibitors with significant therapeutic potential. The comparative analysis of Bosutinib, Lestaurtinib, and CEP-32496 demonstrates the versatility of this chemical framework in targeting diverse and critical oncogenic pathways. By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively evaluate the efficacy of novel isoquinoline-based inhibitors and contribute to the development of the next generation of targeted therapies. The provided data and protocols serve as a valuable resource for scientists in the field of drug discovery, facilitating the identification and characterization of promising new therapeutic agents.
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A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-1-chloroisoquinoline: A Comparative Analysis of Reagents and Synthetic Strategies
Introduction: The Strategic Importance of 8-Bromo-1-chloroisoquinoline
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Among its many derivatives, this compound stands out as a particularly valuable building block.[2] Its two distinct halogen atoms at the C1 and C8 positions serve as versatile synthetic handles, allowing for selective functionalization through a variety of cross-coupling reactions. This enables the construction of complex molecular architectures for drug discovery programs, where it is often employed in the synthesis of potential antitumor, antimicrobial, and anti-inflammatory agents.[2]
However, the synthesis of this key intermediate is not trivial. The primary challenge lies in achieving the specific 1,8-disubstitution pattern with high regioselectivity. Direct halogenation of the parent isoquinoline ring is often unselective and can lead to a mixture of hard-to-separate isomers.[3][4] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect the underlying chemical principles, compare the efficacy of alternative reagents, and provide validated experimental protocols to empower you to make informed decisions in your synthetic endeavors.
Overview of Synthetic Paradigms
The synthesis of this compound can be approached from two fundamentally different directions:
-
Post-Modification of a Pre-formed Isoquinoline Core: This strategy begins with the commercially available isoquinoline and introduces the bromo and chloro substituents in a stepwise fashion. This is often the most practical approach due to the accessibility of the starting material.
-
De Novo Ring Construction: This approach builds the substituted isoquinoline ring system from acyclic precursors. While offering the potential for high regioselectivity from the outset, it often requires more complex starting materials and can suffer from lower overall yields.
The following diagram illustrates these divergent strategic pathways.
Caption: High-level overview of the two primary synthetic approaches.
Strategy 1: Stepwise Functionalization of the Isoquinoline Core
This strategy leverages the known reactivity of the isoquinoline ring system. The key to success is a carefully orchestrated sequence of reactions to install the substituents at the desired positions. The most reliable and well-documented pathway involves an indirect approach utilizing a Sandmeyer reaction for regiocontrolled bromination.
The Sandmeyer Route: A Reliable Path to 8-Bromo Substitution
Direct electrophilic bromination of isoquinoline typically yields the 5-bromo isomer, with 5,8-dibromo products forming under more forcing conditions.[4][5] Achieving selective C8 monobromination is challenging. Therefore, a more robust strategy proceeds through an 8-aminoisoquinoline intermediate, which allows for the precise installation of the bromine atom via the Sandmeyer reaction.[6][7]
This multi-step process is outlined below:
Caption: Stepwise workflow for the synthesis via the Sandmeyer reaction.
Causality Behind Experimental Choices:
-
Nitration: The nitration of isoquinoline yields a mixture of 5-nitro and 8-nitro isomers.[8] The directing effects of the heterocyclic nitrogen atom favor substitution on the benzene ring. Careful chromatographic separation is required to isolate the desired 8-nitroisoquinoline precursor.
-
Reduction: The nitro group is a robust precursor to the amine. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid, are effective for this transformation.[8]
-
Sandmeyer Reaction: This classic transformation is the cornerstone of this strategy.[6][9] It converts the primary aromatic amine at C8 into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[7][10] This sequence ensures that bromination occurs exclusively at the C8 position, overcoming the regioselectivity issues of direct electrophilic attack.
-
N-Oxidation and Chlorination: The 1-position of the isoquinoline ring is electron-deficient, but not sufficiently activated for direct nucleophilic substitution. Conversion to the N-oxide enhances the electrophilicity of the C1 position. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates the conversion of the C1-position (alpha to the nitrogen) into a chloro-substituted center.[11][12] This is a widely used and efficient method for producing 1-chloroisoquinolines.[12]
Comparison of Reagents for Key Steps
| Step | Standard Reagent | Alternative Reagents | Key Considerations |
| Bromination (Sandmeyer) | CuBr / HBr | CuBr₂ / KBr[9], tert-butyl nitrite / CuBr₂[4] | The classic Cu(I) system is highly reliable. Alternative systems may offer milder conditions or improved yields in specific contexts. |
| N-Oxidation | m-CPBA | Hydrogen peroxide in acetic acid, Oxone® | m-CPBA is highly efficient but can be shock-sensitive. H₂O₂ is cheaper but may require longer reaction times or higher temperatures. |
| Chlorination (of N-oxide) | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | POCl₃ is the most common and effective reagent, often used as both reagent and solvent.[12] SOCl₂ and (COCl)₂ are also effective but may lead to different side-product profiles. All are moisture-sensitive and corrosive. |
Strategy 2: De Novo Ring Construction
Building the substituted isoquinoline core from acyclic precursors offers an alternative that can, in principle, establish the desired substitution pattern from the start. The two most prominent methods are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1]
The Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized.[13][14]
Caption: Synthetic sequence using the Bischler-Napieralski reaction.
-
Advantages: Potentially shorter route to the 8-bromoisoquinoline core.
-
Disadvantages: The required starting material, 2-(2-bromophenyl)ethan-1-amine, is not as readily available as isoquinoline itself. The cyclization step requires harsh dehydrating agents like POCl₃ or P₂O₅ at high temperatures.[15][16]
The Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[17][18]
Caption: Synthetic sequence using the Pomeranz-Fritsch reaction.
-
Advantages: Directly yields the aromatic isoquinoline core.
-
Disadvantages: This reaction is notorious for giving low and often irreproducible yields, particularly with substituted benzaldehydes.[7] The strongly acidic conditions (e.g., concentrated sulfuric acid) can lead to side reactions and limit functional group tolerance.[17]
Quantitative Comparison of Synthetic Strategies
| Strategy | Key Intermediate | Typical Reagents | Overall Yield (Estimated) | Pros | Cons |
| Sandmeyer Route | 8-Aminoisoquinoline | HNO₃, SnCl₂, NaNO₂, CuBr, m-CPBA, POCl₃ | Moderate to Good | High regioselectivity, reliable, well-documented steps.[7][8] | Multi-step process, requires chromatographic purification of isomers. |
| Bischler-Napieralski | β-(2-bromophenyl)ethylamide | POCl₃, P₂O₅, Pd/C | Low to Moderate | Fewer steps to the 8-bromo core. | Requires less common starting material, harsh reaction conditions.[13][15] |
| Pomeranz-Fritsch | 2-Bromobenzalaminoacetal | H₂SO₄ | Poor to Low | Direct formation of the aromatic core. | Notoriously low and variable yields, harsh conditions.[7][17] |
Detailed Experimental Protocols
The following protocol details the most reliable synthetic sequence based on the Sandmeyer route.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Synthesis of 8-Nitroisoquinoline (Adapted from literature[8])
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10.0 g (77.4 mmol) of isoquinoline to the stirred acid, maintaining the temperature below 10 °C.
-
Cool the mixture to -10 °C and add 6.0 mL of concentrated nitric acid (70%) dropwise, ensuring the temperature does not exceed -5 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralize the solution to pH 8 with concentrated aqueous ammonia, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous suspension with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 5-nitro and 8-nitro isomers. The 8-nitroisoquinoline is typically the less polar isomer.
Step 2: Synthesis of 8-Aminoisoquinoline (Adapted from literature[8])
-
To a stirred solution of 8-nitroisoquinoline (5.0 g, 28.7 mmol) in 100 mL of concentrated hydrochloric acid, add tin(II) chloride dihydrate (25.9 g, 115 mmol) portion-wise.
-
Heat the mixture to 60 °C and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and basify to pH 10 with 40% aqueous sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-aminoisoquinoline as a solid.
Step 3: Synthesis of 8-Bromoisoquinoline (Adapted from Sandmeyer methodology[7][10])
-
Suspend 8-aminoisoquinoline (4.0 g, 27.7 mmol) in a mixture of 48% hydrobromic acid (30 mL) and water (30 mL) in a 250 mL flask. Cool to 0 °C.
-
Add a solution of sodium nitrite (2.1 g, 30.5 mmol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (4.4 g, 30.5 mmol) in 48% hydrobromic acid (20 mL). Cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool, basify with aqueous ammonia, and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers and concentrate. Purify by column chromatography to obtain 8-bromoisoquinoline.
Step 4: Synthesis of this compound (Adapted from N-oxide chlorination procedures[11][12])
-
N-Oxidation: Dissolve 8-bromoisoquinoline (3.0 g, 14.4 mmol) in 50 mL of dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 4.0 g, ~17.8 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir overnight. Wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to obtain 8-bromoisoquinoline N-oxide.
-
Chlorination: Carefully add the crude 8-bromoisoquinoline N-oxide to 20 mL of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours.[11][12]
-
Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
Very carefully, quench the residue by pouring it onto crushed ice.
-
Basify with sodium carbonate and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.
Conclusion and Recommendations
For the synthesis of this compound, the stepwise functionalization of the isoquinoline core via the Sandmeyer reaction pathway stands as the most reliable and reproducible strategy for laboratory-scale and process development applications. While this route involves multiple steps, each transformation is high-yielding and well-understood, and critically, it overcomes the significant challenge of regiocontrol in the bromination step.
The de novo construction methods, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are of academic interest but are practically limited by the availability of starting materials and their often poor and inconsistent yields.[7]
For the key chlorination step, phosphorus oxychloride (POCl₃) remains the reagent of choice for its efficiency in converting the 8-bromoisoquinoline N-oxide to the final product. Researchers should prioritize this route, optimizing purification at each stage to ensure high purity of the final, valuable building block.
References
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- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
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- University of Michigan. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved January 10, 2026, from a URL available through Google Search.
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- Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
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Navigating the Cytotoxic Landscape of Halogenated Isoquinolines: A Comparative Analysis of 8-Bromo-1-chloroisoquinoline and its Analogs
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology
The isoquinoline core, a heterocyclic aromatic scaffold, is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] In the realm of oncology, this structural framework is considered a "privileged structure" due to its ability to form the foundation for compounds that interact with various key targets in cancer cells, including topoisomerases and protein kinases.[2] The strategic functionalization of the isoquinoline ring system is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established strategy to modulate these characteristics. This guide provides a comparative analysis of the cytotoxic potential of 8-bromo-1-chloroisoquinoline and its analogs, synthesizing data from structurally related compounds to elucidate the influence of halogen substitution on anticancer activity. While direct, head-to-head cytotoxic data for this compound is not extensively available in the public domain, by examining its constituent parts—the isoquinoline nucleus and the chloro and bromo substituents—we can construct a robust, evidence-based perspective on its potential efficacy and guide future research.
The Influence of Halogenation on Cytotoxicity: A Structure-Activity Relationship Perspective
The introduction of halogen atoms into a pharmacologically active scaffold can profoundly impact its biological activity through various mechanisms. Halogens can alter the molecule's lipophilicity, thereby affecting its ability to cross cell membranes. Furthermore, their electron-withdrawing nature can modify the electron distribution within the aromatic system, influencing interactions with biological targets.[3] The size and nature of the halogen atom are also critical factors.
A compelling example of the differential effects of chlorination versus bromination is found in a study on benzofuran derivatives, which, like isoquinolines, are heterocyclic compounds. In this research, the brominated derivative consistently demonstrated stronger anticancer potential across several cancer cell lines when compared to its chlorinated counterpart.[4] For instance, against the A549 lung cancer cell line, the brominated compound exhibited significantly higher cytotoxicity.[4] This suggests that bromine, with its larger atomic radius and different electronic properties compared to chlorine, can offer distinct advantages in molecular interactions with cancer-related targets.
Comparative Cytotoxicity Data of Halogenated Isoquinoline and Quinoline Analogs
To build a comprehensive understanding, the following table summarizes the in vitro cytotoxicity data for a selection of chloro- and bromo-substituted isoquinoline and quinoline derivatives against various human cancer cell lines. These compounds serve as structural analogs to inform our perspective on this compound.
| Compound/Analog | Substitution | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | 6-Bromo | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [5] |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | [5] | ||
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo | C6 | Rat Brain Tumor | 50.0 | [6] |
| 4-Bromoisoquinoline Derivative (6b) | 4-Bromo | NSCLC-N16-L16 | Non-small Cell Lung Cancer | Active (further study warranted) | [7] |
| 4-Bromoisoquinoline Derivative (6c) | 4-Bromo | NSCLC-N16-L16 | Non-small Cell Lung Cancer | Active (further study warranted) | [7] |
| Chloroquinoline-benzenesulfonamide Hybrid (Compound 17) | Chloro-substituted | HeLa | Cervical Carcinoma | 30.92 (µg/ml) | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 26.54 (µg/ml) | [8] | ||
| Chloroquinoline-benzenesulfonamide Hybrid (Compound 2) | Chloro-substituted | Lovo | Colorectal Adenocarcinoma | 28.82 (µg/ml) | [8] |
| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one precursor analog | 8-Chloro | MDA-MB-231, HeLa, HepG2 | Breast, Cervical, Liver Cancer | Active derivatives | [9] |
Note: The data presented is for structurally related compounds to infer potential trends. Direct comparative data for this compound is limited. IC50 values are presented as reported in the source and may be in µM or µg/ml.
Plausible Mechanisms of Action for Halogenated Isoquinolines
The cytotoxic effects of isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.[2] Based on studies of related compounds, the following mechanisms are plausible for this compound and its analogs.
Inhibition of Topoisomerases
Many isoquinoline-based compounds function as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and subsequently trigger apoptosis.[10]
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The isoquinoline scaffold is a recognized pharmacophore for the development of kinase inhibitors. Halogen substituents can enhance the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases, thereby disrupting oncogenic signaling cascades.
Induction of Apoptosis
Ultimately, the cytotoxic activity of these compounds culminates in the induction of programmed cell death, or apoptosis. This can be initiated through various signaling pathways, often as a downstream consequence of DNA damage or the inhibition of critical survival pathways.
Below is a generalized diagram illustrating a potential signaling pathway leading to apoptosis that could be targeted by halogenated isoquinoline derivatives.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, a detailed, standardized protocol for assessing cytotoxicity is provided below. The MTT assay is a widely accepted colorimetric method for evaluating cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The isoquinoline scaffold remains a highly promising framework for the development of novel anticancer agents. While direct cytotoxic data for this compound is sparse, the analysis of its structural analogs strongly suggests a high potential for biological activity. The presence of both chloro and bromo substituents on the isoquinoline ring is a compelling feature for further investigation. Comparative studies on structurally related compounds indicate that brominated derivatives may offer enhanced cytotoxicity over their chlorinated counterparts.[4]
Future research should focus on the direct synthesis and in vitro screening of this compound and a systematic series of its analogs against a broad panel of cancer cell lines. Such studies would provide definitive IC50 values and allow for a precise structure-activity relationship to be established. Elucidating the specific molecular targets and mechanisms of action through kinase profiling and topoisomerase inhibition assays will be crucial for the rational design of next-generation halogenated isoquinoline-based anticancer drugs.
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Validating the Mechanism of Action for Isoquinoline-Based Compounds: A Comparative Guide for Researchers
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 8-Bromo-1-Chloroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the design of potent kinase inhibitors.[1] Its inherent ability to interact with the ATP-binding site of kinases has led to the development of numerous therapeutics. Within this class, 8-bromo-1-chloroisoquinoline derivatives are emerging as a focal point of interest due to the unique electronic and steric properties imparted by the halogen substitutions. This guide provides an in-depth technical comparison of the cross-reactivity profiles of these derivatives, offering insights into their selectivity and potential as targeted therapeutic agents. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols for key assays, grounded in authoritative sources.
The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery. Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.
The Influence of 8-Bromo and 1-Chloro Substitutions: A Structural Perspective
The introduction of a bromine atom at the 8-position and a chlorine atom at the 1-position of the isoquinoline core significantly influences the molecule's interaction with the kinase ATP-binding pocket. The bromine atom, being a large and moderately electronegative substituent, can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and influencing selectivity. The chlorine atom at the 1-position can serve as a synthetic handle for further diversification of the scaffold, allowing for the exploration of a wider chemical space.
However, the impact of these substitutions on kinase selectivity is not always predictable. For instance, in a study on pyrazolo[3,4-g]isoquinoline derivatives, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of Haspin kinase.[2] This highlights the nuanced and context-dependent nature of structure-activity relationships (SAR) in kinase inhibitors and underscores the critical need for comprehensive cross-reactivity profiling.
Assessing Cross-Reactivity: A Methodological Deep Dive
A robust evaluation of inhibitor cross-reactivity necessitates a multi-pronged approach, combining biochemical assays with cell-based studies. The choice of assay is dictated by the specific research question, ranging from broad, early-stage profiling to more focused, in-depth characterization.
High-Throughput Kinome Screening
Large-panel kinase screens are indispensable for obtaining a broad overview of a compound's selectivity. Commercially available platforms, such as Reaction Biology's HotSpot™ or DiscoverX's KINOMEscan®, offer comprehensive profiling against hundreds of kinases.[3] These platforms provide a "snapshot" of the kinome-wide interactions of a compound, enabling the early identification of both on-target and off-target activities.
The KINOMEscan® platform, for example, is a binding assay that quantitatively measures the interaction of a compound with a panel of DNA-tagged kinases. The results are typically reported as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, which can be used to calculate a dissociation constant (Kd).
Biochemical IC50 Determination: The ADP-Glo™ Kinase Assay
Once primary targets and significant off-targets are identified, determining the half-maximal inhibitory concentration (IC50) is a crucial next step for quantifying potency. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1] This assay is highly sensitive and adaptable to a wide range of kinases and ATP concentrations.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution at the desired concentration (typically at or near the Km for the specific kinase).
-
Serially dilute the this compound derivatives in a suitable solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 2.5 µL of the 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Cross-Reactivity Profile of this compound Derivatives (Illustrative Data)
To illustrate how cross-reactivity data for a series of this compound derivatives would be presented, the following table provides a hypothetical comparison. In a real-world scenario, this table would be populated with experimental data obtained from assays as described above. The variations in the "R" group at the 1-position would be explored to understand its impact on selectivity.
| Compound ID | R-Group at C1 | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| BCI-001 | -Cl | 15 | 1500 | >10000 | 100 |
| BCI-002 | -NH(CH₃) | 25 | 500 | 8000 | 20 |
| BCI-003 | -OCH₃ | 50 | 2500 | >10000 | 50 |
| BCI-004 | -Ph | 8 | 800 | 5000 | 100 |
This is illustrative data and does not represent actual experimental results.
Interpreting the Data: Causality and Structure-Activity Relationships
The hypothetical data above illustrates how modifications at the 1-position can significantly alter the selectivity profile. For example, a bulky phenyl group (BCI-004) might enhance potency for the target kinase while maintaining good selectivity, whereas a smaller methylamino group (BCI-002) could lead to a decrease in selectivity. The underlying principle is that different kinases have subtle but important differences in the shape and amino acid composition of their ATP-binding pockets. These differences can be exploited by carefully designing inhibitors that form specific interactions with the target kinase while avoiding interactions with off-target kinases.
The 8-bromo substituent likely plays a crucial role in anchoring the isoquinoline core within the active site, potentially through halogen bonding with a backbone carbonyl oxygen. The nature of the R-group at the 1-position would then determine the interactions in the more solvent-exposed region of the ATP pocket, which is often a key determinant of selectivity.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for assessing inhibitor cross-reactivity.
Caption: A simplified kinase signaling pathway and the point of intervention for an inhibitor.
Caption: Experimental workflow for assessing the cross-reactivity of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. A thorough understanding of the cross-reactivity profiles of derivatives based on this scaffold is paramount for advancing them through the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for such investigations. Future work should focus on systematically exploring the chemical space around the 1-position of the isoquinoline ring to identify derivatives with optimal potency and selectivity for desired kinase targets. The integration of computational modeling with experimental screening will undoubtedly accelerate these efforts, paving the way for the next generation of targeted cancer therapies.
References
- MDPI. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- Garbaccio, R. M., Huang, S., Tasber, E. S., Fraley, M. E., Yan, Y., Munshi, S., Ikuta, M., Kuo, L., Kreatsoulas, C., Stirdivant, S., Drakas, B., Rickert, K., Walsh, E. S., Hamilton, K. A., Buser, C. A., Hardwick, J., Mao, X., Beck, S. C., Abrams, M. T., Tao, W., … Hartman, G. D. (2007). Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. Bioorganic & medicinal chemistry letters, 17(22), 6280–6285. [Link]
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comparing the synthetic routes to different brominated isoquinoline isomers
An In-Depth Comparative Guide to the Synthetic Routes of Brominated Isoquinoline Isomers
Introduction
Brominated isoquinolines are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their utility in medicinal chemistry is particularly noteworthy, with the isoquinoline scaffold appearing in numerous alkaloids and pharmaceuticals. The position of the bromine atom on the isoquinoline nucleus profoundly influences the molecule's reactivity and its suitability for subsequent chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), aminations, and lithiations. Consequently, the regioselective synthesis of specific brominated isoquinoline isomers is of paramount importance to researchers in drug discovery, agrochemicals, and materials science.
This guide provides a comprehensive comparison of the primary synthetic routes to various brominated isoquinoline isomers. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, supported by experimental data and protocols. The objective is to elucidate the causality behind experimental choices and to provide a practical framework for selecting the most appropriate synthetic strategy based on the desired isomer, available starting materials, and required scale.
General Strategies for the Synthesis of Brominated Isoquinolines
The synthesis of brominated isoquinolines can be broadly categorized into two main approaches: the direct bromination of a pre-formed isoquinoline ring and the construction of the isoquinoline skeleton from brominated precursors.
-
Direct Bromination of the Isoquinoline Nucleus: This approach involves the introduction of a bromine atom onto the isoquinoline ring via an electrophilic aromatic substitution (SEAr) reaction. The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient and generally unreactive towards electrophiles, while the benzene ring is more electron-rich and susceptible to electrophilic attack.[1][2] Consequently, direct bromination typically occurs on the benzene portion of the molecule, primarily at the C5 and C8 positions.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of acid catalyst and brominating agent.[3]
-
Synthesis from Brominated Precursors: This strategy involves building the isoquinoline ring system using starting materials that already contain a bromine atom at the desired position. This approach offers greater control over the regiochemistry of the final product. Classical named reactions for isoquinoline synthesis are often employed in this context:
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[4][5][6][7][8] By starting with a brominated β-arylethylamide, one can synthesize a variety of brominated isoquinolines.
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[9][10][11][12][13] The use of a brominated benzaldehyde as a starting material allows for the synthesis of brominated isoquinolines that may be difficult to access through direct bromination.[14]
-
-
Modification of Functional Groups: In some cases, a brominated isoquinoline can be prepared from another isoquinoline derivative. A key example is the synthesis of 1-bromoisoquinoline from isoquinoline-N-oxide, which activates the C1 position for nucleophilic attack.[15] Another important method is the Sandmeyer reaction, which converts an aminoisoquinoline to the corresponding bromo derivative via a diazonium salt intermediate.[14]
Caption: Overview of synthetic strategies for brominated isoquinolines.
Comparative Synthesis of Key Brominated Isoquinoline Isomers
1-Bromoisoquinoline
The synthesis of 1-bromoisoquinoline is typically achieved by activating the C1 position, which is electron-deficient in the isoquinoline ring. A common and effective method involves the reaction of isoquinoline-N-oxide with a brominating agent.[15][16]
Method: From Isoquinoline-N-oxide
This method leverages the electronic properties of the N-oxide, which makes the C1 position susceptible to nucleophilic attack. The reaction with phosphorus oxybromide (POBr₃) in the presence of dimethylformamide (DMF) provides a reliable route to 1-bromoisoquinoline.[15]
Experimental Protocol:
-
To a stirred solution of isoquinoline-N-oxide (0.1 M) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, slowly add POBr₃ (1.2 equivalents).[15]
-
Following the addition of POBr₃, add DMF (0.5 equivalents) dropwise.[15]
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8.[15]
-
Separate the organic and aqueous layers. Extract the aqueous phase thoroughly with CH₂Cl₂.[15]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford pure 1-bromoisoquinoline.[15]
Discussion:
-
Advantages: This method is generally high-yielding and provides good regioselectivity for the 1-position. The starting material, isoquinoline-N-oxide, is readily accessible from isoquinoline by oxidation.
-
Disadvantages: The use of POBr₃ requires anhydrous conditions, and the workup involves careful pH adjustment.
3-Bromoisoquinoline
The synthesis of 3-bromoisoquinoline is less straightforward than that of the 1-bromo isomer. Direct bromination is not effective for accessing this position. One of the more established routes involves a multi-step sequence starting from isoquinoline, or more specialized ring-closing reactions.
Method: Via Sonogashira Coupling and Cyclization
A modern approach involves the Sonogashira coupling of 3-bromo-1-methoxyisoquinoline with propargyl alcohol, followed by reduction and cyclization.[17] While this demonstrates a synthetic utility of 3-bromoisoquinolines, it is not a direct synthesis of the title compound. More direct methods often involve the Sandmeyer reaction on 3-aminoisoquinoline.
4-Bromoisoquinoline
The 4-position of isoquinoline is sterically hindered and electronically deactivated, making direct bromination challenging. However, under forcing conditions, it is possible to achieve bromination at this position. More recent methods have been developed that offer milder conditions and improved selectivity.
Method 1: High-Temperature Bromination of Isoquinoline Hydrochloride
This classical method involves the direct bromination of isoquinoline hydrochloride at a high temperature in a high-boiling solvent like nitrobenzene.[18]
Experimental Protocol:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).[18]
-
Heat the mixture to approximately 180°C with stirring to obtain a clear solution.[18]
-
Add bromine (0.22 mole) dropwise over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride should be smooth.[18]
-
Continue heating and stirring at 180°C for several hours (e.g., 4-5 hours) until the evolution of hydrogen chloride ceases.[18]
-
The product can be isolated from the reaction mixture by a suitable workup procedure, which may involve removal of the nitrobenzene solvent and purification by distillation or crystallization.[19]
Discussion:
-
Advantages: This is a direct method that uses readily available starting materials.
-
Disadvantages: The reaction requires harsh conditions (high temperature) and the use of a toxic solvent (nitrobenzene). Yields can be variable, and purification can be challenging.
Method 2: Palladium-Catalyzed Intramolecular Cyclization
A more modern and selective method involves the palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides.[20][21] This method allows for the synthesis of substituted 4-bromoisoquinolines and 4-bromoisoquinolones under different reaction conditions.[20]
Method 3: Brominative Annulation of 2-Alkynyl Arylimidates
This metal-free approach utilizes an in situ-generated transient bromoiodane to mediate the brominative annulation of 2-alkynyl arylimidates, affording 4-bromoisoquinolines at room temperature.[22] This method is notable for its mild reaction conditions and high functional group tolerance.
5-Bromoisoquinoline
The C5 position is one of the most electronically activated positions in the benzene ring of isoquinoline for electrophilic aromatic substitution.[1] Consequently, 5-bromoisoquinoline can be synthesized with high regioselectivity by direct bromination under carefully controlled acidic conditions.[3][23][24]
Method: Direct Bromination in Sulfuric Acid
This is a robust and scalable method for the synthesis of 5-bromoisoquinoline. The use of concentrated sulfuric acid as a solvent and N-bromosuccinimide (NBS) as the brominating agent allows for excellent control of the reaction.[23][24]
Caption: Workflow for the synthesis of 5-bromoisoquinoline.
Experimental Protocol:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%).[23] Cool the acid to 0°C.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.[23]
-
Re-cool the reaction mixture to -20°C.[24]
-
Add solid N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15°C.[24]
-
Stir the mixture at a controlled low temperature (e.g., -22°C for 2 hours, then -18°C for 3 hours) until the reaction is complete (monitored by TLC or GC).[23]
-
Pour the reaction mixture onto crushed ice.[23]
-
Adjust the pH of the resulting mixture to 9.0 using aqueous ammonia.[23]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).[23]
-
Wash the combined organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.[23]
-
Purify the product by fractional distillation under reduced pressure or by column chromatography to obtain pure 5-bromoisoquinoline as a white solid.[23]
Discussion:
-
Causality: The use of concentrated sulfuric acid protonates the nitrogen atom of the isoquinoline, deactivating the pyridine ring towards electrophilic attack. This directs the bromination to the more activated benzene ring. The low temperature is crucial to control the regioselectivity and favor the formation of the 5-bromo isomer over the 8-bromo isomer.[23]
-
Advantages: This method is highly regioselective, scalable, and uses relatively inexpensive starting materials.[23][24] It provides good to excellent yields of the desired product.
-
Disadvantages: The reaction requires careful temperature control and the use of large quantities of strong acid.
6-Bromoisoquinoline
The synthesis of 6-bromoisoquinoline is best achieved by constructing the isoquinoline ring from a pre-brominated starting material, as direct bromination does not favor the C6 position.
Method: Ring-Closure from 4-Bromobenzaldehyde
This method involves a multi-step synthesis starting from 4-bromobenzaldehyde.[25] The key steps involve the formation of an imine, followed by a series of transformations leading to the cyclization and formation of the isoquinoline ring.
Experimental Protocol (summary):
-
React 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene with azeotropic removal of water to form the corresponding imine.[25]
-
The resulting residue is treated with ethyl chloroformate in THF at low temperature.[25]
-
Subsequent steps involving treatment with trimethyl phosphite and then titanium tetrachloride lead to the cyclization and formation of the 6-bromoisoquinoline ring.[25]
-
The final product is isolated after an acidic workup followed by basification and extraction.[25]
Discussion:
-
Advantages: This method provides unambiguous access to the 6-bromo isomer.
-
Disadvantages: This is a multi-step synthesis that may result in a lower overall yield compared to direct bromination methods. It also involves the use of sensitive reagents like titanium tetrachloride.
7-Bromoisoquinoline
Similar to the 6-bromo isomer, 7-bromoisoquinoline is not accessible via direct bromination. The Pomeranz-Fritsch reaction is a classical approach, but it often leads to a mixture of isomers.[26] A more selective method involves a diazotization-bromination sequence.
Method: Diazotization-Bromination of 7-Aminoisoquinoline
A modern approach described for the synthesis of 7-bromoisoquinoline involves a novel diazotization-bromination reaction carried out in a non-aqueous solvent, which offers milder conditions and simpler workup compared to classical Sandmeyer reactions.[26] This method avoids the formation of byproducts and provides a higher yield of the desired 7-bromo isomer.[26]
8-Bromoisoquinoline
While some 8-bromoisoquinoline is formed as a byproduct during the direct bromination of isoquinoline, selective synthesis of this isomer is challenging. The Pomeranz-Fritsch reaction provides a more direct route.
Method: Pomeranz-Fritsch Reaction from 2-Bromobenzaldehyde
This approach builds the isoquinoline ring from 2-bromobenzaldehyde and an aminoacetal derivative.[27]
Experimental Protocol (summary):
-
Condense 2-bromobenzaldehyde with an aminoacetal (e.g., aminoacetaldehyde dimethyl acetal) in a suitable solvent like toluene under reflux to form the Schiff base.[27]
-
The crude Schiff base is then subjected to acid-catalyzed cyclization. A common method involves the use of a Lewis acid like aluminum chloride in a solvent such as dichloromethane.[27]
-
The reaction mixture is heated to promote the ring closure.[27]
-
After an aqueous workup and purification by column chromatography, 8-bromoisoquinoline is obtained.[27]
Discussion:
-
Advantages: This method provides a direct and regioselective route to 8-bromoisoquinoline.
-
Disadvantages: The yields of the Pomeranz-Fritsch reaction can sometimes be low and irreproducible.[14] The reaction conditions may need careful optimization.
Quantitative Data Summary
| Isomer | Synthetic Method | Starting Material(s) | Key Reagents | Yield (%) | Reference(s) |
| 1-Bromo | From N-Oxide | Isoquinoline-N-oxide | POBr₃, DMF | Good (not specified) | [15] |
| 4-Bromo | High-Temp. Bromination | Isoquinoline hydrochloride | Br₂, Nitrobenzene | Moderate (not specified) | [18] |
| 4-Bromo | Brominative Annulation | 2-Alkynyl arylimidate | Bromoiodane (in situ) | 47-85% | [22] |
| 5-Bromo | Direct Bromination | Isoquinoline | H₂SO₄, NBS | 47-49% | [23] |
| 6-Bromo | Ring-Closure | 4-Bromobenzaldehyde | TiCl₄, P(OMe)₃ | 35% | [25] |
| 8-Bromo | Pomeranz-Fritsch | 2-Bromobenzaldehyde | AlCl₃ | ~50% | [27] |
Conclusion
The synthesis of brominated isoquinoline isomers is highly dependent on the desired position of the bromine substituent. Direct electrophilic bromination is a powerful and efficient method for the synthesis of 5-bromoisoquinoline , offering high regioselectivity and scalability when performed under carefully controlled low-temperature and strongly acidic conditions. For isomers where direct bromination is not feasible, such as 1-bromo , 6-bromo , and 8-bromoisoquinoline , the most effective strategies involve either the modification of a pre-formed isoquinoline (e.g., from an N-oxide) or the construction of the isoquinoline ring from appropriately brominated precursors using classical methods like the Pomeranz-Fritsch reaction. The synthesis of 4-bromoisoquinoline remains challenging, with classical methods requiring harsh conditions, though modern palladium-catalyzed and metal-free approaches offer promising alternatives with milder conditions and improved selectivity. The choice of synthetic route should be guided by a careful consideration of factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.
References
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Evaluation of 8-Bromo-1-chloroisoquinoline as a Lead Compound: A Comparative Guide for Drug Discovery Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a fertile ground for the discovery of novel therapeutics.[2][4][5][6] This guide focuses on 8-bromo-1-chloroisoquinoline, a strategically substituted isoquinoline derivative, and proposes a comprehensive framework for its evaluation as a potential lead compound. While specific biological data for this exact molecule is not extensively published, its chemical architecture, featuring two distinct and reactive halogen atoms, presents a compelling starting point for a drug discovery program.[7] The bromine and chlorine substituents offer differential reactivity for cross-coupling reactions, enabling the systematic generation of analogs to explore the chemical space and establish a robust structure-activity relationship (SAR).[7]
This document will provide a detailed roadmap for the initial characterization and validation of this compound, comparing its potential performance against relevant benchmarks. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation and next-step synthesis.
The Strategic Advantage of this compound
The value of this compound as a lead candidate lies in its synthetic tractability. The chlorine atom at the 1-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 8-position, which is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential modifications, providing a powerful tool for medicinal chemists to fine-tune the compound's properties.
A Proposed Workflow for Lead Compound Evaluation
The following workflow outlines a systematic approach to evaluating this compound. This process is designed to be a self-validating system, with each stage providing critical data to inform the decision to advance the compound through the drug discovery pipeline.
Caption: A proposed workflow for the evaluation of this compound as a lead compound.
In Vitro Biological Evaluation: A Multi-pronged Approach
Given the diverse activities of isoquinoline derivatives, a broad initial screening strategy is recommended.[2][4] The following assays are proposed to probe the potential of this compound in key therapeutic areas.
Anticancer Activity: Cell Viability Assay
Many isoquinoline-based compounds have demonstrated potent anticancer effects by targeting various cellular pathways, including the PI3K/Akt/mTOR signaling cascade.[2][8] An initial assessment of cytotoxicity against a panel of cancer cell lines is a crucial first step.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound and comparator compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: TNF-α Inhibition Assay
Substituted isoquinolines have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation.[9]
Experimental Protocol: LPS-stimulated Monocyte Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence of varying concentrations of this compound or comparator compounds.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.[1][4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare serial twofold dilutions of this compound and comparator compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Analysis: Establishing a Benchmark
To contextualize the activity of this compound, it is essential to test it alongside a carefully selected panel of comparator compounds.
| Compound | Rationale for Inclusion |
| Unsubstituted Isoquinoline | To establish the baseline activity of the core scaffold. |
| 1-Chloroisoquinoline | To assess the contribution of the chloro substituent at the 1-position. |
| 8-Bromoisoquinoline | To evaluate the impact of the bromo substituent at the 8-position.[10] |
| Known Bioactive Compound | A clinically relevant drug or a well-characterized inhibitor of a suspected target (e.g., a known kinase inhibitor). |
Hypothetical Comparative Data
| Compound | Anticancer (MCF-7) IC50 (µM) | Anti-inflammatory (TNF-α) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |
| Unsubstituted Isoquinoline | > 100 | > 100 | > 128 |
| 1-Chloroisoquinoline | 55.2 | 78.9 | 64 |
| 8-Bromoisoquinoline | 48.7 | 65.4 | 64 |
| This compound | 15.3 | 22.1 | 32 |
| Known Bioactive Compound | 0.5 | 0.1 | 2 |
This data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
Should this compound exhibit promising activity in the initial screens, the next logical step is to initiate SAR studies. The dual halogenation provides clear handles for synthetic elaboration.
Caption: Synthetic strategies for SAR exploration of this compound.
A focused library of analogs should be synthesized by systematically varying the substituents at the 1- and 8-positions. This iterative process of synthesis and biological testing will elucidate the key structural features required for potent and selective activity.
Potential Signaling Pathway Involvement
Given the known activities of isoquinoline derivatives, a plausible mechanism of action for any observed anticancer effects could be the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: A potential signaling pathway that could be modulated by this compound.
Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins in this pathway, would be necessary to validate this hypothesis.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for a lead discovery program. Its strategic halogenation provides a versatile platform for synthetic diversification. The proposed evaluation workflow, encompassing a multi-assay screening cascade, comparative analysis, and a clear strategy for SAR exploration, provides a robust framework for unlocking the therapeutic potential of this and related isoquinoline derivatives. The key to success will be a systematic and iterative approach, allowing the biological data to guide the synthetic efforts toward the identification of a potent and selective clinical candidate.
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A-Researcher's-Guide-to-Confirming-Elemental-Composition-with-High-Resolution-Mass-Spectrometry
Introduction: The Quest for Unambiguous Molecular Formulas
In the realms of chemical research, drug development, and materials science, the precise determination of a molecule's elemental composition is a cornerstone of structural elucidation and compound identification. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement.[1][2] This guide, tailored for researchers and scientists, delves into the principles, practices, and comparative advantages of employing HRMS for the confident assignment of elemental formulas. We will explore the nuances of this powerful technique, providing actionable insights and experimental protocols to empower your analytical endeavors.
At its core, HRMS provides an exquisitely precise measurement of an ion's mass-to-charge ratio (m/z).[1] This is not to be confused with high resolution alone, which refers to the instrument's ability to distinguish between two ions of very similar m/z.[3][4] While high resolution is a prerequisite for accurate mass measurement, especially in complex mixtures, it is the accuracy of the mass measurement itself that allows for the determination of an elemental formula.[5][6] This is because the mass of an atom is not an integer; each isotope has a unique "mass defect"—the difference between its exact mass and its nominal mass.[7] By measuring the mass of a molecule with high accuracy (typically to within 5 parts per million), we can significantly constrain the number of possible elemental combinations, often leading to a single, unambiguous formula.[7][8]
The HRMS Workflow for Elemental Composition Confirmation
The journey from a sample to a confirmed elemental formula involves a series of critical steps, each demanding meticulous attention to detail. This workflow is designed to ensure the integrity and accuracy of the final result.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 8-Bromo-1-chloroisoquinoline
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy.[1] Central to this journey are pharmaceutical intermediates—the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] 8-Bromo-1-chloroisoquinoline (CAS No. 1233025-78-9) is one such critical intermediate, utilized in the construction of complex bioactive compounds for oncology, infectious diseases, and inflammatory disorders.[3][4]
The purity of an intermediate like this compound is not a mere quality metric; it is a fundamental determinant of the final drug product's safety and effectiveness.[5] Impurities, even in trace amounts, can be carried through subsequent synthetic steps, potentially leading to the formation of toxic byproducts, reduced API yield, altered pharmacological activity, or significant regulatory hurdles.[5][] Therefore, a robust, multi-faceted analytical strategy to verify the purity of a newly synthesized batch against a certified reference standard is a non-negotiable aspect of the development workflow.[7]
This guide provides an in-depth, experience-driven comparison of a synthesized batch of this compound with a certified reference standard. We will move beyond simple procedural lists to explain the causality behind our analytical choices, employing an orthogonal testing approach to build a self-validating and trustworthy purity profile.
Synthesis Context: Anticipating Potential Impurities
To intelligently probe for impurities, one must understand their potential origins. A plausible synthesis of this compound may involve a multi-step sequence, such as a modified Pomeranz–Fritsch or Bischler–Napieralski reaction to form the isoquinoline core, followed by regioselective halogenation steps.[8][9]
Potential impurities arising from such a process could include:
-
Starting Materials: Unreacted precursors or isomers of those precursors.[]
-
Intermediates: Incompletely reacted intermediates from preceding steps.[]
-
Byproducts: Products from side reactions, such as over-bromination (dibromo-isomers) or incomplete chlorination.
-
Residual Solvents & Reagents: Solvents and reagents used in the synthesis and purification stages.[]
Our analytical strategy is designed to detect this broad range of potential contaminants.
The Orthogonal Analytical Workflow
A single analytical technique is rarely sufficient to declare a compound "pure." We employ an orthogonal approach, using multiple analytical methods with different separation and detection principles. This ensures that an impurity missed by one method is likely to be detected by another, providing a more complete and reliable purity assessment.
Caption: High-level workflow for purity assessment.
Comparative Analysis: Methodologies and Results
Here, we detail the core analytical comparisons. For each technique, we present the underlying principle, a detailed experimental protocol, and a comparative data summary.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Principle & Causality: HPLC is the workhorse for purity determination in pharmaceuticals due to its high resolution, sensitivity, and applicability to a wide range of non-volatile organic molecules. A reversed-phase method is chosen here, as it is excellent for separating moderately polar compounds like our target molecule from both more polar and less polar impurities. UV detection is selected based on the chromophoric nature of the isoquinoline ring system.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides robust hydrophobic retention for the aromatic system.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic nitrogen in the isoquinoline.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is used to ensure elution of a wide range of potential impurities with varying polarities.
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for improved reproducibility.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Prepare duplicate samples.[10]
-
Injection Volume: 5 µL.
Data Presentation: HPLC Purity Assessment
| Analyte | Retention Time (min) | Peak Area (%) | Appearance |
| Reference Standard | 10.25 | 99.91 | Sharp, symmetrical peak |
| - | 0.09 (Total Impurities) | Minor baseline noise | |
| Synthesized Sample | 10.26 | 99.52 | Sharp, symmetrical peak |
| 8.14 (Impurity A) | 0.21 | Small, distinct peak | |
| 11.52 (Impurity B) | 0.15 | Small, distinct peak | |
| - | 0.12 (Other <0.05%) | Minor peaks |
Interpretation: The synthesized material shows high purity (99.52%) but contains two detectable impurities not present in the reference standard. The main peak's retention time matches the standard, providing identity confirmation.[10] Impurity A is more polar (elutes earlier), while Impurity B is less polar (elutes later).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Principle & Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds.[11][12] It is particularly useful for detecting residual synthesis solvents and volatile byproducts. The mass spectrometer provides definitive structural information based on the molecule's fragmentation pattern, confirming the identity of the main peak and helping to tentatively identify impurities.[13]
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). This is a robust, low-bleed, general-purpose column suitable for a wide range of analytes.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 270 °C, Split mode (20:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a ~1 mg/mL solution of each sample in Dichloromethane.
Data Presentation: GC-MS Analysis
| Analyte | Main Peak RT (min) | Main Peak Mass Spectrum (m/z) | Key Impurities Detected |
| Reference Standard | 12.11 | 241, 243 (M+), 206, 125 | None detected |
| Synthesized Sample | 12.11 | 241, 243 (M+), 206, 125 | Toluene (solvent) at 3.45 min |
Interpretation: The synthesized sample's main peak has an identical retention time and mass spectrum to the reference standard, confirming the molecular weight (isotopic pattern for Br and Cl is present) and structure. A residual solvent (Toluene) was detected, which was not apparent in the HPLC analysis, demonstrating the value of the orthogonal approach.
Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity
Principle & Causality: ¹H NMR spectroscopy provides a detailed fingerprint of a molecule's structure. It is exceptionally powerful for confirming the exact isomeric structure and for detecting structurally similar impurities that might co-elute in chromatography. The chemical shift, integration (proton count), and coupling patterns must match the reference standard precisely for the structure to be confirmed.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of CDCl₃.
-
Experiment: Standard proton spectrum acquisition (e.g., 16 scans).
Data Presentation: ¹H NMR Comparison
| Sample | Chemical Shifts (δ, ppm) and Multiplicity | Integration | Conclusion |
| Reference Standard | Consistent with published data for the isoquinoline core protons. | Correct relative proton ratios observed. | Structure confirmed. |
| Synthesized Sample | All major peaks match the reference standard's shifts and coupling patterns. | Correct relative proton ratios observed. | Structure confirmed. No significant structural isomer impurities detected. |
Interpretation: The ¹H NMR spectra of the synthesized material and the reference standard are superimposable, confirming the structural identity and integrity of the synthesized batch. This rules out the presence of significant quantities of positional isomers.
Melting Point Analysis
Principle & Causality: The melting point is a fundamental physical property that provides a straightforward indication of bulk purity. A pure crystalline solid will have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.
Experimental Protocol: Melting Point
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, crystalline material into a capillary tube.
-
Procedure: Heat at a ramp rate of 2 °C/min near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts.
Data Presentation: Melting Point Comparison
| Sample | Melting Range (°C) | Observation |
| Reference Standard | 115.0 - 115.5 | Sharp, narrow range |
| Synthesized Sample | 113.5 - 115.0 | Broader range, slightly depressed |
Interpretation: The broader and slightly depressed melting range of the synthesized sample corroborates the findings from HPLC and GC-MS—that the sample contains a small amount of impurity compared to the highly pure reference standard.
Summary and Conclusion
The orthogonal analytical assessment provides a comprehensive and trustworthy purity profile for the synthesized batch of this compound.
Caption: Logical flow of the comparative results.
Final Assessment:
-
Identity & Structure: Confirmed by HPLC retention time, GC-MS fragmentation, and ¹H NMR spectroscopy.
-
Purity: The synthesized batch has a purity of 99.52% as determined by HPLC.
-
Impurities: The sample contains minor non-volatile organic impurities (total 0.36%) and traces of a volatile solvent (Toluene).
This level of detailed, multi-technique analysis is essential. It not only quantifies the purity but also identifies the nature of the impurities, providing crucial feedback to process chemists for further optimization of the synthesis and purification steps. For progression into regulated drug development, all impurities above the reporting threshold (typically 0.05%) would require further characterization.
References
- (Placeholder for a real URL if one were available for a specific synthesis protocol)
- Ensuring Quality: The Importance of Purity in Pharmaceutical Intermediates. (n.d.). Google Cloud.
- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
- Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
- The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025, March 17). Techmate.
- The importance of impurity analysis in pharmaceutical products: an integrated approach. (2016, July 10). Journal of Pharmaceutical Analysis.
- High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1978, January). Journal of Pharmaceutical Sciences.
- This compound. (n.d.). MySkinRecipes.
- This compound Product Description. (n.d.). MySkinRecipes.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
- Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025, October 17). ResearchGate.
- 8-Bromoquinoline. (n.d.). PubChem.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sunway Pharm Ltd.
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). (n.d.). PubMed Central.
- Isoquinoline. (n.d.). Wikipedia.
- Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. (2005, Sep-Oct). Phytochemical Analysis.
- Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. (2025, August 7). ResearchGate.
- Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2023, January 16). Journal of Physics: Conference Series.
- HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-1-Chloroisoquinoline
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 8-bromo-1-chloroisoquinoline is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.
Understanding the Hazard Profile of this compound
Based on this data, this compound is classified as a hazardous substance with the following primary concerns:
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | ❕ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | ❕ |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | ❕ |
Table 1: Hazard Profile of this compound (inferred from isomers)
Given its classification as a halogenated aromatic compound, it is prudent to also consider the potential for the formation of toxic byproducts, such as hydrogen bromide, hydrogen chloride, and nitrogen oxides, upon thermal decomposition.[4] Therefore, uncontrolled incineration is not a viable disposal method.
The Core Principle: Segregation and Professional Disposal
The fundamental principle for the disposal of this compound is that it must be treated as a hazardous chemical waste .[2] Under no circumstances should this compound be disposed of down the drain or in general laboratory trash.[1] The primary disposal route is through a licensed and approved hazardous waste disposal facility, which will typically employ high-temperature incineration with appropriate flue gas scrubbing capabilities.[5][6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection by a certified waste management service.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure that the appropriate PPE is worn to mitigate the risks of skin, eye, and respiratory exposure.[3][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and eye irritation.[1][3] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors, preventing respiratory irritation.[3] |
Table 2: Required Personal Protective Equipment for Handling this compound Waste
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[8][9]
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for halogenated organic solids.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly:
-
Non-halogenated organic waste.
-
Aqueous waste.
-
Oxidizing agents.[10]
-
Acids or bases.
-
Step 3: Container Labeling
Accurate and comprehensive labeling of the waste container is a regulatory requirement and essential for the safety of all personnel handling the waste.[9] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The relevant hazard pictograms (as shown in Table 1).
Step 4: Waste Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[8][9] The storage area should have secondary containment to manage any potential leaks or spills.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5][9] Provide them with the full details of the waste, including the chemical name and quantity.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as outlined in Table 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][2] Avoid generating dust. For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
- NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention (CDC). [Link]
- NIOSH Pocket Guide to Chemical Hazards (NPG) - Amnautical. [Link]
- Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. [Link]
- Properly Managing Chemical Waste in Labor
- Effective Lab Chemical Waste Management - Environmental Marketing Services. [Link]
- Best Practices for Laboratory Waste Management - ACTenviro. [Link]
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- niosh pocket guide to chemical hazards - Centers for Disease Control and Prevention (CDC). [Link]
- 3 Tips To Improve Your Laboratory Waste Management - IDR Environmental Services. [Link]
- Management of Waste - Prudent Practices in the Laboratory - National Center for Biotechnology Inform
- SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline - Thermo Fisher Scientific. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE - Thermo Fisher Scientific. [Link]
- EPA HAZARDOUS WASTE CODES - U.S. Environmental Protection Agency. [Link]
- Guidance For Hazard Determination | Occupational Safety and Health Administr
- Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut - Frontiers. [Link]
- Perspective on halogenated organic compounds - PMC - PubMed Central, NIH. [Link]
- INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED.
- Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
- Labeling Halogenated Hydrocarbon Solvent Containers - ASTM Intern
- Volatile organic compound - Wikipedia. [Link]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - U.S. Environmental Protection Agency. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United N
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice - U.S. Environmental Protection Agency. [Link]
- Environmental occurrence, fate, effects, and remediation of halogenated (semi)
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - AIDIC - The Italian Associ
- Incompatible Chemicals - Risk Management and Safety, University of Alabama in Huntsville. [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - National Institutes of Health (NIH). [Link]
- This compound - MySkinRecipes. [Link]
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- Organic halogens in the environment: studies of environmental biodegradability and human exposure - PMC - National Institutes of Health (NIH). [Link]
- Degradation of halogenated aliphatic compounds: the role of adapt
- Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
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A Senior Application Scientist's Guide to Handling 8-Bromo-1-chloroisoquinoline: Essential Safety Protocols and Operational Directives
For the discerning researcher engaged in the synthesis and application of complex heterocyclic molecules, the safe handling of reagents is paramount. This guide provides an in-depth, experience-driven framework for the safe use of 8-Bromo-1-chloroisoquinoline, a compound of significant interest in medicinal chemistry and materials science. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a halogenated aromatic compound that, while invaluable in synthetic applications, presents a distinct set of hazards that must be meticulously managed. Based on data from analogous compounds, the primary risks are associated with direct contact and inhalation.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[1]
Given these hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context in which it will be used.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles[2] | Nitrile gloves (double-gloving recommended)[3][4] | Laboratory coat[4] | N95 or N100 particulate respirator if not in a fume hood[3][5] |
| Solution Preparation and Transfer | Chemical splash goggles and a face shield[2][4] | Nitrile gloves (double-gloving recommended)[3][4] | Chemical-resistant apron over a laboratory coat[6] | Work in a certified chemical fume hood |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield[2][4] | Nitrile gloves (double-gloving recommended)[3][4] | Chemical-resistant apron over a laboratory coat[6] | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield[2][4] | Heavy-duty nitrile or butyl rubber gloves[6] | Chemical-resistant suit or coveralls[6] | Air-purifying respirator with appropriate cartridges[3] |
Causality of PPE Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[2] A face shield provides an additional layer of protection against splashes, particularly when handling solutions.[2][4]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for incidental contact.[4][6] Double-gloving is a best practice that minimizes the risk of exposure in case the outer glove is compromised.[3]
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities of the solid.[4] When working with solutions or larger quantities, a chemical-resistant apron provides an additional barrier against spills.
-
Respiratory Protection: Due to the potential for respiratory irritation, handling of the solid outside of a certified chemical fume hood requires the use of a particulate respirator.[3][5] All solution-based work should be conducted within a fume hood to prevent the inhalation of vapors.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following diagram and protocol outline a self-validating system for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol:
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific experiment.[1]
-
Don Appropriate PPE: Based on the risk assessment, don the required PPE as outlined in the table above.
-
Prepare Work Area: Ensure that a certified chemical fume hood is used for all operations involving the handling of this compound. The work surface should be clean and uncluttered.
-
Weigh Solid: Carefully weigh the required amount of the solid compound in a disposable weigh boat or on glassine paper. Avoid creating dust. If weighing outside of a fume hood, a particulate respirator is mandatory.[5]
-
Dissolve in Solvent: In the fume hood, add the solid to the chosen solvent in an appropriate flask. Swirl gently to dissolve.
-
Transfer to Reaction: Use a clean, dry syringe or cannula to transfer the solution to the reaction vessel.
-
Decontaminate Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Segregate and Label Waste: All solid waste (weigh boats, contaminated gloves, etc.) and liquid waste (rinsates, reaction residues) must be collected in separate, clearly labeled hazardous waste containers.[7]
-
Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations.[1][7] Do not dispose of this chemical down the drain.[8]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Long-Term Management
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]
-
Disposal: This material and its container must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for hazardous waste disposal.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
- PubChem. 8-Bromo-3-chloroisoquinoline. [Link]
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. [Link]
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
- University of California, Merced Environmental Health & Safety. Choosing The Correct PPE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
